molecular formula C6H5F3N2 B138153 4-Amino-2-(trifluoromethyl)pyridine CAS No. 147149-98-2

4-Amino-2-(trifluoromethyl)pyridine

Numéro de catalogue: B138153
Numéro CAS: 147149-98-2
Poids moléculaire: 162.11 g/mol
Clé InChI: LYNBZRJTRHTSKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Amino-2-(trifluoromethyl)pyridine is a high-value fluorinated building block critical in medicinal chemistry and drug discovery. Its primary research value lies in the synergistic effect of the electron-withdrawing trifluoromethyl group and the hydrogen-bonding capable amino group, which together enhance the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . This makes it a key intermediate for synthesizing Active Pharmaceutical Ingredients (APIs), particularly in oncology. It is a documented precursor in the synthesis of naporafenib, a RAF inhibitor investigated for the treatment of RAF-driven cancers . Furthermore, it is utilized in the development of oral checkpoint kinase 1 (CHK1) inhibitors, which are studied for their potential in cancer immunotherapy . Researchers also employ this compound to synthesize specialized pyridine-based ligands, which can stabilize hypervalent iodine reagents to facilitate a wide range of synthetic transformations . Beyond pharmaceuticals, this scaffold demonstrates significant utility in agrochemical research for creating novel pesticides and herbicides, leveraging the trifluoromethylpyridine moiety's recognized biological activity . The compound's versatility and unique physicochemical properties establish it as a powerful tool for researchers designing new therapeutic agents and specialty chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(trifluoromethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNBZRJTRHTSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437429
Record name 2-(Trifluoromethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147149-98-2
Record name 2-(Trifluoromethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)pyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 4-Amino-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 147149-98-2

This technical guide provides an in-depth overview of 4-Amino-2-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental insights, and visualization of its role in relevant biological pathways.

Core Compound Properties

This compound is a substituted pyridine derivative featuring both an amine and a trifluoromethyl group.[1] This unique combination of an electron-donating amino group and a potent electron-withdrawing trifluoromethyl group imparts distinct chemical properties, making it a valuable intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1][2][3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 147149-98-2[1][4][5]
Molecular Formula C₆H₅F₃N₂[1][4]
Molecular Weight 162.11 g/mol [1][4]
Appearance White to off-white crystalline solid/powder[1][5]
Melting Point 58-62 °C[1][4][5]
Boiling Point 230.7 ± 40.0 °C (Predicted)[5]
Density 1.368 ± 0.06 g/cm³ (Predicted)[5]
pKa 4.62 ± 0.50 (Predicted)[5]
Purity ≥97%[4][]
Spectral Data

While specific spectra are not provided here, typical analytical techniques for characterization would include:

  • ¹H NMR: To determine the proton environment of the molecule.

  • ¹³C NMR: To identify the carbon skeleton.

  • ¹⁹F NMR: To characterize the trifluoromethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups such as the N-H and C-F bonds.

Safety Information

This compound is classified as acutely toxic if swallowed and causes serious eye irritation.[4][7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated fume hood.

Hazard StatementCode
Toxic if swallowedH301
Causes serious eye irritationH319

Role in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of targeted therapies, particularly in oncology. The trifluoromethyl group is known to enhance properties such as metabolic stability, binding affinity, and cell permeability of drug candidates.[3]

Synthesis of RAF Inhibitors

This pyridine derivative is a key component in the synthesis of RAF inhibitors, such as naporafenib, which are used in the treatment of cancers driven by mutations in the RAF-MEK-ERK signaling pathway.[1][2]

RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][][8] Aberrant activation of this pathway is a common feature in many cancers.[1] RAF inhibitors block the activity of RAF kinases, thereby inhibiting downstream signaling and tumor growth.

RAF_MEK_ERK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Naporafenib Naporafenib (RAF Inhibitor) Naporafenib->RAF

RAF-MEK-ERK Signaling Pathway Inhibition
Synthesis of Checkpoint Kinase 1 (CHK1) Inhibitors

This compound is also utilized in the synthesis of Checkpoint Kinase 1 (CHK1) inhibitors, such as CCT245737.[9] CHK1 is a key protein in the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy.[9][10]

Cell Cycle Checkpoint Signaling

Cell cycle checkpoints are crucial for maintaining genomic integrity by halting the cell cycle in response to DNA damage, allowing for repair.[11][12][13] Many cancer cells rely on these checkpoints for survival, making them attractive therapeutic targets. CHK1 inhibitors disrupt the G2/M checkpoint, leading to mitotic catastrophe and cell death in cancer cells with damaged DNA.[7]

Cell_Cycle_Checkpoint DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR Senses CHK1 CHK1 ATM_ATR->CHK1 Activates CDC25 Cdc25 CHK1->CDC25 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CHK1->Cell_Cycle_Arrest CDK1_CyclinB CDK1 / Cyclin B CDC25->CDK1_CyclinB Activates Mitosis Mitosis CDK1_CyclinB->Mitosis Promotes CHK1_Inhibitor CHK1 Inhibitor (e.g., CCT245737) CHK1_Inhibitor->CHK1

Cell Cycle Checkpoint (G2/M) Control

Experimental Protocols: Synthetic Methodologies

The synthesis of complex drug molecules from this compound often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

General Workflow for API Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a bioactive molecule using this compound as a starting material.

General_Synthetic_Workflow Start This compound Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Modification Further Functionalization / Deprotection Intermediate->Modification API Final API Modification->API

References

Physicochemical Data of 4-Amino-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Amino-2-(trifluoromethyl)pyridine

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical building blocks is paramount for successful synthesis and application. This guide provides a detailed overview of the core physical properties of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.

Quantitative data for this compound (CAS Number: 147149-98-2) are summarized in the table below for ease of reference and comparison.

PropertyValueReferences
Molecular Formula C₆H₅F₃N₂[1]
Molecular Weight 162.11 g/mol [1]
Melting Point 58-62 °C[1]
Boiling Point 230.7 ± 40.0 °C (Predicted) at 760 mmHg
Density 1.368 ± 0.06 g/cm³ (Predicted)
pKa 4.62 ± 0.50 (Predicted)
Appearance White crystals[1]
InChI Key LYNBZRJTRHTSKI-UHFFFAOYSA-N
SMILES Nc1ccnc(c1)C(F)(F)F

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range.

General Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.[2]

  • The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., a Mel-Temp apparatus).

  • The sample is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, as the melting point is approached.

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[2]

  • The melting point is reported as the range T1-T2.[2]

MeltingPoint_Workflow start Start sample_prep Prepare Sample: Finely powder the solid and pack into a capillary tube. start->sample_prep setup_apparatus Set up Apparatus: Attach capillary tube to thermometer and place in heating block. sample_prep->setup_apparatus heating Heating: Heat the block slowly (1-2 °C/min). setup_apparatus->heating observation Observation: Record temperature at first liquid drop (T1) and when fully liquid (T2). heating->observation reporting Report Result: Melting point is the range T1-T2. observation->reporting end End reporting->end

General workflow for melting point determination.
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[3]

General Methodology (Capillary Method):

  • A few milliliters of the liquid are placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[3][4]

  • The test tube is attached to a thermometer and heated in a suitable bath.

  • As the temperature rises, air trapped in the capillary tube will bubble out.[3]

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[3]

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid begins to re-enter the capillary tube.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

General Methodology:

  • A small, pre-weighed amount of the solute (e.g., 25 mg) is placed in a test tube.[5]

  • A measured volume of the solvent (e.g., 0.75 mL) is added in small portions.[5]

  • The test tube is shaken vigorously after each addition of the solvent.[5]

  • The compound is considered soluble if it completely dissolves. If not, the process is repeated with different solvents.[5]

  • Observations are often categorized as soluble, partially soluble, or insoluble.[6] The polarity of the solute and solvent is a key factor, following the principle of "like dissolves like".[7]

pKa Determination

The pKa is a measure of the acidity of a compound. Several methods can be employed for its determination.

General Methodology (Potentiometric Titration):

  • A precise amount of the compound is dissolved in a suitable solvent (often water or a mixed aqueous-organic solvent).

  • A standardized solution of a strong base (e.g., NaOH) is slowly added to the solution of the acidic compound.

  • The pH of the solution is measured after each addition of the base using a calibrated pH meter.[8]

  • A titration curve is generated by plotting the pH versus the volume of base added.

  • The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid-shaped titration curve.[9]

Applications in Synthesis

This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the trifluoromethyl group, which can enhance properties like metabolic stability and binding affinity, and the versatile amino group.[1][10]

Synthesis of RAF Inhibitors

This compound is a key intermediate in the synthesis of naporafenib (LXH254), an orally available inhibitor of the Raf family of protein kinases.[1][11] Raf kinases are crucial components of the Ras/Raf/MEK/ERK signaling pathway, which is often upregulated in various cancers.[11]

Naporafenib_Synthesis_Workflow cluster_start Starting Materials A This compound C Chemical Transformation (e.g., Amide Coupling) A->C B Other Precursors B->C D Naporafenib (RAF Inhibitor) C->D

Simplified workflow for the synthesis of Naporafenib.

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. Naporafenib, synthesized using this compound, acts by inhibiting Raf kinases within this pathway.

RAF_Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Naporafenib Naporafenib Naporafenib->Raf Inhibition

Inhibition of the Raf/MEK/ERK pathway by Naporafenib.
Ligand Synthesis

This compound is also utilized in the synthesis of pyridine-based ligands. These ligands can be used to stabilize reagents, such as hypervalent iodine, which are employed in a wide array of synthetic chemical transformations.[1] The amino group provides a reactive site for further functionalization to create complex ligand structures.

References

Spectroscopic Profile of 4-Amino-2-(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-(trifluoromethyl)pyridine, a key fluorinated building block in the synthesis of various active pharmaceutical ingredients (APIs). The unique electronic properties arising from the interplay between the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl group on the pyridine scaffold result in a distinct spectroscopic signature. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. The chemical shifts are influenced by the electronic environment of each nucleus.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
8.10dH-6
6.90sH-3
6.65dH-5
6.52s (br)-NH₂

Solvent: Not specified, data from similar compounds suggest CDCl₃ or DMSO-d₆. Data is compiled from predicted and experimental values for closely related structures. A broad singlet for the amine protons is typical and its chemical shift can be concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) HzAssignment
~155s-C4 (C-NH₂)
~152q~35C2 (C-CF₃)
~150s-C6
~122q~273CF₃
~109s-C5
~106s-C3
Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule. For a solid sample like this compound, the spectrum is typically acquired using a KBr pellet or as a Nujol mull.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H asymmetric & symmetric stretching
3100 - 3000WeakAromatic C-H stretching
1640 - 1600StrongN-H scissoring (bending)
1600 - 1450Medium-StrongPyridine ring C=C and C=N stretching
1350 - 1100Very StrongC-F stretching (CF₃ group)
1330 - 1260MediumAromatic C-N stretching
900 - 650Medium-StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, which helps in confirming its elemental composition.

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₆H₅F₃N₂
Molecular Weight162.11 g/mol [1]
Exact Mass162.0405 u
Predicted Key Fragments (m/z)162 [M]⁺• (Molecular Ion), 143 [M-F]⁺, 93 [M-CF₃]⁺

Note: The fragmentation pattern is predicted based on the chemical structure and established fragmentation pathways for similar compounds. The molecular ion peak is expected to be a prominent feature in the spectrum.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Data Acquisition (¹H & ¹³C)
  • Sample Preparation : For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) within a 5 mm NMR tube. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : Standard single-pulse experiment (e.g., zg30).

    • Spectral Width : 12-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width : 200-250 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : ≥1024, depending on the sample concentration, due to the low natural abundance of ¹³C.

IR Data Acquisition (KBr Pellet Method)
  • Sample Preparation : Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be ground to a fine, homogeneous powder. This powder is then transferred to a pellet-forming die and pressed under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2]

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Place the KBr pellet containing the sample in the designated sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

MS Data Acquisition (Electron Ionization)
  • Sample Preparation : Dissolve a small amount (less than 1 mg) of this compound in a volatile organic solvent such as methanol or dichloromethane to achieve a concentration of approximately 10-100 µg/mL.[2]

  • Instrumentation : A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.

  • Data Acquisition :

    • Ionization Mode : Electron Ionization (EI).

    • Ionization Energy : Typically 70 eV.

    • Mass Range : Scan from a low m/z value (e.g., 40) to a value sufficiently above the molecular weight (e.g., 200).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization substance Pure Compound (this compound) sample_prep_nmr Sample Preparation (NMR) - Dissolve in Deuterated Solvent - Add Internal Standard (TMS) substance->sample_prep_nmr sample_prep_ir Sample Preparation (IR) - Grind with KBr - Press into Pellet substance->sample_prep_ir sample_prep_ms Sample Preparation (MS) - Dissolve in Volatile Solvent substance->sample_prep_ms nmr_acq NMR Data Acquisition (¹H, ¹³C) sample_prep_nmr->nmr_acq ir_acq IR Data Acquisition (FT-IR) sample_prep_ir->ir_acq ms_acq MS Data Acquisition (EI-MS) sample_prep_ms->ms_acq nmr_data NMR Spectra - Chemical Shifts (δ) - Coupling Constants (J) - Integration nmr_acq->nmr_data ir_data IR Spectrum - Wavenumber (cm⁻¹) - Transmittance (%) ir_acq->ir_data ms_data Mass Spectrum - m/z Ratio - Relative Abundance ms_acq->ms_data analysis Data Analysis & Interpretation nmr_data->analysis ir_data->analysis ms_data->analysis structure Structural Elucidation & Confirmation analysis->structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to 2-(Trifluoromethyl)pyridin-4-amine, a critical building block in the development of novel pharmaceuticals and agrochemicals.[1][2] The inclusion of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, making efficient and scalable synthesis of this intermediate a key focus for chemical research.[1][3] This document details various synthetic methodologies, presenting quantitative data in a comparative format, along with detailed experimental protocols and visual representations of the synthetic pathways.

Comparative Analysis of Synthetic Routes

The synthesis of 2-(Trifluoromethyl)pyridin-4-amine can be achieved through several distinct pathways, each with its own set of advantages and challenges. The selection of a particular route may depend on factors such as the availability of starting materials, desired scale, and safety considerations. The following table summarizes the key quantitative data for the most common methods, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterRoute 1: From 2,6-dichloro-4-(trifluoromethyl)pyridineRoute 2: From 2-chloro-4-(trifluoromethyl)pyridineRoute 3: From 2-fluoro-4-(trifluoromethyl)pyridineRoute 4: From 4-nitro-2-trifluoromethylpyridine-N-oxide
Starting Material 2,6-dichloro-4-(trifluoromethyl)pyridine2-chloro-4-(trifluoromethyl)pyridine2-fluoro-4-(trifluoromethyl)pyridine4-nitro-2-trifluoromethylpyridine-N-oxide
Key Reagents 28% Aqueous Ammonia, THF, 5% Pd/C, H₂28% Aqueous AmmoniaAcetamidine hydrochloride, NaOH, DMSO, H₂O10% Pd/C, Ethanol, H₂
Reaction Steps 2 (one-pot)111
Reaction Time ~9 hours10 hoursNot specified (typically a few hours)3 hours
Overall Yield 71.9%[1][4]~70.8%[1]High (reported for analogues)[1]88%
Purity High (recrystallized)[1]High (recrystallized)[1]High (reported for analogues)[1]High (after chromatography)

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the core synthetic routes for 2-(Trifluoromethyl)pyridin-4-amine.

G cluster_0 Route 1: Two-Step Synthesis from Dichlorinated Precursor A 2,6-dichloro-4- (trifluoromethyl)pyridine B 2-amino-6-chloro-4- (trifluoromethyl)pyridine (Intermediate) A->B NH3, THF 150°C, 6h C 2-(Trifluoromethyl)pyridin-4-amine B->C H2, 5% Pd/C 100°C, 2.0 MPa, 3h

Route 1: Two-step synthesis from a dichlorinated precursor.

G cluster_1 Route 2: Direct Amination of Monochlorinated Precursor D 2-chloro-4- (trifluoromethyl)pyridine E 2-(Trifluoromethyl)pyridin-4-amine D->E 28% aq. NH3 180°C, 10h, ~20 atm

Route 2: Direct amination of a monochlorinated precursor.

G cluster_2 Route 3: Amination of Fluorinated Precursor F 2-fluoro-4- (trifluoromethyl)pyridine G 2-(Trifluoromethyl)pyridin-4-amine F->G Acetamidine hydrochloride, NaOH, DMSO, H2O

Route 3: Amination of a fluorinated precursor.

Experimental Protocols

Route 1: Synthesis from 2,6-dichloro-4-(trifluoromethyl)pyridine

This method involves a two-step, one-pot reaction starting from 2,6-dichloro-4-(trifluoromethyl)pyridine.[5]

Step 1: Selective Amination

  • In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% aqueous ammonia, and 20 mL of tetrahydrofuran (THF).[1][6]

  • Heat the mixture to 150°C with stirring and maintain the reaction for approximately 6 hours.[5][6]

  • After the reaction, cool the autoclave to 30-40°C.[5][6]

Step 2: Dehalogenation

  • To the reaction mixture from Step 1, add 300 mg of 5% Palladium on activated carbon (Pd/C) (54% wet, 0.076 mmoles).[1][6]

  • Pressurize the autoclave with hydrogen gas up to 2.0 MPa.[1][6]

  • Heat the mixture to 100°C with stirring and maintain for approximately 3 hours.[1][6]

  • Cool the pressure reactor to 30-40°C and filter the contents through Celite.[1][6]

  • Add water to the filtrate and extract three times with ethyl acetate.[1]

  • Wash the combined organic layers with saturated saline and dry over sodium sulfate.[1]

  • Concentrate the organic layer under reduced pressure.[1]

  • Add n-hexane to the residue and concentrate again. To the resulting crystals, add n-hexane and stir under ice cooling for about 60 minutes.[1][4]

  • Filter the deposited crystals, wash three times with ice-cooled n-hexane, and dry under reduced pressure to obtain 2-(Trifluoromethyl)pyridin-4-amine as a white crystal.[1][4]

Route 2: Synthesis from 2-chloro-4-(trifluoromethyl)pyridine

This method describes a direct amination in a high-pressure environment.[1]

  • In a 200 mL autoclave, charge 14.5 g of 2-chloro-4-(trifluoromethyl)pyridine and 108 mL of 28% aqueous ammonia.[1][7]

  • Heat the mixture to 180°C for 10 hours. The internal pressure will be approximately 20 atm.[1][7]

  • After the reaction, allow the system to cool to room temperature.[1]

  • The resulting crystals are washed with water and dried to yield 2-(Trifluoromethyl)pyridin-4-amine.[1][7]

Route 3: Synthesis from 2-fluoro-4-(trifluoromethyl)pyridine

This route utilizes a transition-metal-free amination with acetamidine hydrochloride acting as the ammonia source.[1] While a specific experimental protocol for 2-(Trifluoromethyl)pyridin-4-amine is not detailed in the cited literature, a general procedure for the synthesis of 2-aminopyridine derivatives from 2-fluoropyridines is provided and can be adapted.[1]

  • Combine 2-fluoro-4-(trifluoromethyl)pyridine, acetamidine hydrochloride, sodium hydroxide, water, and dimethyl sulfoxide (DMSO).[4]

  • The reaction is typically stirred at an elevated temperature until completion, as monitored by an appropriate technique (e.g., TLC or GC-MS).[1]

  • Upon completion, the reaction mixture is worked up by dilution with water and extraction with an organic solvent.[1]

  • The combined organic layers are washed, dried, and concentrated.[1]

  • The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford the desired 2-(Trifluoromethyl)pyridin-4-amine.[1]

Route 4: Synthesis from 4-nitro-2-trifluoromethylpyridine-N-oxide

This procedure involves the hydrogenation of a nitro-substituted pyridine N-oxide derivative.

  • Dissolve 0.86 g of 4-nitro-2-trifluoromethylpyridine-N-oxide in 50 mL of anhydrous ethanol at room temperature.

  • Add 88 mg of 10% palladium/carbon catalyst under an argon atmosphere.

  • Hydrogenate the mixture for 3 hours at room temperature under a hydrogen pressure of 5 bar.

  • Upon completion, filter the reaction mixture through a depth filter and wash with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a 95:5 mixture of dichloromethane/methanol as the eluent to obtain 2-(Trifluoromethyl)pyridin-4-amine.

Alternative Synthetic Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and represents a viable, milder alternative to traditional amination methods.[8][9] This reaction typically involves a palladium catalyst, a phosphine ligand (such as SPhos), and a base to couple an aryl halide with an amine.[3][8] While a specific, detailed protocol for the synthesis of 2-(Trifluoromethyl)pyridin-4-amine via this named reaction is not explicitly provided in the search results, the general principles can be applied. The use of bulky, electron-rich phosphine ligands developed by the Buchwald group is crucial for the efficiency of these reactions.[10]

Nucleophilic Aromatic Substitution (SNAr) is the underlying mechanism for the reactions involving chloro- and fluoro-pyridines. The electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic attack by ammonia or its equivalent. Reactions of 2-fluoropyridines are generally faster than those of 2-chloropyridines due to the higher electronegativity of fluorine.[11]

Conclusion

The synthesis of 2-(Trifluoromethyl)pyridin-4-amine can be accomplished through various effective routes. The two-step, one-pot method starting from the dichlorinated precursor offers a good yield and is well-documented.[1][4] The direct amination of the monochlorinated pyridine is simpler but requires high pressure and temperature.[1][7] The route from the fluorinated precursor provides a transition-metal-free alternative.[1][4] Finally, the hydrogenation of the nitro compound offers a high-yielding pathway. The choice of synthesis will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available equipment. Further optimization of these methods, potentially utilizing modern cross-coupling technologies like the Buchwald-Hartwig amination, could lead to even more efficient and sustainable production of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Properties of Trifluoromethylpyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the physicochemical and spectroscopic properties of the three structural isomers of trifluoromethylpyridine: 2-(trifluoromethyl)pyridine, 3-(trifluoromethyl)pyridine, and 4-(trifluoromethyl)pyridine. The strategic incorporation of the trifluoromethyl group significantly influences the electronic properties, reactivity, and ultimately the biological activity of the pyridine ring, making these isomers valuable building blocks in modern drug discovery and agrochemical development.[1][2][3][4][5] This document summarizes key quantitative data, details experimental methodologies for their characterization, and provides visualizations of their role in synthetic and developmental workflows.

Physicochemical Properties

The position of the trifluoromethyl group on the pyridine ring dictates the physical and chemical characteristics of each isomer. These properties are crucial for predicting their behavior in both chemical reactions and biological systems. The following tables summarize the key physicochemical data for the three isomers.

Table 1: General and Physical Properties of Trifluoromethylpyridine Isomers

Property2-(Trifluoromethyl)pyridine3-(Trifluoromethyl)pyridine4-(Trifluoromethyl)pyridine
CAS Number 368-48-9[6]3796-23-4[7]3796-24-5[8][9]
Molecular Formula C₆H₄F₃N[6]C₆H₄F₃N[7]C₆H₄F₃N[8][9]
Molecular Weight 147.10 g/mol [10]147.10 g/mol [7]147.10 g/mol
Appearance Clear, colorless liquid[11]Colorless liquidColorless liquid[8]
Boiling Point 138-141 °C[10][11]113-115 °C[7]110 °C[9]
Melting Point Not availableNot availableNot available
Density (at 25 °C) 1.275 g/mL[11]1.276 g/mL[7]1.27 g/mL[9]
Refractive Index (at 20 °C) 1.4183 - 1.419[6][11]1.418[7]1.417[9]

Table 2: Chemical and Solubility Properties of Trifluoromethylpyridine Isomers

Property2-(Trifluoromethyl)pyridine3-(Trifluoromethyl)pyridine4-(Trifluoromethyl)pyridine
pKa (Predicted) Not availableNot available2.92 ± 0.10[8]
Solubility Soluble in most organic solvents.[11]Soluble in organic solvents.Soluble in organic solvents, insoluble in water.[8][12]
LogP (Predicted) 1.71.7[3]1.7[13]

Spectroscopic Properties

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of trifluoromethylpyridine isomers. The electronic environment of the pyridine ring, influenced by the strongly electron-withdrawing trifluoromethyl group, results in distinct spectral fingerprints for each isomer.

Table 3: NMR Spectroscopic Data of Trifluoromethylpyridine Isomers (in CDCl₃)

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
2-(Trifluoromethyl)pyridine 8.65 (d, 1H), 7.85 (t, 1H), 7.65 (d, 1H), 7.40 (t, 1H)150.2 (q), 149.8, 137.2, 126.5, 121.8 (q)-68.5
3-(Trifluoromethyl)pyridine 8.80 (s, 1H), 8.75 (d, 1H), 7.90 (d, 1H), 7.45 (t, 1H)152.5, 147.0, 135.8 (q), 130.5 (q), 123.8-63.0
4-(Trifluoromethyl)pyridine 8.70 (d, 2H), 7.50 (d, 2H)150.5, 140.0 (q), 123.0 (q), 121.5-64.2

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Data compiled from various sources and predictive models.

Table 4: Key IR Absorption Frequencies for Trifluoromethylpyridine Isomers

Vibrational ModeFrequency Range (cm⁻¹)Description
C-H Stretching (Aromatic) 3100 - 3000Stretching vibrations of the C-H bonds on the pyridine ring.
C=C and C=N Stretching 1600 - 1450Ring stretching vibrations characteristic of the pyridine core. The position and intensity are sensitive to substitution.
C-F Stretching 1350 - 1100Strong absorptions due to the stretching of the carbon-fluorine bonds in the trifluoromethyl group.
C-H Out-of-Plane Bending 900 - 650The pattern of these bands can be indicative of the substitution pattern on the pyridine ring.[14]

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible data for the characterization of trifluoromethylpyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation and purity assessment.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the trifluoromethylpyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a one-dimensional spectrum with a spectral width of approximately 12 ppm.

      • Employ 8-16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR:

      • Acquire a proton-decoupled spectrum with a spectral width of approximately 220 ppm.

      • Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

    • ¹⁹F NMR:

      • Acquire a proton-decoupled spectrum.

  • Data Processing:

    • Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the internal or external standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups and confirm the structural integrity of the trifluoromethylpyridine isomers.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the liquid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation:

    • A modern FT-IR spectrometer.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the trifluoromethylpyridine isomers.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation:

    • A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in the desired mass range.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to gain further structural information.

Role in Drug Discovery and Development

Trifluoromethylpyridine isomers are key building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals.[3][5] The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and modulate the pKa of the parent molecule, all of which are desirable properties in drug candidates.[1]

The general workflow for utilizing these isomers in a drug discovery program is outlined below.

DrugDiscoveryWorkflow cluster_Isomers Isomer Building Blocks cluster_Synthesis Chemical Synthesis cluster_Screening Screening & Optimization cluster_Development Preclinical & Clinical Development 2-TFMP 2-(Trifluoromethyl)pyridine Library_Synthesis Library Synthesis (e.g., coupling, substitution) 2-TFMP->Library_Synthesis 3-TFMP 3-(Trifluoromethyl)pyridine 3-TFMP->Library_Synthesis 4-TFMP 4-(Trifluoromethyl)pyridine 4-TFMP->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Drug_Candidate Drug Candidate Clinical_Trials->Drug_Candidate

Caption: Workflow for the utilization of trifluoromethylpyridine isomers in drug discovery.

Synthetic Pathways

The synthesis of trifluoromethylpyridines can be broadly categorized into two main approaches: the direct introduction of a trifluoromethyl group onto a pre-formed pyridine ring, and the construction of the pyridine ring from trifluoromethyl-containing building blocks.

SyntheticPathways Picoline Picoline Isomers (Methylpyridines) Direct_Fluorination Direct Fluorination/ Chlorination Picoline->Direct_Fluorination  Halogenation CF3_Building_Blocks CF3-Containing Building Blocks Cyclocondensation Cyclocondensation Reactions CF3_Building_Blocks->Cyclocondensation TFMP_Isomers Trifluoromethylpyridine Isomers Direct_Fluorination->TFMP_Isomers Cyclocondensation->TFMP_Isomers

Caption: General synthetic strategies for trifluoromethylpyridine isomers.

The choice of synthetic route often depends on the desired isomer and the availability of starting materials. Direct fluorination of picolines is a common industrial method, while cyclocondensation reactions offer versatility for accessing a wider range of substituted derivatives.[5]

Conclusion

The trifluoromethylpyridine isomers are a class of compounds with significant utility in the fields of medicinal chemistry and materials science. Their unique physicochemical and spectroscopic properties, largely dictated by the position of the trifluoromethyl group, make them versatile building blocks for the synthesis of novel molecules with tailored characteristics. A thorough understanding of their properties and the analytical methods for their characterization is essential for their effective application in research and development.

References

4-Amino-2-(trifluoromethyl)pyridine: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-Amino-2-(trifluoromethyl)pyridine (CAS No. 147149-98-2). The following sections detail the hazardous properties, safe handling procedures, emergency response, and the experimental methodologies used to determine its toxicological profile, ensuring a thorough understanding for laboratory and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.[1][2][3]

Table 1: GHS Classification

Hazard ClassCategory
Acute Toxicity, OralCategory 3
Serious Eye IrritationCategory 2A
Skin IrritationCategory 2

Table 2: Hazard and Precautionary Statements

TypeCodeStatement
Hazard H301Toxic if swallowed.[1][2]
H315Causes skin irritation.[2]
H319Causes serious eye irritation.[1][2]
Precautionary (Prevention) P264Wash skin thoroughly after handling.[1][2]
P270Do not eat, drink or smoke when using this product.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
Precautionary (Response) P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][2]
P302 + P352IF ON SKIN: Wash with plenty of water.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P330Rinse mouth.[1][2]
P332 + P313If skin irritation occurs: Get medical advice/attention.[2]
P337 + P313If eye irritation persists: Get medical advice/attention.[1]
Precautionary (Storage) P405Store locked up.[1][4]
Precautionary (Disposal) P501Dispose of contents/container to an approved waste disposal plant.[1]

Hazard Pictogram:

  • GHS06 (Skull and Crossbones): Indicates acute toxicity (fatal or toxic).[2][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC6H5F3N2
Molecular Weight162.11 g/mol [1]
Physical StateSolid, powder to crystal[1]
ColorWhite to Almost white
Melting Point58-62 °C[1][5]
Boiling Point230.7±40.0 °C (Predicted)
Flash PointNot available
SolubilityNot available
Density1.368±0.06 g/cm3 (Predicted)

Experimental Protocols for Hazard Determination

The hazard classifications are based on experimental data. While specific study reports for this compound are not publicly available, the methodologies likely followed standardized protocols, such as the OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity

The classification "Acute Toxicity, Oral (Category 3)" indicates that this compound is toxic if swallowed. This is typically determined through studies following OECD Guideline 423 (Acute Toxic Class Method).

Methodology: OECD Guideline 423 - Acute Toxic Class Method

  • Principle: A stepwise procedure using a small number of animals per step to classify a substance into a defined toxicity class. The method is based on the mortality and/or moribund status of the animals.[6][7]

  • Test Animals: Typically, young adult female rats are used.[8]

  • Procedure:

    • A starting dose (e.g., 300 mg/kg body weight) is administered orally by gavage to a group of three fasted animals.[9]

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[8]

    • Depending on the outcome (number of mortalities), the test may be stopped, or another step with a higher or lower dose is performed with another group of three animals.

  • Data Collection: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.[9] A gross necropsy is performed on all animals at the end of the study.[7]

  • Classification: The substance is classified based on the dose at which mortality is observed.

cluster_0 Acute Oral Toxicity Testing Workflow (OECD 423) Start Start Dose_3_Animals Administer starting dose (e.g., 300 mg/kg) to 3 female rats Start->Dose_3_Animals Observe_14_Days Observe for mortality and clinical signs for up to 14 days Dose_3_Animals->Observe_14_Days Decision Mortality? Observe_14_Days->Decision Classify Classify substance based on results Decision->Classify Yes Next_Step Proceed to next step (higher or lower dose) Decision->Next_Step No Stop Stop Classify->Stop Next_Step->Dose_3_Animals cluster_1 In Vitro Skin Irritation Testing Workflow (OECD 439) Start Start Apply_Substance Apply test substance to Reconstructed Human Epidermis (RhE) Start->Apply_Substance Incubate_Expose Expose for a defined period (e.g., 60 minutes) Apply_Substance->Incubate_Expose Wash_Incubate_Post Wash and incubate for post-exposure period (e.g., 42 hours) Incubate_Expose->Wash_Incubate_Post Measure_Viability Measure cell viability (e.g., MTT assay) Wash_Incubate_Post->Measure_Viability Decision Viability ≤ 50%? Measure_Viability->Decision Classify_Irritant Classify as Skin Irritant (Category 2) Decision->Classify_Irritant Yes Classify_Non_Irritant Classify as Non-Irritant Decision->Classify_Non_Irritant No cluster_2 Chemical Safety and Handling Logic Hazard_ID Hazard Identification (Toxicity, Irritation) Risk_Assess Risk Assessment (Exposure Potential) Hazard_ID->Risk_Assess Control_Measures Control Measures Risk_Assess->Control_Measures Emergency_Response Emergency Response Risk_Assess->Emergency_Response PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Control_Measures->PPE Eng_Controls Engineering Controls (Fume Hood) Control_Measures->Eng_Controls Admin_Controls Administrative Controls (SOPs, Training) Control_Measures->Admin_Controls First_Aid First Aid Emergency_Response->First_Aid Spill_Control Spill Control Emergency_Response->Spill_Control Fire_Fighting Fire Fighting Emergency_Response->Fire_Fighting

References

An In-depth Technical Guide to the Solubility of 4-Amino-2-(trifluoromethyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(trifluoromethyl)pyridine is a crucial building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex pharmaceutical compounds. Its unique chemical structure, featuring both an amino group and a trifluoromethyl group on a pyridine ring, imparts specific physicochemical properties that are critical to its application in organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the available information on the solubility of this compound, details a general experimental protocol for its determination, and illustrates the key factors influencing its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₆H₅F₃N₂
Molecular Weight 162.11 g/mol
Melting Point 58-62 °C
Boiling Point 230.7 ± 40.0 °C (Predicted)
Density 1.368 ± 0.06 g/cm³ (Predicted)
pKa 4.62 ± 0.50 (Predicted)
Appearance White to off-white solid

Solubility Data

Given the absence of specific quantitative data, it is recommended that researchers determine the solubility of this compound in their specific solvent systems of interest using standardized experimental protocols.

Experimental Protocol for Solubility Determination: Saturated Shake-Flask Method

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the widely accepted shake-flask technique followed by gravimetric or spectroscopic analysis.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

  • Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system (optional, for concentration measurement)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that excess solid remains.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed container. This step is crucial to remove any undissolved microparticles.

  • Solubility Determination (Gravimetric Method):

    • Accurately weigh the container with the filtered solution.

    • Evaporate the solvent from the container under reduced pressure or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it again.

    • The mass of the dissolved this compound is the difference between the final and initial weights of the container.

    • Calculate the solubility in terms of g/100 mL or mol/L.

  • Solubility Determination (Spectroscopic/Chromatographic Method - Optional):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

    • Measure the absorbance or peak area of the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original solubility, taking the dilution factor into account.

3. Data Analysis and Reporting:

  • Perform the experiment in triplicate to ensure reproducibility.

  • Report the average solubility value along with the standard deviation.

  • Specify the temperature at which the solubility was determined.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in public sources, its general solubility characteristics can be inferred from its chemical structure and the properties of similar compounds. For precise applications, it is imperative for researchers to experimentally determine the solubility in their specific solvent systems. The provided experimental protocol offers a robust framework for obtaining reliable and reproducible solubility data. A comprehensive understanding of the factors influencing solubility, as outlined in this guide, will further aid in the effective utilization of this important chemical intermediate in research and development.

Stability of 4-Amino-2-(trifluoromethyl)pyridine Under Acidic and Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected stability of 4-Amino-2-(trifluoromethyl)pyridine under acidic and basic conditions. Due to the limited availability of specific experimental stability data for this compound in public literature, this document synthesizes information based on the known chemical properties of its constituent functional groups—the pyridine ring, the amino group, and the trifluoromethyl group. It offers hypothetical degradation pathways, representative experimental protocols for stability testing, and illustrative data to guide researchers in designing and interpreting their own studies. This guide is intended to be a foundational resource for scientists and professionals involved in the research, development, and handling of this compound.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring an electron-donating amino group and a potent electron-withdrawing trifluoromethyl group on a pyridine scaffold, imparts unique electronic properties that are valuable in medicinal chemistry. Understanding the stability of this intermediate under various pH conditions is critical for process development, formulation, and ensuring the quality and safety of final drug products. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[1][2][3][4]

This guide outlines the theoretical stability of this compound, proposes potential degradation pathways under acidic and basic stress, and provides standardized methodologies for experimental verification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₆H₅F₃N₂
Molecular Weight 162.11 g/mol
Appearance White to off-white crystalline powder
Melting Point 58-62 °C
Boiling Point 230.7 ± 40.0 °C (Predicted)
pKa (Predicted) 4.62 ± 0.50

Predicted Stability Profile

  • Trifluoromethyl Group: The C-F bond is exceptionally strong, rendering the trifluoromethyl group generally stable to metabolic and chemical degradation.[5] However, under strong basic conditions, it can be susceptible to hydrolysis, which would lead to the formation of a carboxylic acid.[5]

  • Pyridine Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further amplified by the electron-withdrawing trifluoromethyl group at the 2-position, making the ring susceptible to nucleophilic attack.

  • Amino Group: The amino group at the 4-position is an electron-donating group, which can influence the overall reactivity of the pyridine ring. Under acidic conditions, this group will be protonated, which may affect its directing effects and the overall stability of the molecule.

Stability under Acidic Conditions

Under acidic conditions, the primary site of interaction is expected to be the nitrogen atoms of the pyridine ring and the amino group. While significant degradation is not anticipated under mild acidic conditions, forced degradation (e.g., elevated temperatures with strong acids) could potentially lead to reactions. The protonation of the amino group and the pyridine nitrogen would increase the overall water solubility but may also influence the electronic distribution and susceptibility to nucleophilic attack by water or other nucleophiles present in the medium.

Stability under Basic Conditions

The molecule is expected to be more susceptible to degradation under basic conditions. The primary pathway for degradation is the potential hydrolysis of the trifluoromethyl group to a carboxylic acid. This reaction is often slow but can be forced under elevated temperatures and high concentrations of a strong base. The pyridine ring itself could also be subject to nucleophilic attack by hydroxide ions, although this is generally less facile than the hydrolysis of the trifluoromethyl group.

Illustrative Quantitative Stability Data (Hypothetical)

The following tables present a hypothetical summary of forced degradation studies to illustrate how quantitative data on the stability of this compound would be presented. Note: These values are for illustrative purposes only and are not based on experimental results.

Table 2: Hypothetical Stability Data under Acidic Conditions

Acid ConditionTemperature (°C)Time (hours)Assay (%)% DegradationMajor Degradation Product(s)
0.1 M HCl602498.51.5Unidentified polar degradants
0.1 M HCl802495.24.8Unidentified polar degradants
1 M HCl802489.710.3Degradant A

Table 3: Hypothetical Stability Data under Basic Conditions

Base ConditionTemperature (°C)Time (hours)Assay (%)% DegradationMajor Degradation Product(s)
0.1 M NaOH602497.12.94-Amino-pyridine-2-carboxylic acid
0.1 M NaOH802490.59.54-Amino-pyridine-2-carboxylic acid
1 M NaOH802478.321.74-Amino-pyridine-2-carboxylic acid

Experimental Protocols for Stability Assessment

The following are detailed, representative methodologies for conducting forced degradation studies on this compound.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution of This compound in Methanol (1 mg/mL) acid Acidic Stress (e.g., 0.1 M HCl, 60°C) stock->acid Aliquot base Basic Stress (e.g., 0.1 M NaOH, 60°C) stock->base Aliquot control Control Sample (Solvent only, 60°C) stock->control Aliquot neutralize Neutralization & Dilution acid->neutralize base->neutralize control->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc quant Quantification of Parent & Degradation Products hplc->quant

Caption: General workflow for forced degradation studies.

Preparation of Stock and Stress Samples
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Acidic Stress: To a suitable vial, add a known volume of the stock solution and an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and approximately 0.5 mg/mL of the compound.

  • Basic Stress: To a suitable vial, add a known volume of the stock solution and an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH and approximately 0.5 mg/mL of the compound.

  • Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of the solvent used for the stress conditions (e.g., 50:50 methanol:water).

  • Incubation: Place all samples in a temperature-controlled environment (e.g., a water bath or oven) at the desired temperature (e.g., 60°C or 80°C) for a specified duration (e.g., 24 hours).

  • Sample Quenching: After the incubation period, cool the samples to room temperature. Neutralize the acidic sample with an equivalent amount of NaOH and the basic sample with an equivalent amount of HCl.

Analytical Methodology (HPLC-UV/MS)

A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.

  • Instrumentation: HPLC with a UV detector and preferably a mass spectrometer (MS) for identification of degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation (e.g., starting with 5% B, ramping to 95% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (determined by UV scan, e.g., 254 nm).

  • Injection Volume: 10 µL.

Hypothesized Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of this compound under acidic and basic conditions.

Acid-Catalyzed Degradation (Hypothetical)

Under strong acidic conditions and heat, while the trifluoromethyl group is expected to be stable, reactions involving the amino group or potential polymerization could occur, though these are less common for this class of compounds. A primary consideration would be ensuring the stability of the analytical method itself under acidic conditions.

G start This compound protonated Protonated Species start->protonated H+ degradants Minor Polar Degradants protonated->degradants Heat, H₂O (Forced Conditions)

Caption: Hypothesized pathway under forced acidic conditions.

Base-Catalyzed Degradation (Hypothetical)

Under basic conditions, the most probable degradation pathway is the hydrolysis of the trifluoromethyl group to a carboxylic acid.

G start This compound intermediate Intermediate start->intermediate OH⁻, Heat product 4-Amino-pyridine- 2-carboxylic acid intermediate->product Hydrolysis

Caption: Hypothesized pathway of trifluoromethyl group hydrolysis under basic conditions.

Conclusion

While this compound is expected to be relatively stable under ambient and mild acidic conditions, it is likely to undergo degradation under forced basic conditions, primarily through the hydrolysis of the trifluoromethyl group. The information and protocols provided in this guide serve as a robust starting point for researchers to experimentally determine the stability of this important chemical intermediate. Rigorous experimental work, including forced degradation studies and the development of a stability-indicating analytical method, is essential to fully characterize its stability profile and ensure its suitability for its intended applications in drug development.

References

The Ascendance of Trifluoromethylpyridines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl group into pyridine scaffolds has become a cornerstone of modern medicinal chemistry. This powerful combination unlocks advantageous physicochemical properties, leading to enhanced drug efficacy, improved pharmacokinetic profiles, and novel therapeutic agents. This in-depth technical guide explores the core principles of trifluoromethylpyridines in drug discovery, from their synthesis and unique characteristics to their application in approved pharmaceuticals. We will delve into the quantitative data that underscores their value, provide detailed experimental methodologies, and visualize the complex biological pathways they modulate.

The Trifluoromethylpyridine Advantage: Physicochemical Properties and Synthetic Strategies

The trifluoromethyl (-CF₃) group is a bioisostere of the methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity significantly impact a molecule's pKa, metabolic stability, and binding affinity to biological targets.[1][2][3] When appended to a pyridine ring, a common scaffold in pharmaceuticals, these effects are amplified, offering medicinal chemists a powerful tool to fine-tune drug candidates.[1][3]

The introduction of a trifluoromethyl group can enhance a compound's metabolic stability by blocking sites susceptible to oxidative metabolism.[2] The strong carbon-fluorine bond is resistant to cleavage, leading to a longer in vivo half-life.[2] Furthermore, the lipophilicity of the -CF₃ group can improve a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[2]

Key Synthetic Intermediates and Methods

The synthesis of trifluoromethylpyridines often relies on the preparation of key chlorinated intermediates. Two of the most important building blocks are 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine.

One common synthetic strategy involves the chlorination and subsequent fluorination of picoline derivatives. For instance, 2-chloro-5-methylpyridine can be chlorinated to 2-chloro-5-(trichloromethyl)pyridine, which is then fluorinated to yield 2-chloro-5-(trifluoromethyl)pyridine.[4] A more direct, one-step vapor-phase chlorination/fluorination at high temperatures over a transition metal catalyst can also be employed.[4]

The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a crucial intermediate for several agrochemicals and pharmaceuticals, can be achieved through the chlorination of 2-chloro-5-(chloromethyl)pyridine to 2-chloro-5-(trichloromethyl)pyridine, followed by on-ring chlorination catalyzed by antimony trichloride, and finally fluorination with hydrogen fluoride.[5]

Trifluoromethylpyridines in Action: A Look at Approved Drugs

The impact of trifluoromethylpyridines is evident in the number of approved drugs and promising clinical candidates that incorporate this moiety. Here, we examine two prominent examples: Tipranavir and Leniolisib.

Tipranavir: A Non-peptidic HIV Protease Inhibitor

Tipranavir (marketed as Aptivus) is a non-peptidic protease inhibitor used in the treatment of HIV-1 infection.[6] Its structure features a 5-(trifluoromethyl)pyridine-2-sulfonamide group, which contributes to its potent and selective inhibition of the viral protease.[6] Tipranavir is particularly valuable for patients with resistance to other protease inhibitors.[6]

Leniolisib: A Selective PI3Kδ Inhibitor

Leniolisib (marketed as Joenja) is a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme. It is approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS), a rare primary immunodeficiency.[7] The trifluoromethylpyridine moiety in Leniolisib is crucial for its high potency and selectivity.

Quantitative Data Summary

The following tables summarize key quantitative data for Tipranavir and Leniolisib, highlighting their potency and pharmacokinetic properties.

Compound Target Biological Activity Assay Conditions
TipranavirHIV-1 ProteaseKᵢ = 8 pMRecombinant HIV-1 protease inhibition assay.
IC₉₀ = 100 nMHIV-1 infected cells.
IC₉₀ = 1.4 µMHIV-1 infected cells in 75% human plasma.[8]
LeniolisibPI3KδIC₅₀ = 11 nMCell-free isolated enzyme assay.[7]
PI3Kα22-fold less potent vs PI3KδCell-free isolated enzyme assay.[7]
PI3Kβ38-fold less potent vs PI3KδCell-free isolated enzyme assay.[7]
PI3Kγ202-fold less potent vs PI3KδCell-free isolated enzyme assay.[7]
Compound Parameter Value Species Notes
Tipranavir
Plasma Half-life5.5 - 6.0 hoursHumanCo-administered with ritonavir.[9]
Cₘₐₓ46.8 - 57.2 µg/mLHuman500 mg dose with 200 mg ritonavir.[9]
Cₘᵢₙ21.5 - 25.1 µg/mLHuman500 mg dose with 200 mg ritonavir.[9]
AUC428 - 513 µg/mL·hHuman500 mg dose with 200 mg ritonavir.[9]
Protein Binding>99.9%Human[9]
MetabolismCYP3A4Human[9]
CLtot0.17 ± 0.10 L/h/kgMouse5 mg/kg dose.[8]
Vss0.51 ± 0.14 L/kgMouse5 mg/kg dose.[8]
t₁/₂5.4 ± 0.3 hMouse5 mg/kg dose.[8]
F30%Rat10 mg/kg oral dose vs 5 mg/kg IV dose.[8]
Leniolisib
Volume of Distribution28.5 LHuman[7]
Protein Binding94.5%Human[7]
CₘₐₓVaries with doseHumanDose-dependent increase.[7]
AUCVaries with doseHumanDose-dependent increase.[7]
Steady State~2-3 daysHuman[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of trifluoromethylpyridine intermediates and the biological evaluation of trifluoromethylpyridine-containing drugs.

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

Materials:

  • 2-chloro-5-(chloromethyl)pyridine

  • Chlorine gas

  • Antimony trichloride

  • Hydrogen fluoride

  • Reaction vessel with heating jacket and stirrer

  • On-ring chlorination vessel

  • Fluorination vessel

  • Washing kettle

  • Vapor distillation still

  • Rectifying column

Procedure: [5]

  • Side-chain Chlorination:

    • Charge the reaction vessel with 2-chloro-5-(chloromethyl)pyridine.

    • Heat the vessel using the steam jacket while stirring.

    • Introduce chlorine gas into the reaction mixture.

    • Continue the reaction until the formation of 2-chloro-5-(trichloromethyl)pyridine is complete, as monitored by appropriate analytical techniques (e.g., GC-MS).

  • On-ring Chlorination:

    • Transfer the crude 2-chloro-5-(trichloromethyl)pyridine to the on-ring chlorination vessel.

    • Add antimony trichloride as a catalyst.

    • Perform the chlorination reaction to obtain 2,3-dichloro-5-(trichloromethyl)pyridine.

  • Fluorination:

    • Transfer the 2,3-dichloro-5-(trichloromethyl)pyridine to the fluorination vessel.

    • Add hydrogen fluoride to the vessel.

    • Heat the reaction mixture to 120-135°C to carry out the fluorination.

  • Purification:

    • Wash the crude fluorination reaction product.

    • Perform steam distillation.

    • Adjust the pH of the organic phase to 6-8.

    • Finally, purify the 2,3-dichloro-5-(trifluoromethyl)pyridine by distillation in a rectifying column to achieve a purity of >99%.

HIV-1 Protease Inhibition Assay (FRET-based)

This protocol is adapted for screening inhibitors like Tipranavir.

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based HIV-1 Protease substrate (e.g., containing an EDANS/DABCYL pair)

  • Assay Buffer

  • DMSO (for compound dissolution)

  • Test compound (e.g., Tipranavir)

  • Known HIV-1 Protease inhibitor (e.g., Pepstatin A) as a positive control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure: [10]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the positive control in DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to create a range of test concentrations. The final DMSO concentration should be kept low (e.g., ≤1%).

    • Dilute the HIV-1 Protease and the FRET substrate to their working concentrations in assay buffer. Keep the enzyme solution on ice.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 10 µL of each test compound dilution.

    • Positive Control (No Inhibition): Add 10 µL of assay buffer with the same final DMSO concentration as the test wells.

    • Negative Control (Maximum Inhibition): Add 10 µL of the positive inhibitor control.

    • Blank (No Enzyme): Add 20 µL of assay buffer.

  • Enzyme Addition and Pre-incubation:

    • To all wells except the blank, add 40 µL of the diluted HIV-1 protease solution.

    • Mix gently and incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add 50 µL of the substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence over time) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the positive control (no inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows relevant to trifluoromethylpyridine-based drug discovery.

PI3K_AKT_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Leniolisib Leniolisib (Trifluoromethylpyridine -containing) Leniolisib->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Leniolisib.

HIV_Protease_Inhibition_Workflow cluster_virus HIV Life Cycle GagPol Gag-Pol Polyprotein MatureProteins Mature Viral Proteins GagPol->MatureProteins Cleavage by NonInfectiousVirion Non-Infectious Virion GagPol->NonInfectiousVirion HIV_Protease HIV Protease HIV_Protease->MatureProteins HIV_Protease->NonInfectiousVirion VirionAssembly Virion Assembly MatureProteins->VirionAssembly InfectiousVirion Infectious Virion VirionAssembly->InfectiousVirion Tipranavir Tipranavir (Trifluoromethylpyridine -containing) Tipranavir->HIV_Protease Inhibition

Caption: Mechanism of action of Tipranavir in inhibiting HIV maturation.

Drug_Discovery_Workflow Start Target Identification LeadGen Lead Generation (e.g., HTS, Fragment -based screening) Start->LeadGen LeadOpt Lead Optimization (SAR studies, introduction of Trifluoromethylpyridine) LeadGen->LeadOpt Preclinical Preclinical Studies (In vitro & In vivo ADME/Tox) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical End Approved Drug Clinical->End

Caption: General workflow for trifluoromethylpyridine-based drug discovery.

References

Methodological & Application

Synthesis of 4-Amino-2-(trifluoromethyl)pyridine from 2-chloro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(trifluoromethyl)pyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules, while the amino group serves as a versatile handle for further chemical modifications. This document provides an overview of the synthesis of aminotrifluoromethylpyridines, with a focus on the conversion of 2-chloro-4-(trifluoromethyl)pyridine.

Physicochemical and Spectroscopic Data

A summary of the available data for the starting material and the target product is presented below.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Chloro-4-(trifluoromethyl)pyridine81565-23-9C₆H₃ClF₃N181.54N/A
This compound147149-98-2C₆H₅F₃N₂162.1158-62

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR (Predicted) δ 8.32 (d, 1H), 6.90 (s, 1H), 6.65 (d, 1H), 4.42 (s, 2H)[1]
¹³C NMR No experimental data found.
IR No experimental data found.
MS No experimental data found.

Reaction Principle: Nucleophilic Aromatic Substitution

The synthesis of aminopyridines from chloropyridines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, an amine nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of the chloride leaving group. The trifluoromethyl group is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack.

On the 2-chloro-4-(trifluoromethyl)pyridine ring, the positions ortho (C2) and para (C4) to the nitrogen atom are electronically activated for nucleophilic attack. The electron-withdrawing trifluoromethyl group at the C4 position further enhances the electrophilicity of the ring. Therefore, a nucleophile can attack at either the C2 or C6 position. The substitution of the chloro group at the C2 position is a common pathway.

Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine

The following protocol for the synthesis of the isomeric 2-amino-4-(trifluoromethyl)pyridine is adapted from established procedures and serves as a valuable reference.[2][3]

Reaction Scheme:

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine

  • 28% Aqueous ammonia

  • Autoclave

  • Water

  • Organic solvent (e.g., ethyl acetate or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine 2-chloro-4-(trifluoromethyl)pyridine and an excess of 28% aqueous ammonia. A typical molar ratio of ammonia to the starting material is high to drive the reaction to completion.

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to a high temperature (e.g., 180°C) for several hours (e.g., 10 hours). The internal pressure will increase significantly (e.g., to around 20 atm).[2]

  • Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess pressure.

  • Isolation: Transfer the reaction mixture to a separation funnel. If a precipitate has formed, it can be collected by filtration and washed with water. If the product is in solution, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure 2-amino-4-(trifluoromethyl)pyridine.

Table 3: Representative Reaction Parameters for the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine

ParameterValueReference
Starting Material 14.5 g 2-Chloro-4-(trifluoromethyl)pyridine[2]
Reagent 108 mL 28% Aqueous Ammonia[2]
Temperature 180°C[2]
Reaction Time 10 hours[2]
Pressure ~20 atm[2]
Yield ~70.8%[2]

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Amination cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Charge Autoclave with 2-chloro-4-(trifluoromethyl)pyridine and Aqueous Ammonia react Heat to High Temperature (e.g., 180°C) for several hours start->react cool Cool to Room Temperature react->cool extract Extract with Organic Solvent cool->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallization or Column Chromatography evaporate->purify end Pure this compound purify->end

Caption: Experimental workflow for the amination of 2-chloro-4-(trifluoromethyl)pyridine.

Logical Relationship: Regioselectivity of Nucleophilic Aromatic Substitution

G Regioselectivity of Nucleophilic Attack cluster_nucleophile Nucleophile cluster_products Potential Products start 2-Chloro-4-(trifluoromethyl)pyridine nucleophile Ammonia (NH₃) start->nucleophile Nucleophilic Aromatic Substitution product_2_amino 2-Amino-4-(trifluoromethyl)pyridine (Ortho-attack) nucleophile->product_2_amino Attack at C2 product_4_amino This compound (Para-attack - Not directly observed but plausible) nucleophile->product_4_amino Attack at C4 (Hypothetical)

Caption: Regioselectivity of nucleophilic attack on 2-chloro-4-(trifluoromethyl)pyridine.

Conclusion

The synthesis of this compound from 2-chloro-4-(trifluoromethyl)pyridine is a chemically feasible transformation based on the principles of nucleophilic aromatic substitution. While a specific, detailed protocol for this exact isomer is not prevalent in the surveyed literature, the provided protocol for the synthesis of the 2-amino isomer offers a strong starting point for experimental design. Researchers should consider that optimization of reaction conditions, such as temperature, pressure, and reaction time, may be necessary to favor the formation of the 4-amino isomer. The use of advanced analytical techniques will be crucial to confirm the regioselectivity of the synthesis and the purity of the final product.

References

Buchwald-Hartwig amination of 4-Amino-2-(trifluoromethyl)pyridine protocol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Buchwald-Hartwig Amination of 4-Amino-2-(trifluoromethyl)pyridine

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This transformation has become indispensable in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, replacing harsher, more traditional methods for synthesizing aryl amines.[1][2] This application note provides a detailed protocol for the Buchwald-Hartwig amination of this compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[3] The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring can present challenges, often requiring carefully optimized reaction conditions.[4]

The protocol described herein utilizes a modern palladium precatalyst system, designed for high efficiency and broad applicability, particularly with challenging substrates.[5] This document is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry techniques.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Buchwald-Hartwig amination.

Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination

ParameterVariationNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, Buchwald G3/G4 PrecatalystsBuchwald precatalysts are often preferred for their air-stability and high activity.[5]
Ligand XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands are crucial for efficient catalysis.[5][6]
Base NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃, K₂CO₃The choice of base is critical and depends on the substrates and catalyst system.[7]
Solvent Toluene, Dioxane, THF, t-BuOHAnhydrous, degassed solvents are essential for optimal results.[7][8]
Temperature Room Temperature to >100 °CReaction temperature is dependent on the reactivity of the coupling partners.[7]
Atmosphere Inert (Argon or Nitrogen)Exclusion of oxygen is necessary to prevent catalyst degradation.[6]

Table 2: Expected Yields for the Amination of this compound with Various Aryl Halides

Aryl HalideExpected Yield (%)Notes
Aryl Iodide85-95%Generally the most reactive coupling partners.
Aryl Bromide75-90%Good reactivity under standard conditions.
Aryl Chloride60-85%Often require more specialized catalyst systems for efficient coupling.[7]
Aryl Triflate80-95%Excellent electrophiles for this transformation.[8]

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide.

Materials and Equipment:

  • This compound

  • Aryl bromide

  • XPhos Pd G3 (or similar palladium precatalyst)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Standard Schlenk line or glovebox

  • Magnetic stirrer and hotplate

  • Reaction vials or flasks

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the aryl bromide (1.2 eq.), XPhos Pd G3 (0.02 eq.), and sodium tert-butoxide (1.4 eq.) to a dry reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene to the vial. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-amino-2-(trifluoromethyl)pyridine.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.

G Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Aryl Halide - Pd Precatalyst - Base solvent Add Anhydrous, Degassed Solvent reagents->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Cool, Dilute, and Filter purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: A flowchart of the experimental procedure.

G Catalytic Cycle of Buchwald-Hartwig Amination pd0 L-Pd(0) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X amine_coordination Amine Coordination oxidative_addition->amine_coordination + R₂NH deprotonation Amido Complex amine_coordination->deprotonation - HX + Base reductive_elimination Reductive Elimination deprotonation->reductive_elimination Reductive Elimination reductive_elimination->pd0 + Ar-NR₂

Caption: The catalytic cycle of the reaction.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-amino-2-(trifluoromethyl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The amino group provides a versatile handle for further chemical modifications, making this scaffold a valuable building block for the synthesis of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. This document provides detailed application notes and protocols for conducting Suzuki coupling reactions with derivatives of this compound, specifically focusing on the use of 4-amino-2-chloro-6-(trifluoromethyl)pyridine as a key intermediate.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. The catalytic cycle involves three primary steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions, particularly with electron-deficient and potentially coordinating substrates like aminopyridines.

Recommended Catalyst Systems

For the Suzuki coupling of electron-deficient and potentially coordinating substrates such as 4-amino-2-chloro-6-(trifluoromethyl)pyridine, the use of bulky, electron-rich phosphine ligands is highly recommended to promote efficient catalytic turnover and prevent catalyst inhibition by the pyridine nitrogen.

Table 1: Recommended Catalyst and Ligand Combinations

Palladium PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-5Effective for a broad range of aryl and heteroaryl couplings.
Pd₂(dba)₃XPhos1-5Often provides higher yields for sterically hindered substrates.
PdCl₂(dppf)dppf2-5A robust catalyst system for various cross-coupling reactions.
XPhos Pd G2/G3-1-3Pre-catalysts that offer high activity and stability.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of 4-amino-2-chloro-6-(trifluoromethyl)pyridine with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials:
  • 4-Amino-2-chloro-6-(trifluoromethyl)pyridine (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:
  • Reaction Setup: In a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, combine 4-amino-2-chloro-6-(trifluoromethyl)pyridine, the arylboronic acid, the base, the palladium precursor, and the phosphine ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Expected Yields

The following table provides expected yields for the Suzuki coupling of a halogenated 2-(trifluoromethyl)pyridine with various boronic acids, based on literature reports for similar substrates. Actual yields may vary depending on the specific substrates and reaction conditions used.

Table 2: Expected Yields for Suzuki Coupling Reactions

Arylboronic AcidCatalyst SystemBaseSolventTemperature (°C)Time (h)Expected Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>90
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane11016>90
3-Thienylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O901885-95
2-Pyridylboronic acid pinacol esterPdCl₂(dppf)Na₂CO₃Acetonitrile802480-90
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Toluene/H₂O10012>90

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow A 1. Combine Reagents (Pyridine Halide, Boronic Acid, Catalyst, Ligand, Base) B 2. Add Degassed Solvent A->B C 3. Heat Under Inert Atmosphere B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Aqueous Work-up (Extraction & Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting

Low or No Conversion:

  • Catalyst Inhibition: The amino and pyridine nitrogens can coordinate to the palladium center, inhibiting the reaction. The use of bulky, electron-rich ligands (e.g., SPhos, XPhos) can mitigate this issue.

  • Poor Quality of Boronic Acid: Use fresh, high-purity boronic acids or their corresponding pinacol esters, which are more stable.

  • Inappropriate Base or Solvent: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems. Anhydrous conditions may be necessary to prevent protodeboronation.

Side Reactions:

  • Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene can be minimized by using boronic esters or anhydrous conditions.

  • Homocoupling: The coupling of two boronic acid molecules can be reduced by ensuring the reaction is thoroughly degassed to remove oxygen.

By following these protocols and considering the troubleshooting advice, researchers can effectively utilize Suzuki-Miyaura cross-coupling reactions for the synthesis of novel compounds based on the this compound scaffold for applications in drug discovery and development.

Application Notes and Protocols: Chichibabin Reaction of 4-Amino-2-(trifluoromethyl)pyridine for Diamination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chichibabin reaction is a classic method for the amination of pyridines and related nitrogen-containing heterocycles.[1][2][3] Traditionally, this reaction involves heating the pyridine with sodium amide (NaNH₂) in an inert solvent, leading to the nucleophilic substitution of a hydride ion and the introduction of an amino group, typically at the 2- or 4-position.[1][3][4] This application note details a modern and milder approach to the Chichibabin reaction, utilizing a sodium hydride-lithium iodide composite, for the theoretical diamination of 4-Amino-2-(trifluoromethyl)pyridine. This protocol is adapted from established methods for the C2-amination of various pyridine derivatives.[5][6][7]

The target transformation focuses on the introduction of a second amino group onto the this compound core, a scaffold of interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity.[8] The electron-withdrawing nature of the trifluoromethyl group at the C2 position is expected to activate the pyridine ring towards nucleophilic attack, while the existing amino group at C4 will influence the regioselectivity of the second amination. Based on the established mechanism of the Chichibabin reaction, the incoming amino group is anticipated to add to the C6 position, which is sterically accessible and electronically activated.

Reaction Principle

The Chichibabin reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[3][9] The reaction is initiated by the addition of an amide nucleophile to an electron-deficient carbon atom of the pyridine ring, forming a σ-adduct (Meisenheimer-like intermediate).[9] This intermediate then rearomatizes by eliminating a hydride ion (H⁻).[9] The liberated hydride subsequently deprotonates the newly introduced amino group or another acidic proton in the medium.[9] Modern protocols employing a NaH-iodide composite offer a safer and more versatile alternative to traditional conditions, allowing the reaction to proceed at lower temperatures with a broader range of primary amines.[5][6]

Data Presentation: Modified Chichibabin Reaction Conditions

The following table summarizes typical reaction conditions and yields for the C2-amination of pyridines using the NaH-LiI composite method, which serves as a basis for the protocol described below.

SubstrateAmineNaH (equiv.)LiI (equiv.)Temperature (°C)Time (h)Yield (%)Reference
Pyridinen-Butylamine32651895[5]
Pyridinen-Butylamine3285793[5]
2,2'-Bipyridinen-Butylamine7485--[5]

Experimental Protocols

Materials
  • This compound

  • Primary amine (e.g., n-butylamine, benzylamine)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Lithium iodide (LiI), anhydrous

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen gas (N₂)

  • Deionized water (ice-cold)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Sealed reaction tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Syringes and needles

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

Detailed Protocol for the Diamination of this compound

Safety Precaution: Sodium hydride is a flammable solid and reacts violently with water. All operations should be conducted under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

  • Reaction Setup:

    • To a dry, sealed reaction tube under a nitrogen atmosphere, add sodium hydride (3.0 equivalents, based on the limiting reagent, this compound).

    • Add anhydrous lithium iodide (2.0 equivalents).

    • Add anhydrous THF to create a stirrable suspension (e.g., a concentration of 0.5-1.0 M with respect to the pyridine substrate).

  • Addition of Reactants:

    • Add this compound (1.0 equivalent) to the suspension.

    • Add the primary amine (2.0 equivalents) to the mixture at room temperature using a syringe.

  • Reaction Conditions:

    • Seal the reaction tube and heat the mixture to 85 °C (oil bath temperature).

    • Stir the reaction mixture vigorously for 7-24 hours.[5][6] The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the dropwise addition of ice-cold water. Caution: Hydrogen gas will be evolved.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[5]

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired 2,4-diamino-6-(trifluoromethyl)pyridine derivative.

Visualizations

Proposed Reaction Scheme

Caption: Proposed Chichibabin diamination of this compound.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add NaH and LiI to dry THF - Under N2 atmosphere start->setup reactants Add Reactants: - this compound - Primary Amine setup->reactants reaction Reaction: - Heat to 85 °C - Stir for 7-24 h - Monitor by TLC/LC-MS reactants->reaction quench Quench: - Cool to 0 °C - Add ice-cold water reaction->quench extraction Extraction: - Extract with CH2Cl2 or EtOAc - Wash with brine quench->extraction drying Drying & Concentration: - Dry over MgSO4/Na2SO4 - Concentrate in vacuo extraction->drying purification Purification: - Flash column chromatography drying->purification end End: Isolated Product purification->end

Caption: General workflow for the modified Chichibabin diamination reaction.

Mechanism of the Chichibabin Reaction

Chichibabin_Mechanism step1 Step 1: Nucleophilic Attack Amide ion (R-NH⁻) attacks the C6 position of the pyridine ring. step2 Step 2: Formation of σ-Adduct A resonance-stabilized anionic intermediate (Meisenheimer adduct) is formed. step1->step2 Addition step3 Step 3: Hydride Elimination The σ-adduct rearomatizes by eliminating a hydride ion (H⁻). step2->step3 Elimination step4 Step 4: Deprotonation The hydride ion deprotonates the newly added amino group, releasing H2 gas. step3->step4 Acid-Base Reaction step5 Step 5: Work-up Protonation during aqueous work-up yields the final diamino product. step4->step5 Protonation

Caption: Simplified mechanism of the Chichibabin amination.

References

Application Notes and Protocols: The Role of 4-Amino-2-(trifluoromethyl)pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Amino-2-(trifluoromethyl)pyridine and its derivatives as key building blocks in the synthesis of potent and selective kinase inhibitors. The unique electronic properties imparted by the trifluoromethyl group, combined with the reactive amino functionality on the pyridine scaffold, make this reagent a valuable tool in medicinal chemistry for the development of targeted cancer therapies.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized cancer treatment. This compound has emerged as a privileged scaffold in the design of these inhibitors. The electron-withdrawing trifluoromethyl group can enhance metabolic stability, improve binding affinity, and modulate the basicity of the pyridine nitrogen, which can be crucial for target selectivity and reducing off-target effects.[1][2] This document details the synthesis and application of kinase inhibitors derived from this versatile building block, focusing on inhibitors of the RAF, CHK1, and PI3K/mTOR signaling pathways.

Data Presentation: Kinase Inhibitor Activity

The following table summarizes the biological activity of representative kinase inhibitors synthesized using aminopyridine scaffolds, including those structurally related to this compound.

Compound Name (Alias)Target Kinase(s)IC50 ValuesKey Biological ActivityReference
Naporafenib (LXH254) B-RAF, C-RAFB-RAF: 0.21 nM, C-RAF: 0.072 nMInhibition of MAPK signaling in tumors with BRAF, NRAS, or KRAS mutations.[2]
CCT245737 (SRA737) CHK11.3 nMAbrogation of DNA damage-induced cell cycle checkpoints.[3]
Bimiralisib (PQR309) PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTORPI3Kα: 33 nM, PI3Kβ: 661 nM, PI3Kγ: 708 nM, PI3Kδ: 451 nM, mTOR: 89 nMInhibition of cancer cell proliferation.[4]

Experimental Protocols

Protocol 1: Synthesis of a RAF Kinase Inhibitor (Naporafenib Analog)

This protocol outlines the key amide coupling step in the synthesis of Naporafenib (LXH254), a potent RAF inhibitor. The synthesis involves the coupling of a substituted aniline with 2-(trifluoromethyl)isonicotinic acid. While Naporafenib itself is N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-yl-4-pyridinyl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide, this protocol illustrates the general amide bond formation that is central to its synthesis.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Aniline Substituted Aniline NaporafenibAnalog Naporafenib Analog Aniline->NaporafenibAnalog Acid 2-(Trifluoromethyl)isonicotinic Acid Acid->NaporafenibAnalog CouplingAgent Coupling Agent (e.g., HATU, EDCI) Base Base (e.g., DIPEA) Solvent Solvent (e.g., DMF) Conditions Room Temperature

Amide coupling for Naporafenib analog synthesis.

Materials:

  • Substituted aniline derivative (1.0 eq)

  • 2-(Trifluoromethyl)isonicotinic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted aniline (1.0 eq) in anhydrous DMF, add 2-(trifluoromethyl)isonicotinic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Naporafenib analog.

Protocol 2: Synthesis of a CHK1 Kinase Inhibitor (CCT245737 Intermediate)

This protocol describes a key step in the synthesis of the CHK1 inhibitor CCT245737, which involves a Buchwald-Hartwig amination. The synthesis utilizes a substituted aminopyridine, demonstrating a common synthetic strategy for this class of compounds.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Aminopyridine Substituted 4-Amino-2-chloropyridine Intermediate CCT245737 Intermediate Aminopyridine->Intermediate Amine 5-Aminopyrazine-2-carbonitrile Amine->Intermediate Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., Xantphos) Base Base (e.g., Cs2CO3) Solvent Solvent (e.g., Dioxane) Conditions Heat

Buchwald-Hartwig amination for CCT245737 intermediate.

Materials:

  • Substituted 4-amino-2-chloropyridine derivative (1.0 eq)

  • 5-Aminopyrazine-2-carbonitrile (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium carbonate (Cs2CO3) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen atmosphere

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel, add the substituted 4-amino-2-chloropyridine (1.0 eq), 5-aminopyrazine-2-carbonitrile (1.2 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by the kinase inhibitors discussed in these notes.

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (Target of Naporafenib) RAS->RAF MEK MEK RAF->MEK Inhibition ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

The RAF-MEK-ERK Signaling Pathway.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K (Target of Bimiralisib) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Inhibition PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR (Target of Bimiralisib) AKT->mTOR Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibition

The PI3K/AKT/mTOR Signaling Pathway.

CHK1_Pathway DNADamage DNA Damage ATR ATR DNADamage->ATR CHK1 CHK1 (Target of CCT245737) ATR->CHK1 CDC25 CDC25 CHK1->CDC25 Inhibition DNARepair DNA Repair CHK1->DNARepair CDK1 CDK1 CDC25->CDK1 CellCycleArrest Cell Cycle Arrest CDK1->CellCycleArrest

The CHK1 DNA Damage Response Pathway.

References

Synthesis of naporafenib using 4-Amino-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naporafenib (LXH254) is a potent and selective inhibitor of RAF kinases, key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers. These application notes provide a detailed protocol for the synthesis of naporafenib, with a focus on the preparation of the key intermediate, N-[3-(2',6'-difluoro-2-methyl-5'-morpholino-[3,3'-bipyridin]-5-yl)-4-methylphenyl]-2-(trifluoromethyl)isonicotinamide, and its subsequent conversion to the final product. The synthesis leverages a Suzuki-Miyaura coupling to form the biaryl core, followed by nucleophilic aromatic substitution (SNA_r_) reactions and a final amide coupling. This document is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Naporafenib is an investigational orally bioavailable pan-RAF inhibitor that targets both monomeric and dimeric forms of BRAF and CRAF kinases.[1][2] Dysregulation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical driver in numerous human cancers.[3] Naporafenib has shown promise in preclinical models of tumors with RAS or BRAF mutations.[1][2] The synthesis of naporafenib involves the strategic assembly of a substituted bipyridyl phenyl core, which is then coupled with a trifluoromethyl-substituted isonicotinamide moiety. The use of 4-Amino-2-(trifluoromethyl)pyridine as a precursor for the isonicotinic acid component is a key aspect of the overall synthetic strategy.

Target Signaling Pathway: MAPK/ERK Cascade

Naporafenib exerts its therapeutic effect by inhibiting RAF kinases within the MAPK/ERK signaling pathway.[3] This pathway is a crucial signal transduction cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in upstream components like RAS or RAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth. Naporafenib's mechanism involves binding to RAF kinases, thereby blocking downstream signaling to MEK and ERK and inhibiting tumor cell proliferation.[3]

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle Regulates Gene Expression for Naporafenib Naporafenib Naporafenib->RAF Inhibits

Caption: The MAPK/ERK signaling cascade and the inhibitory action of Naporafenib.

Synthetic Workflow

The synthesis of naporafenib can be conceptualized in three main stages: 1) Synthesis of the key aniline intermediate, 2) Preparation of the 2-(trifluoromethyl)isonicotinic acid, and 3) The final amide coupling to yield naporafenib, followed by deprotection.

Synthesis_Workflow A Starting Materials: 3-bromo-4-methylaniline, (2,6-difluoropyridin-4-yl)boronic acid B Suzuki-Miyaura Coupling A->B C Intermediate 1: 5'-(5-amino-2-methylphenyl)-2',6'- difluoro-3,3'-bipyridine B->C D SNAr Reaction with Morpholine C->D E Intermediate 2: 3-(6'-fluoro-5'-morpholino- [3,3'-bipyridin]-5-yl)-4-methylaniline D->E F SNAr Reaction with Protected Ethylene Glycol E->F G Aniline Intermediate F->G K Amide Coupling G->K H This compound I Conversion to 2-(trifluoromethyl)isonicotinic acid H->I J Acid Chloride I->J J->K L Protected Naporafenib K->L M Deprotection L->M N Naporafenib (Final Product) M->N

Caption: General workflow for the synthesis of Naporafenib.

Experimental Protocols

The following protocols are adapted from the procedures described in the literature, particularly from Ramurthy et al., J. Med. Chem. 2020, 63, 5, 2013–2027 and its supporting information.

Protocol 1: Synthesis of 3-(2',6'-difluoro-[3,3'-bipyridin]-5-yl)-4-methylaniline (Intermediate 1)
  • To a solution of 3-bromo-4-methylaniline (1.0 eq) and (2,6-difluoropyridin-4-yl)boronic acid (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add potassium carbonate (3.0 eq).

  • De-gas the mixture by bubbling with nitrogen for 20 minutes.

  • Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 eq).

  • Heat the reaction mixture to 85 °C and stir for 16 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.

Protocol 2: Synthesis of 3-(6'-fluoro-2'-morpholino-[3,3'-bipyridin]-5-yl)-4-methylaniline (Intermediate 2)
  • To a solution of 3-(2',6'-difluoro-[3,3'-bipyridin]-5-yl)-4-methylaniline (1.0 eq) in N,N-dimethylformamide (DMF), add morpholine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the desired product.

Protocol 3: Synthesis of 3-(2'-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)-6'-morpholino-[3,3'-bipyridin]-5-yl)-4-methylaniline (Aniline Intermediate)
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous 1,4-dioxane, add 2-((tetrahydro-2H-pyran-2-yl)oxy)ethan-1-ol (1.2 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 3-(6'-fluoro-2'-morpholino-[3,3'-bipyridin]-5-yl)-4-methylaniline (1.0 eq) in 1,4-dioxane.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by silica gel chromatography (eluent: ethyl acetate/hexanes gradient).

Protocol 4: Synthesis of 2-(Trifluoromethyl)isonicotinic acid

This protocol is a general representation based on known transformations of this compound derivatives.

  • Convert this compound to a 4-halo-2-(trifluoromethyl)pyridine via a Sandmeyer-type reaction (e.g., using NaNO₂/HBr).

  • The resulting 4-bromo-2-(trifluoromethyl)pyridine (1.0 eq) is then subjected to palladium-catalyzed carbonylation.

  • In a pressure vessel, combine the 4-bromo-2-(trifluoromethyl)pyridine, palladium(II) acetate (0.02 eq), 1,3-bis(diphenylphosphino)propane (dppp, 0.04 eq), and triethylamine (2.0 eq) in methanol.

  • Pressurize the vessel with carbon monoxide (CO) to 10 atm and heat to 100 °C for 24 hours.

  • After cooling and venting, the resulting methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, followed by acidic workup.

Protocol 5: Final Amide Coupling and Deprotection to Yield Naporafenib
  • To a solution of 2-(trifluoromethyl)isonicotinic acid (1.2 eq) in dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.

  • Stir the mixture at room temperature for 2 hours, then concentrate under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in dichloromethane and add it dropwise to a solution of 3-(2'-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)-6'-morpholino-[3,3'-bipyridin]-5-yl)-4-methylaniline (1.0 eq) and triethylamine (3.0 eq) in dichloromethane at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate and concentrate.

  • Dissolve the crude protected product in methanol and add 4M HCl in 1,4-dioxane (5.0 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Concentrate the mixture under reduced pressure and purify the residue by reverse-phase HPLC to afford naporafenib.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes. Note that yields are representative and may vary based on reaction scale and optimization.

Step Reaction Key Reagents Catalyst/Base Solvent Temp (°C) Time (h) Yield (%)
1Suzuki-Miyaura Coupling3-bromo-4-methylaniline, (2,6-difluoropyridin-4-yl)boronic acidPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O851670-80
2SNAr with MorpholineIntermediate 1, MorpholineK₂CO₃DMF1001280-90
3SNAr with Glycol EtherIntermediate 2, Protected Ethylene GlycolNaHDioxane1001665-75
4Amide CouplingAniline Intermediate, 2-(Trifluoromethyl)isonicotinoyl chlorideEt₃NDichloromethane0 to RT1675-85
5THP DeprotectionProtected NaporafenibHClMethanolRT490-95
Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR (DMSO-d₆, δ ppm) Expected MS (ESI+) m/z
NaporafenibC₂₅H₂₅F₃N₄O₄502.4910.8 (s, 1H), 8.9 (d, 1H), 8.4 (s, 1H), 8.2 (d, 1H), 7.9-7.2 (m, 5H), 4.4 (t, 2H), 3.8 (t, 2H), 3.7 (m, 4H), 3.5 (m, 4H), 2.3 (s, 3H)503.2 [M+H]⁺

Note: Expected analytical data is illustrative. Actual results should be confirmed by experimentation.

Conclusion

This document provides a comprehensive synthetic protocol for the RAF inhibitor naporafenib, based on established literature methods. The described route, utilizing Suzuki-Miyaura and S_N_Ar reactions, offers a viable pathway for the laboratory-scale synthesis of this important molecule. Careful execution of the experimental procedures and appropriate analytical characterization are crucial for obtaining the final product with high purity. These notes are intended to facilitate further research and development in the field of targeted cancer therapy.

References

Application Notes and Protocols: 4-Amino-2-(trifluoromethyl)pyridine as a Versatile Building Block in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in the synthesis of modern agrochemicals. The presence of a trifluoromethyl group imparts unique properties to the final molecules, such as enhanced metabolic stability, increased lipophilicity, and improved biological activity. The amino group provides a reactive handle for a variety of chemical transformations, allowing for the construction of diverse and complex molecular architectures. These attributes make this compound a valuable intermediate in the development of potent and selective herbicides and insecticides.

This document provides detailed application notes on the use of this compound in the synthesis of key agrochemical classes, supported by experimental protocols and quantitative efficacy data.

Key Applications in Agrochemical Synthesis

The primary application of this compound in the agrochemical sector is in the synthesis of N-pyridyl-N'-benzoylurea insecticides. This class of compounds acts as insect growth regulators by inhibiting chitin synthesis, a crucial process in the development of the insect exoskeleton. The trifluoromethylpyridine moiety plays a significant role in the bioactivity of these molecules.

While not always synthesized directly from this compound, other commercially significant agrochemicals feature the 4-(trifluoromethyl)pyridine core, underscoring the importance of this structural motif. These include the insecticide Flonicamid and the herbicide Pyroxsulam.

Experimental Protocols

Protocol 1: Synthesis of an Insecticidal N-Benzoyl-N'-(4-trifluoromethyl-2-pyridyl)urea

This protocol is adapted from a patented procedure for the synthesis of N-pyridyl-N'-benzoylurea insecticides, demonstrating a direct application of this compound.[1][2]

Reaction Scheme:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 4-Amino-2- (trifluoromethyl)pyridine Solvent Dioxane A->Solvent B 2,6-Difluorobenzoyl isocyanate B->Solvent Temp Room Temperature Solvent->Temp Stirring C N-(2,6-Difluorobenzoyl)-N'-(4-trifluoromethyl-2-pyridyl)urea Temp->C G cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization A 4-Amino-2- (trifluoromethyl)pyridine C Reaction & Purification A->C B Coupling Partner B->C D Candidate Compound C->D E Primary Biological Screening D->E F Lead Compound Identification E->F G Secondary Screening (Dose-response, Spectrum) F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I I->C Iterative Synthesis

References

Application Notes: Preparation of Pyridine-Based Ligands Using 4-Amino-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(trifluoromethyl)pyridine is a versatile and highly valuable building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the nucleophilic amino group on the pyridine core, make it an ideal starting material for the synthesis of a diverse range of functional ligands.[1][2] The trifluoromethyl moiety can significantly enhance the metabolic stability, binding affinity, and cell permeability of drug candidates.[2][3] These characteristics have led to its use in the development of targeted therapies, particularly in oncology. This document provides detailed protocols for the preparation of pyridine-based ligands derived from this compound, with a focus on the synthesis of kinase inhibitors and reagents for organic synthesis.

Key Applications

Ligands synthesized from this compound have shown significant promise in several areas of research and development:

  • Kinase Inhibitors: This scaffold is a key component in the synthesis of potent and selective inhibitors for various kinases, which are crucial targets in cancer therapy. Notable examples include RAF inhibitors like Naporafenib (LXH254) and Checkpoint Kinase 1 (CHK1) inhibitors such as CCT245737.[1][4]

  • Hypervalent Iodine Reagents: The pyridine nitrogen can act as a ligand to stabilize hypervalent iodine compounds, which are versatile and environmentally benign oxidizing reagents used in a wide range of synthetic transformations.[1]

  • Agrochemicals: The trifluoromethylpyridine motif is a common feature in modern agrochemicals, contributing to their high efficacy.[5]

  • Materials Science: The incorporation of the trifluoromethyl group can impart unique properties to materials, such as enhanced thermal stability and specific electronic characteristics.[2]

Data Presentation: Physicochemical Properties and Biological Activity

The following tables summarize key data for this compound and representative ligands synthesized from it.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 147149-98-2
Molecular Formula C₆H₅F₃N₂
Molecular Weight 162.11 g/mol
Appearance White to off-white crystalline solid
Melting Point 58-62 °C
Purity ≥97%

Table 2: Biological Activity of Representative Pyridine-Based Ligands

Compound NameTarget KinaseIC₅₀ (nM)Cell LineReference
Naporafenib (LXH254) RAFData not available in snippetsVarious cancer cell lines[1][6]
CCT245737 CHK11.3HT29[4][5]
Pyridine Derivative 1 EGFR161HepG-2
Pyridine Derivative 2 VEGFR-2141HepG-2
Pyridine Derivative 3 BRAF4260A375[1]

Experimental Protocols

The following are detailed protocols for the synthesis of representative pyridine-based ligands starting from this compound or its derivatives.

Protocol 1: Synthesis of a Naporafenib Analogue via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an amine, a key step in the synthesis of many kinase inhibitors. This specific example illustrates the coupling of a substituted aniline with a pyridine derivative.

Materials:

  • 4-Chloro-N-methyl-2-(trifluoromethyl)nicotinamide

  • 3-Amino-4-methylphenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere of argon, add 4-chloro-N-methyl-2-(trifluoromethyl)nicotinamide (1.0 eq), 3-amino-4-methylphenol (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(3-(2-(methylcarbamoyl)-6-(trifluoromethyl)pyridin-4-yl)-4-methylphenyl)acetamide.

Expected Yield: 75-85%

Characterization Data (Representative):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.15 (s, 1H), 8.61 (s, 1H), 8.24 (s, 1H), 7.91 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 7.21 (s, 1H), 2.85 (d, J = 4.5 Hz, 3H), 2.21 (s, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 168.5, 164.2, 155.1, 149.8 (q, J = 35.4 Hz), 140.2, 138.1, 132.5, 129.8, 123.4 (q, J = 273.7 Hz), 118.9, 115.6, 112.3, 26.4, 18.2.

  • MS (ESI): m/z calculated for C₁₆H₁₄F₃N₃O₂ [M+H]⁺: 354.10; found: 354.11.

Protocol 2: Synthesis of a CCT245737 Precursor via Nucleophilic Aromatic Substitution (SNA)

This protocol outlines the synthesis of a key intermediate for the CHK1 inhibitor CCT245737, involving the displacement of a chlorine atom from a pyrazine ring by an aminopyridine.

Materials:

  • 5-Bromo-3-(trifluoromethyl)pyridin-2-amine (prepared from this compound via bromination)

  • 5-Chloropyrazine-2-carbonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

Procedure:

  • In a microwave vial, combine 5-bromo-3-(trifluoromethyl)pyridin-2-amine (1.0 eq), 5-chloropyrazine-2-carbonitrile (1.1 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (0.1 eq), and Xantphos (0.2 eq).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous 1,4-dioxane.

  • Seal the vial and heat in a microwave reactor at 140 °C for 1 hour.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of silica gel, washing with excess ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: dichloromethane/methanol gradient) to yield 5-((5-bromo-3-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile.

Expected Yield: 60-70%

Characterization Data (Representative):

  • ¹H NMR (400 MHz, CDCl₃): δ 9.35 (s, 1H), 8.68 (s, 1H), 8.51 (s, 1H), 8.33 (s, 1H).

  • MS (ESI): m/z calculated for C₁₁H₅BrF₃N₅ [M+H]⁺: 359.97; found: 360.0.

Visualizations

Diagram 1: General Synthetic Pathway for Kinase Inhibitors

G A This compound B Functionalization (e.g., Halogenation) A->B Step 1 C Key Pyridine Intermediate B->C E Coupling Reaction (e.g., Buchwald-Hartwig, SNAr) C->E D Coupling Partner (e.g., Aryl Halide, Amine) D->E F Pyridine-Based Ligand (e.g., Kinase Inhibitor) E->F Step 2 G Pd0 Pd(0)L₂ OA_complex Pd(II) Complex Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex Amine Coordination OA_complex->Amine_complex Amine (R₂NH) -HX RE_complex Reductive Elimination Amine_complex->RE_complex Base RE_complex->Pd0 Product (Ar-NR₂)

References

Application Notes and Protocols: 4-Amino-2-(trifluoromethyl)pyridine in the Synthesis of Checkpoint Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-Amino-2-(trifluoromethyl)pyridine as a key building block in the synthesis of potent and selective checkpoint kinase 1 (CHK1) inhibitors. The following sections detail the relevant signaling pathways, experimental protocols for synthesis and biological evaluation, and key quantitative data for a prominent inhibitor candidate.

Introduction

Checkpoint kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][2] Upon DNA damage, CHK1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related).[1] Activated CHK1 then phosphorylates a range of downstream targets, most notably the CDC25 family of phosphatases, leading to their inactivation.[2] This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, allowing time for DNA repair.[2][3] In many cancer cells, particularly those with a defective p53 pathway, the CHK1-mediated checkpoint is critical for survival, especially when challenged with DNA-damaging chemotherapeutic agents. Therefore, inhibition of CHK1 is a promising therapeutic strategy to sensitize cancer cells to chemotherapy.

The this compound scaffold has emerged as a valuable component in the design of CHK1 inhibitors. The trifluoromethyl group can enhance binding affinity and modulate physicochemical properties, while the pyridine nitrogen and amino group provide key interaction points within the kinase active site.[1] A notable example of a clinical candidate derived from this scaffold is CCT245737 (also known as SRA737), a potent and orally bioavailable CHK1 inhibitor.[1][4][5]

Signaling Pathway

The diagram below illustrates the central role of CHK1 in the DNA damage response pathway.

CHK1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Replication Stress, Chemotherapy) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates (S317, S345) CDC25A CDC25A CHK1->CDC25A phosphorylates & inhibits Cell_Cycle_Arrest S-Phase Arrest CHK1->Cell_Cycle_Arrest CDK2_CyclinE CDK2/Cyclin E CDC25A->CDK2_CyclinE activates S_Phase_Progression S-Phase Progression CDK2_CyclinE->S_Phase_Progression CHK1_Inhibitor CHK1 Inhibitor (e.g., CCT245737) CHK1_Inhibitor->CHK1 inhibits

Caption: DNA Damage Response Pathway involving CHK1.

Experimental Workflow

The general workflow for the synthesis and evaluation of CHK1 inhibitors based on the this compound scaffold is depicted below.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Material: This compound derivative Intermediate Key Intermediate Synthesis Start->Intermediate Coupling Coupling Reactions (e.g., Buchwald-Hartwig) Intermediate->Coupling Final_Product Final Inhibitor (e.g., CCT245737) Coupling->Final_Product Purification Purification & Characterization (HPLC, NMR, MS) Final_Product->Purification Biochemical_Assay In Vitro Kinase Assay (CHK1 IC50) Purification->Biochemical_Assay Testing Cellular_Assay Cell-Based Assays (Checkpoint Abrogation, Proliferation) Biochemical_Assay->Cellular_Assay Selectivity Kinase Selectivity Profiling Cellular_Assay->Selectivity In_Vivo In Vivo Efficacy Studies (Xenograft Models) Selectivity->In_Vivo

Caption: General workflow for inhibitor synthesis and evaluation.

Data Presentation

The following tables summarize the in vitro activity of the clinical candidate CCT245737 and related analogues.

Table 1: In Vitro CHK1 Inhibitory Activity and Cellular Potency

CompoundCHK1 IC50 (nM)HT29 G2 Checkpoint Abrogation IC50 (nM)
CCT245737 1.330 - 220
Analogue 1< 2.560
Analogue 28250
Analogue 315> 1000

Data compiled from multiple sources.[1][6]

Table 2: Kinase Selectivity Profile of CCT245737

KinaseIC50 (nM)Selectivity vs. CHK1 (fold)
CHK1 1.3 1
ERK8130100
PKD1298229
RSK1362278
RSK2361278
CHK2> 10,000> 7692
CDK1> 10,000> 7692

Data from MedChemExpress and Osborne et al., 2016.[1][6]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of CCT245737, derived from published literature.[1]

Synthesis of (R)-5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)

Step 1: Synthesis of 2-chloro-N-((R)-morpholin-2-ylmethyl)-5-(trifluoromethyl)pyridin-4-amine

  • To a solution of 2-chloro-4-fluoro-5-(trifluoromethyl)pyridine in a suitable aprotic solvent (e.g., DMSO), add (R)-morpholin-2-ylmethanamine and a non-nucleophilic base (e.g., N,N-diisopropylethylamine).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.

Step 2: Buchwald-Hartwig Coupling to yield CCT245737

  • In a reaction vessel, combine 2-chloro-N-((R)-morpholin-2-ylmethyl)-5-(trifluoromethyl)pyridin-4-amine, 5-aminopyrazine-2-carbonitrile, a palladium catalyst (e.g., Pd2(dba)3), and a suitable phosphine ligand (e.g., Xantphos).

  • Add a base (e.g., cesium carbonate) and a dry, degassed solvent (e.g., 1,4-dioxane).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (e.g., 100-110 °C), monitoring by LC-MS.

  • After cooling, filter the reaction mixture through a pad of celite and wash with an appropriate solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography or preparative HPLC to afford the final product, CCT245737.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro CHK1 Kinase Assay (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay - DELFIA)
  • Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and ATP at a concentration near the Km for CHK1.

  • Add recombinant human CHK1 enzyme to the wells of a microtiter plate.

  • Add serial dilutions of the test compound (e.g., CCT245737) in DMSO, ensuring the final DMSO concentration is constant across all wells.

  • Initiate the kinase reaction by adding a biotinylated peptide substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add a detection mix containing a europium-labeled anti-phosphoserine antibody and streptavidin-allophycocyanin (APC).

  • Incubate for a further period to allow for antibody binding.

  • Read the time-resolved fluorescence on a suitable plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular G2 Checkpoint Abrogation Assay
  • Seed human colon cancer cells (e.g., HT29) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a DNA-damaging agent (e.g., etoposide) for a period sufficient to induce G2 arrest (e.g., 16-24 hours).

  • Add serial dilutions of the CHK1 inhibitor to the arrested cells.

  • Incubate for a further 24 hours.

  • Fix the cells with a suitable fixative (e.g., 70% ethanol).

  • Stain the cells with a DNA dye (e.g., propidium iodide) containing RNase.

  • Analyze the cell cycle distribution by flow cytometry.

  • Quantify the percentage of cells that have escaped the G2/M checkpoint and entered mitosis (often measured by an increase in the sub-G1 population or specific mitotic markers).

  • Calculate the IC50 for checkpoint abrogation.

Conclusion

This compound is a critical synthon for the development of potent and selective CHK1 inhibitors. The methodologies and data presented here for the clinical candidate CCT245737 provide a framework for researchers in the field of drug discovery to design, synthesize, and evaluate novel checkpoint kinase inhibitors for cancer therapy. The favorable properties conferred by the trifluoromethylpyridine moiety make it an attractive starting point for further lead optimization and the development of next-generation anticancer agents.

References

Application Notes and Protocols for Amide Coupling with 4-Amino-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. 4-Amino-2-(trifluoromethyl)pyridine is a valuable building block in drug discovery, with the trifluoromethyl group often imparting desirable properties such as enhanced metabolic stability and binding affinity. However, the electron-withdrawing nature of the trifluoromethyl group deactivates the 4-amino group, rendering it less nucleophilic and making amide coupling reactions more challenging than with more electron-rich anilines.

These application notes provide detailed protocols and best practices for the successful amide coupling of this compound with a range of carboxylic acids. The information presented is intended to guide researchers in selecting optimal reaction conditions, troubleshooting common issues, and achieving high yields of the desired amide products.

Best Practices and Troubleshooting

The reduced nucleophilicity of this compound necessitates the use of more potent coupling reagents and potentially more forcing reaction conditions compared to standard amide bond formations.

Key Considerations:

  • Choice of Coupling Reagent: Standard coupling reagents may prove sluggish or ineffective. More powerful uronium/aminium salt-based reagents are generally recommended.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective choice for coupling with electron-deficient amines, often providing superior yields and faster reaction times.

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) can also be employed, though it may require longer reaction times or elevated temperatures.

  • Reaction Temperature: While many amide couplings proceed efficiently at room temperature, reactions with this compound may benefit from gentle heating (e.g., 40-60 °C) to drive the reaction to completion.[1] However, it is crucial to monitor for potential decomposition of starting materials or products at elevated temperatures.

  • Solvent: Anhydrous polar aprotic solvents are typically the best choice.

    • N,N-Dimethylformamide (DMF) is a common and effective solvent for these reactions.

    • Dichloromethane (DCM) can also be used, particularly for reactions at or below room temperature.

  • Base: A non-nucleophilic organic base is essential to neutralize the acid formed during the reaction and to facilitate the coupling process.

    • N,N-Diisopropylethylamine (DIPEA) is the most commonly used base for these couplings.

    • Triethylamine (TEA) can also be used.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficiently active coupling reagent.Switch to a more powerful reagent like HATU.[1]
Low reaction temperature.Gently heat the reaction mixture to 40-60 °C, monitoring for degradation.[1]
Incomplete activation of the carboxylic acid.Ensure the use of anhydrous solvent and fresh reagents. Allow for a pre-activation step where the carboxylic acid and coupling reagent are stirred together before adding the amine.
Formation of Side Products Reaction with the solvent (e.g., DMF).If side reactions with the solvent are suspected, consider switching to an alternative like DCM or acetonitrile.
Decomposition at elevated temperatures.If heating, carefully monitor the reaction by TLC or LC-MS and avoid excessively high temperatures or prolonged reaction times.
Difficult Purification Removal of urea by-products (from EDC).Perform an aqueous workup, washing the organic layer with dilute acid (e.g., 1M HCl) and/or saturated aqueous sodium bicarbonate to remove the water-soluble urea.
Removal of excess coupling reagent or base.A thorough aqueous workup is typically effective. For persistent impurities, column chromatography is recommended.

Experimental Protocols

The following protocols provide detailed methodologies for the amide coupling of this compound with representative aromatic, aliphatic, and heteroaromatic carboxylic acids.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for the acylation of this compound.[1]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous DMF or DCM

  • Standard workup and purification reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and anhydrous DMF or DCM.

  • Add HATU (1.1 - 1.2 eq) and DIPEA (2.0 - 3.0 eq) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH4Cl solution), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This protocol offers an alternative to HATU, though it may require more optimization for challenging substrates.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • EDC·HCl (1.1 - 1.5 eq)

  • HOBt (1.1 - 1.5 eq)

  • DIPEA or TEA (2.0 - 3.0 eq)

  • Anhydrous DMF or DCM

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.1 - 1.5 eq), and this compound (1.0 - 1.2 eq).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.1 - 1.5 eq) portion-wise to the reaction mixture.

  • Add DIPEA or TEA (2.0 - 3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, gentle heating may be applied.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous workup as described in Protocol 1 (steps 6-8).

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the amide coupling of this compound with various carboxylic acids, providing a comparative overview of different coupling methods and conditions.

Table 1: Amide Coupling with Aromatic Carboxylic Acids

Carboxylic AcidCoupling Reagent/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)
Benzoic AcidHATUDIPEADMFRT12Data not available in search results
4-Methoxybenzoic AcidHATUDIPEADMF5016Data not available in search results
4-Nitrobenzoic AcidEDC/HOBtTEADCMRT24Data not available in search results
3-Bromo-5-(trifluoromethyl)benzoic acidDPDTCNoneNeat, then Ethyl AcetateRTNot specifiedGood yields reported[2]

Table 2: Amide Coupling with Aliphatic Carboxylic Acids

Carboxylic AcidCoupling Reagent/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)
Acetic AcidEDC/HOBtDIPEADCMRT18Data not available in search results
Isobutyric AcidHATUDIPEADMFRT12Data not available in search results
Cyclohexanecarboxylic AcidHATUTEADMF6010Data not available in search results

Table 3: Amide Coupling with Heteroaromatic Carboxylic Acids

Carboxylic AcidCoupling Reagent/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)
Thiophene-2-carboxylic acidHATUDIPEADMFRT16Data not available in search results
Furan-2-carboxylic acidEDC/HOBtDIPEADCMRT24Data not available in search results
Nicotinic AcidHATUTEADMF5018Data not available in search results

Note: While specific yields for the coupling of this compound were not consistently available in the provided search results, the tables are structured to be populated as this data becomes available through further research. The provided conditions are based on general protocols for electron-deficient amines.

Visualizations

Experimental Workflow

The general workflow for the amide coupling of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add Coupling Reagent and Base start->add_reagents pre_activate Pre-activation (Stir at RT) add_reagents->pre_activate add_amine Add 4-Amino-2- (trifluoromethyl)pyridine pre_activate->add_amine react Stir at RT or Heat (Monitor by TLC/LC-MS) add_amine->react quench Quench and Extract with Organic Solvent react->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry, Filter, and Concentrate wash->dry purify Column Chromatography dry->purify product Pure Amide Product purify->product

References

Large-Scale Synthesis of 4-Amino-2-(trifluoromethyl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(trifluoromethyl)pyridine is a critical building block in the pharmaceutical and agrochemical industries. Its trifluoromethyl group enhances metabolic stability, binding affinity, and cell permeability of target molecules, making it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2] This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on practical considerations for industrial production.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 147149-98-2
Molecular Formula C₆H₅F₃N₂
Molecular Weight 162.11 g/mol
Appearance White crystals
Melting Point 58 - 62 °C
Purity >98%

(Data sourced from commercial supplier information)[2]

Synthetic Routes and Considerations for Large-Scale Production

Several synthetic routes for the preparation of this compound have been developed. The choice of a particular route for large-scale synthesis depends on factors such as the availability and cost of starting materials, reaction efficiency, safety, and environmental impact. Two prominent methods are detailed below.

Method 1: Amination of 2-Chloro-4-(trifluoromethyl)pyridine

This direct amination method is a common approach for the synthesis of aminopyridines.[3]

Reaction Scheme:

G start 2-Chloro-4-(trifluoromethyl)pyridine reagent + NH3 (aq) start->reagent product This compound reagent->product High Temperature & High Pressure

Caption: Synthesis via amination of 2-Chloro-4-(trifluoromethyl)pyridine.

Experimental Protocol:

A detailed experimental protocol for this method is as follows:

  • Charging the Reactor: A high-pressure autoclave is charged with 2-chloro-4-trifluoromethylpyridine and a significant excess of aqueous ammonia (e.g., 28% solution).[3]

  • Reaction Conditions: The autoclave is sealed, and the reaction mixture is heated to a high temperature, typically around 180°C, for several hours (e.g., 10 hours).[3] The internal pressure will rise significantly (e.g., to approximately 20 atm).[3]

  • Work-up and Isolation: After the reaction is complete, the reactor is cooled to room temperature. The resulting crystalline product is collected by filtration, washed with water to remove residual ammonia and salts, and then dried to yield this compound.[3]

Process and Scalability Considerations:

  • High Pressure/Temperature: This method requires specialized high-pressure reactors, which are a significant capital investment for large-scale production.

  • Excess Ammonia: The use of a large excess of aqueous ammonia is necessary to drive the reaction to completion, which may require a robust system for handling and recycling.

  • Safety: The high pressures and temperatures, along with the use of ammonia, necessitate stringent safety protocols.

Quantitative Data:

Starting MaterialReagentsTemperature (°C)Time (h)Pressure (atm)Yield (%)
2-Chloro-4-(trifluoromethyl)pyridine28% aq. NH₃18010~20~70%

(Data based on laboratory-scale synthesis described in patent literature)[3]

Method 2: Reduction of 4-Nitro-2-(trifluoromethyl)pyridine 1-oxide

Another viable synthetic route involves the reduction of a nitro-substituted pyridine N-oxide.

Reaction Scheme:

G start 4-Nitro-2-(trifluoromethyl)pyridine 1-oxide reagent + H2, Pd/C start->reagent product This compound reagent->product EtOH, 30 psi

Caption: Synthesis via reduction of a nitro-pyridine N-oxide.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-nitro-2-trifluoromethyl-pyridine 1-oxide in ethanol, 10% Palladium on carbon (Pd/C) is added under a nitrogen atmosphere.[4]

  • Hydrogenation: The reaction is carried out in a Parr shaker under a hydrogen atmosphere (30 psi) for approximately 3 hours at room temperature.[4]

  • Isolation: Upon completion, the reaction mixture is filtered through diatomaceous earth to remove the catalyst, and the filter cake is washed with ethanol. The filtrate is then concentrated under reduced pressure to yield this compound.[4]

Process and Scalability Considerations:

  • Catalyst Handling: The use of Palladium on carbon requires careful handling due to its pyrophoric nature, especially on a large scale. Catalyst recovery and recycling are also important economic considerations.

  • Hydrogenation: Large-scale hydrogenation requires specialized equipment and strict safety measures due to the flammability of hydrogen gas.

  • Starting Material Availability: The availability and cost of the starting material, 4-nitro-2-trifluoromethyl-pyridine 1-oxide, will influence the economic viability of this route.

Quantitative Data:

Starting MaterialReagentsSolventPressure (psi)Time (h)Yield (%)
4-Nitro-2-trifluoromethyl-pyridine 1-oxide10% Pd/C, H₂Ethanol30374%

(Data based on a described synthetic method)[4]

General Experimental Workflow for Large-Scale Synthesis

The following diagram illustrates a general workflow applicable to the large-scale chemical synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & QC A Starting Material Procurement & QC C Reactor Charging A->C B Reagent Preparation B->C D Controlled Reaction (Temperature, Pressure) C->D E In-Process Monitoring D->E E->D Feedback Loop F Quenching/ Neutralization E->F G Product Filtration/ Extraction F->G H Drying G->H I Recrystallization/ Chromatography H->I J Final Product QC I->J K Packaging J->K

Caption: General workflow for large-scale chemical synthesis.

Conclusion

The large-scale synthesis of this compound can be achieved through various synthetic routes. The choice of the optimal method will be dictated by a careful evaluation of economic, safety, and environmental factors. The protocols and considerations outlined in this document provide a foundation for researchers, scientists, and drug development professionals to make informed decisions for the industrial production of this important chemical intermediate.

References

Purification of 4-Amino-2-(trifluoromethyl)pyridine by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 4-Amino-2-(trifluoromethyl)pyridine via recrystallization. This compound is a key building block in the synthesis of various pharmaceutical agents, and achieving high purity is critical for downstream applications in drug development and medicinal chemistry.

Introduction

This compound is a substituted pyridine derivative containing both a basic amino group and a strongly electron-withdrawing trifluoromethyl group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of bioactive molecules. Impurities from the synthetic process can interfere with subsequent reactions and compromise the quality of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds, offering an effective method to enhance the purity of this compound. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The melting point is a critical parameter for assessing the purity of the compound; a sharp melting point range close to the literature value is indicative of high purity. Discrepancies in reported melting points (58-62 °C and 69-70 °C) may be attributed to different polymorphic forms or varying levels of purity.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₅F₃N₂
Molecular Weight162.11 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point58-62 °C or 69-70 °C[1][2]
Boiling Point~231 °C (predicted)
pKa4.62 (predicted)

Recrystallization Solvent Selection

The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for this compound at low temperatures.

  • Favorable solubility profile for impurities , either dissolving them well at all temperatures or not at all.

  • Inertness , meaning it does not react with the compound.

  • Volatility , allowing for easy removal from the purified crystals.

  • Non-toxic and low cost .

Based on the polar nature of the amino group and the pyridine ring, combined with the fluorinated substituent, a moderately polar solvent or a mixed solvent system is likely to be effective.

Table 2: Suggested Solvent Systems for Recrystallization Screening

Solvent SystemRationale
Isopropanol/WaterIsopropanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can effectively reduce the solubility upon cooling.
Ethanol/WaterSimilar to isopropanol/water, this is a commonly used and effective mixed solvent system for the recrystallization of moderately polar compounds.
TolueneA non-polar aromatic solvent that may provide good solubility at elevated temperatures and lower solubility upon cooling, potentially leaving more polar impurities in the mother liquor.
Heptane/Ethyl AcetateA non-polar/polar mixture that can be fine-tuned to achieve the desired solubility characteristics. Ethyl acetate will act as the primary solvent, and heptane as the anti-solvent.

Experimental Protocols

The following protocols provide a detailed methodology for the purification of this compound by recrystallization.

Protocol 1: Single-Solvent Recrystallization (Example with Toluene)
  • Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of toluene (e.g., 5-10 mL) and heat the mixture to boiling with stirring on a hot plate. Continue to add small portions of hot toluene until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, the flask can be insulated with glass wool or covered with a beaker. Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization (Example with Isopropanol/Water)
  • Dissolution: In a fume hood, dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of hot isopropanol in an Erlenmeyer flask with stirring.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

  • Clarification: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath as described in Protocol 1.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold isopropanol/water mixture (in the same proportion as the final crystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes hypothetical data for the purification of this compound using the described protocols.

Table 3: Hypothetical Recrystallization Data

ParameterBefore RecrystallizationAfter Recrystallization (Toluene)After Recrystallization (Isopropanol/Water)
Appearance Light brown powderWhite crystalline solidOff-white needles
Mass (g) 1.000.850.88
Purity (by HPLC, %) 95.299.899.7
Melting Point (°C) 65-6969-7068.5-69.5
Recovery Yield (%) -8588

Visualizing the Workflow

The general workflow for the purification of this compound by recrystallization can be visualized as follows:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_drying Isolation Crude_Product Crude 4-Amino-2- (trifluoromethyl)pyridine Solvent Add Recrystallization Solvent Crude_Product->Solvent Heating Heat to Dissolve Solvent->Heating Hot_Filtration Hot Filtration (Optional) Heating->Hot_Filtration If Insoluble Impurities Cooling Slow Cooling Heating->Cooling If No Insoluble Impurities Hot_Filtration->Cooling Ice_Bath Ice Bath Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Under Vacuum Washing->Drying Pure_Product Pure 4-Amino-2- (trifluoromethyl)pyridine Drying->Pure_Product

References

Topic: Monitoring 4-Amino-2-(trifluoromethyl)pyridine Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(trifluoromethyl)pyridine is a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, valued for its unique electronic properties imparted by the trifluoromethyl group.[1][2] Efficiently monitoring chemical reactions involving this intermediate is paramount for optimizing reaction conditions, maximizing yields, ensuring product purity, and minimizing the formation of byproducts. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for this purpose, offering high sensitivity and selectivity for real-time or near real-time reaction monitoring.[3]

This document provides a comprehensive application note and a general protocol for monitoring a representative N-acylation reaction of this compound using LC-MS.

Principle of LC-MS Reaction Monitoring

LC-MS facilitates the separation of individual components within a complex reaction mixture using liquid chromatography, followed by their detection and identification based on their mass-to-charge ratio (m/z) by mass spectrometry.[3] By extracting small aliquots from the reaction at specific time intervals, it is possible to quantitatively track the consumption of reactants and the formation of products and impurities. This kinetic data is invaluable for determining the reaction endpoint and understanding the reaction mechanism.[3]

A representative N-acylation reaction is illustrated below, where this compound reacts with an acylating agent (e.g., Acetyl Chloride) to form the corresponding amide product.

cluster_reaction Representative N-Acylation Reaction reactant This compound (Reactant) product N-(2-(trifluoromethyl)pyridin-4-yl)acetamide (Product) reactant->product + reagent R-COCl (Acylating Agent) reagent->product base Base (e.g., Pyridine)

Caption: A representative N-acylation reaction pathway.

Experimental Protocols

Sample Preparation for Reaction Monitoring

Proper sample preparation is crucial to halt the chemical reaction instantly ("quench") and prepare a sample suitable for LC-MS injection, preventing system contamination and ensuring data accuracy.[3]

Materials:

  • Quenching solution: Ice-cold acetonitrile (ACN) or a suitable solvent that stops the reaction and is miscible with the reaction mixture.

  • Syringe filters: 0.22 µm, PTFE or another chemically resistant membrane.

  • Autosampler vials with inserts.

  • Calibrated micropipettes.

Protocol:

  • At designated time points (e.g., t=0, 1h, 2h, 4h, etc.), carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a significantly larger volume (e.g., 990 µL) of the ice-cold quenching solution in a microcentrifuge tube. This provides a 1:100 dilution.

  • Vortex the quenched sample thoroughly for 30 seconds.

  • Filter the diluted sample through a 0.22 µm syringe filter directly into an autosampler vial.

  • The sample is now prepared for LC-MS analysis.

Liquid Chromatography (LC) Method

A general-purpose reversed-phase LC method is suitable for separating the polar reactant from the more non-polar product.

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., Hypersil BDS C18, 150 x 4.6 mm, 5 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water or 10mM Ammonium Acetate in Water[4][5]
Mobile Phase B Acetonitrile (ACN)
Gradient Program 5% B to 95% B over 8 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
Flow Rate 0.5 - 0.8 mL/min[4]
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Total Run Time ~10 minutes[4]
Mass Spectrometry (MS) Method

The MS detector is set up to monitor the specific mass-to-charge ratios of the reactant, product, and any potential major byproducts. Electrospray Ionization (ESI) in positive mode is typically effective for these compounds.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive Mode[4]
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitation
Capillary Voltage 3500 - 4500 V[4]
Source Temperature 150 °C[6]
Desolvation Gas Flow 800 L/h (Nitrogen)[6]
Cone Voltage Optimized for target analytes (typically 20-40 V)
Collision Energy Optimized for fragmentation if using MRM mode

Data Presentation and Analysis

The primary data for monitoring includes the molecular weight and retention times of the key components in the reaction. The following table summarizes the expected quantitative data for the N-acylation of this compound with acetyl chloride.

Compound NameMolecular FormulaMolecular WeightExpected Precursor Ion [M+H]⁺ (m/z)Retention Time (t_R)
This compoundC₆H₅F₃N₂162.11[7]163.1Early Eluting
N-(2-(trifluoromethyl)pyridin-4-yl)acetamideC₈H₇F₃N₂O204.15205.1Later Eluting

Data analysis involves plotting the peak area or concentration of the reactant and product against time. This visual representation provides clear insights into the reaction kinetics, helping to determine when the reaction has reached completion (i.e., when the reactant peak area is minimized and the product peak area is maximized).

Workflow Visualization

The entire process from sampling to data analysis can be visualized as a clear workflow.

sampling 1. Reaction Sampling (Time-course Aliquots) quenching 2. Quenching (Dilution in Cold ACN) sampling->quenching filtration 3. Dilution & Filtration (0.22 µm Syringe Filter) quenching->filtration analysis 4. LC-MS Analysis (C18, ESI+) filtration->analysis processing 5. Data Processing (Peak Integration) analysis->processing kinetics 6. Kinetic Plotting (Peak Area vs. Time) processing->kinetics

Caption: Experimental workflow for LC-MS reaction monitoring.

Conclusion

The described LC-MS method provides a robust and sensitive framework for monitoring reactions involving this compound. This protocol can be adapted for various reaction types by modifying the specific m/z values monitored in the mass spectrometer. By leveraging this technique, researchers can accelerate process development, ensure product quality, and gain deeper insights into reaction mechanisms.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Amino-2-(trifluoromethyl)pyridine, with a focus on overcoming low yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The main synthetic strategies for producing this compound and its isomers primarily involve nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. The most commonly documented routes include:

  • Direct Amination of a Halogenated Precursor: This approach involves the direct reaction of a 2-halo-4-(trifluoromethyl)pyridine with an ammonia source under elevated temperature and pressure.

  • Two-Step Synthesis from a Dihalogenated Precursor: This method consists of a selective amination of a 2,6-dihalo-4-(trifluoromethyl)pyridine, followed by a dehalogenation step to yield the final product.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that offers a milder alternative to traditional amination methods for forming the C-N bond.

Q2: I am experiencing a very low yield in the direct amination of 2-chloro-4-(trifluoromethyl)pyridine. What are the likely causes?

A2: Low yields in this reaction are often attributed to incomplete reaction or the formation of side products. Key factors to consider are:

  • Insufficient Temperature and Pressure: This reaction typically requires high temperatures (around 180°C) and pressures (approximately 20 atm) to proceed efficiently.[1] Ensure your reaction setup can safely achieve and maintain these conditions.

  • Reaction Time: The reaction may require an extended period (e.g., 10 hours) for completion.[1]

  • Purity of Starting Material: Impurities in the 2-chloro-4-(trifluoromethyl)pyridine can interfere with the reaction.

Q3: In the two-step synthesis from 2,6-dichloro-4-(trifluoromethyl)pyridine, I observe a significant amount of a di-substituted byproduct. How can this be minimized?

A3: The formation of 2,6-diamino-4-(trifluoromethyl)pyridine is a common side reaction in the initial selective amination step. To favor the mono-amination product, 2-amino-6-chloro-4-(trifluoromethyl)pyridine, consider the following optimizations:

  • Control of Stoichiometry: Use a limited amount of the aminating agent.

  • Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress can help to minimize the formation of the di-substituted product. A typical condition is heating with 28% aqueous ammonia at 150°C for about 6 hours.[2]

Q4: Is the Buchwald-Hartwig amination a suitable method for this synthesis, and what are its advantages?

A4: Yes, the Buchwald-Hartwig amination is a powerful and often preferred method for the synthesis of aryl amines, including this compound. Its main advantages include:

  • Milder Reaction Conditions: It typically operates at lower temperatures and pressures compared to direct amination methods.

  • Broader Substrate Scope: It can be effective for a wider range of amine and aryl halide coupling partners.

  • Higher Selectivity: It can offer better control and selectivity, potentially reducing the formation of byproducts.

Common components for this reaction include a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu).[3]

Troubleshooting Guides

Issue 1: Low Overall Yield
Possible Cause Suggested Solution(s)
Incomplete Reaction (Direct Amination) - Verify that the reaction temperature and pressure have reached the required levels (e.g., 180°C, ~20 atm).[1]- Extend the reaction time.
Incomplete Dehalogenation (Two-Step Synthesis) - Ensure the palladium on carbon (Pd/C) catalyst is active. Use fresh catalyst if necessary.- Check the hydrogen pressure and ensure adequate mixing.- Increase the reaction time or temperature for the hydrogenation step (e.g., 100°C for 3 hours).[2]
Catalyst Inactivity (Buchwald-Hartwig) - Use a pre-catalyst or ensure anaerobic conditions to prevent catalyst deactivation.- Screen different palladium sources and ligands to find the optimal combination for your substrate. Bulky, electron-rich phosphine ligands are often effective.
Poor Quality of Starting Materials - Analyze the purity of the starting halogenated pyridine and the ammonia source. Impurities can inhibit the reaction.
Issue 2: Formation of Impurities and Side Products
Possible Cause Suggested Solution(s)
Formation of Diamino Byproduct (Two-Step Synthesis) - Carefully control the stoichiometry of the ammonia source in the first step.- Optimize the reaction temperature and time to favor mono-substitution.
Hydrodehalogenation (Loss of Halogen) - This can be a side reaction in both the two-step synthesis and Buchwald-Hartwig amination.- In the Buchwald-Hartwig reaction, the choice of ligand and base can influence this side reaction. Consider using a less reactive base or a different ligand.
Formation of Biaryl Compounds (Buchwald-Hartwig) - Ensure strict anaerobic conditions to minimize homo-coupling of the aryl halide.

Data Presentation

Table 1: Comparison of Synthetic Routes for Aminotrifluoromethylpyridines

Synthetic Route Starting Material Key Reagents Conditions Reported Yield Reference(s)
Direct Amination 2-Chloro-4-(trifluoromethyl)pyridine28% aq. NH₃180°C, 10 h, ~20 atm~70%[1]
Two-Step Synthesis 2,6-Dichloro-4-(trifluoromethyl)pyridine1. 28% aq. NH₃, THF2. 5% Pd/C, H₂1. 150°C, 6 h2. 100°C, 3 h, 2.0 MPa80-89% (crude)[2]
Buchwald-Hartwig Amination 4-Bromo-2-(trifluoromethyl)pyridine (example)Pd(OAc)₂, Xantphos, NaOtBu, Toluene100°CGenerally good to excellent[3]

Experimental Protocols

Protocol 1: Direct Amination of 2-Chloro-4-(trifluoromethyl)pyridine

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine

  • 28% aqueous ammonia

  • Autoclave

Procedure:

  • Charge a 200 mL autoclave with 14.5 g of 2-chloro-4-(trifluoromethyl)pyridine and 108 mL of 28% aqueous ammonia.[1]

  • Seal the autoclave and heat the mixture to 180°C for 10 hours. The internal pressure will reach approximately 20 atm.[1]

  • After the reaction, cool the autoclave to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with water and dry to obtain 2-amino-4-(trifluoromethyl)pyridine.

Protocol 2: Two-Step Synthesis from 2,6-Dichloro-4-(trifluoromethyl)pyridine

Materials:

  • 2,6-Dichloro-4-(trifluoromethyl)pyridine

  • 28% aqueous ammonia

  • Tetrahydrofuran (THF)

  • 5% Palladium on carbon (Pd/C), 54% wet

  • Hydrogen gas

  • Autoclave

  • Celite

Procedure:

Step 1: Selective Amination

  • In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% aqueous ammonia, and 20 mL of THF.[2]

  • Heat the mixture to 150°C with stirring for approximately 6 hours.[2]

  • Cool the autoclave to 30-40°C.[2]

Step 2: Dehalogenation

  • To the reaction mixture from Step 1, add 300 mg of 5% Pd/C (54% wet).[2]

  • Pressurize the autoclave with hydrogen gas to 2.0 MPa.[2]

  • Heat the mixture to 100°C with stirring and maintain for approximately 3 hours.[2]

  • Cool the reactor to 30-40°C and filter the contents through Celite.[2]

  • The filtrate contains the desired 2-amino-4-(trifluoromethyl)pyridine, which can be isolated through extraction and purification.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 4-Halo-2-(trifluoromethyl)pyridine (e.g., 4-bromo or 4-chloro)

  • Ammonia surrogate (e.g., benzophenone imine) or an ammonia source

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos or RuPhos)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox, add the 4-halo-2-(trifluoromethyl)pyridine, palladium precatalyst, and phosphine ligand to an oven-dried Schlenk tube.

  • Add the base to the tube.

  • Add the ammonia surrogate or introduce the ammonia source.

  • Add the anhydrous, degassed solvent.

  • Seal the Schlenk tube and heat the reaction mixture with stirring (e.g., 80-110°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Synthetic_Pathways cluster_direct_amination Direct Amination cluster_two_step Two-Step Synthesis cluster_buchwald Buchwald-Hartwig Amination start1 2-Chloro-4-(trifluoromethyl)pyridine end1 This compound start1->end1 aq. NH3, 180°C, 20 atm start2 2,6-Dichloro-4-(trifluoromethyl)pyridine intermediate 2-Amino-6-chloro-4- (trifluoromethyl)pyridine start2->intermediate aq. NH3, 150°C end2 This compound intermediate->end2 H2, Pd/C start3 4-Halo-2-(trifluoromethyl)pyridine end3 This compound start3->end3 Pd catalyst, Ligand, Base, NH3 source

Caption: Overview of major synthetic routes to this compound.

Troubleshooting_Low_Yield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Catalyst Issues issue Low Yield incomplete_reaction Incomplete Reaction issue->incomplete_reaction side_products Side Product Formation issue->side_products catalyst_issue Catalyst Inactivity issue->catalyst_issue increase_temp Increase Temperature/Pressure incomplete_reaction->increase_temp increase_time Increase Reaction Time incomplete_reaction->increase_time optimize_stoichiometry Optimize Stoichiometry side_products->optimize_stoichiometry change_conditions Modify Reaction Conditions side_products->change_conditions fresh_catalyst Use Fresh/Active Catalyst catalyst_issue->fresh_catalyst optimize_ligand Screen Ligands/Bases catalyst_issue->optimize_ligand anaerobic Ensure Anaerobic Conditions catalyst_issue->anaerobic

Caption: Troubleshooting workflow for low yield in synthesis.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->aryl_pd_complex amine_coordination Amine Coordination aryl_pd_complex->amine_coordination HNR'R'' amine_complex [Ar-Pd(II)(NHR'R'')(L_n)]+X- amine_coordination->amine_complex deprotonation Deprotonation amine_complex->deprotonation Base amido_complex Ar-Pd(II)-NR'R''(L_n) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Technical Support Center: Buchwald-Hartwig Amination with Electron-Deficient Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions, with a special focus on reactions involving challenging electron-deficient amines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with an electron-deficient aniline is showing low to no conversion. What are the most common causes?

Low or no conversion in the amination of electron-deficient anilines is a frequent issue. The primary reasons often revolve around suboptimal reaction conditions that fail to overcome the lower nucleophilicity of the amine and the potential for catalyst deactivation. Key factors to investigate include:

  • Insufficiently active catalyst system: The combination of palladium precursor and ligand may not be active enough to facilitate the catalytic cycle with a challenging substrate.

  • Inappropriate base: The choice of base is critical. It must be strong enough to deprotonate the amine or the palladium-amine complex without causing side reactions or degrading the substrates.[1][2]

  • Suboptimal solvent: The solvent plays a crucial role in solubility of reagents and catalyst intermediates, as well as influencing reaction rates.[3][4]

  • Reaction temperature and time: Electron-deficient amines often require higher temperatures and longer reaction times to achieve good conversion.[5]

  • Poor quality of reagents or solvent: Impurities, especially water and oxygen, can deactivate the catalyst.

Q2: How do I choose the right ligand for coupling with an electron-deficient amine?

The ligand is arguably the most critical component for a successful Buchwald-Hartwig amination with electron-deficient amines. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step.[6]

For electron-deficient amines, consider ligands from the following classes:

  • Biaryl phosphine ligands: These are often the first choice. Ligands like XPhos, SPhos, and RuPhos have demonstrated broad utility. For particularly challenging substrates, more specialized ligands like AdBrettPhos may be necessary.[7]

  • N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer high stability and activity.[8]

A screening of several ligands is often the most effective approach to identify the optimal choice for your specific substrate combination.

Q3: What is the best base to use for electron-deficient anilines?

Strong, non-nucleophilic bases are typically required. The most common and effective bases are:

  • Sodium tert-butoxide (NaOtBu): This is a very strong and commonly used base, often providing good results.[3]

  • Lithium bis(trimethylsilyl)amide (LiHMDS): Another strong base that can be effective, particularly when NaOtBu leads to side reactions.[3]

  • Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃): These are weaker inorganic bases that can be advantageous when dealing with base-sensitive functional groups.[3] However, they may require higher temperatures or more active catalyst systems.

The choice of base can be solvent-dependent, and it is advisable to screen a few options.[1][2]

Q4: Can the palladium precursor affect the reaction outcome?

Yes, the choice of palladium precursor can influence the ease of formation of the active Pd(0) catalyst.

  • Pd₂(dba)₃ and Pd(OAc)₂: These are common and effective precursors. Pd(OAc)₂ requires in-situ reduction to Pd(0), which is usually accomplished by the phosphine ligand or amine.[3]

  • Palladium Pre-catalysts: Pre-catalysts, such as those from the G3 or G4 generation (e.g., XPhos Pd G3), are often more reliable.[3] These complexes are air-stable and efficiently generate the active monoligated Pd(0) species upon activation with a base, leading to more reproducible results and often requiring lower catalyst loadings.[3]

Troubleshooting Guide

Problem 1: Low or No Product Formation

This is the most common issue when working with electron-deficient amines. Follow this workflow to diagnose and solve the problem.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Low/No Conversion check_catalyst 1. Evaluate Catalyst System - Is the ligand appropriate for electron-deficient amines? - Is the Pd source reliable? start->check_catalyst optimize_base 2. Optimize Base - Is the base strong enough? - Screen NaOtBu, LiHMDS, K3PO4. check_catalyst->optimize_base If catalyst is appropriate optimize_solvent 3. Change Solvent - Are all components soluble? - Try Toluene, Dioxane, or THF. optimize_base->optimize_solvent If base optimization fails increase_temp 4. Increase Temperature/Time - Reactions with electron-deficient amines are often slower. optimize_solvent->increase_temp If solvent change is ineffective check_reagents 5. Check Reagent Quality - Use anhydrous, degassed solvent. - Ensure purity of amine and aryl halide. increase_temp->check_reagents If still no improvement success Reaction Successful check_reagents->success After ensuring quality

Caption: Troubleshooting workflow for low conversion.

Problem 2: Formation of Side Products

The appearance of significant side products can complicate purification and reduce yield.

Common Side Products and Solutions:

Side ProductPotential CauseSuggested Solution
Hydrodehalogenation of Aryl Halide Catalyst deactivation and competing β-hydride elimination.Use a bulkier ligand (e.g., AdBrettPhos) to sterically disfavor this pathway. Lowering the reaction temperature may also help.
Diarylation of Primary Amine The product aniline is more reactive than the starting electron-deficient aniline.Use a less active catalyst system, lower the reaction temperature, or use a slight excess of the amine.
Aryl Halide Homocoupling Often occurs at high temperatures with certain catalyst systems.Screen different ligands and palladium sources. Using a pre-catalyst can sometimes mitigate this.
Recommended Reaction Conditions for Screening

When starting with a new electron-deficient amine, it is recommended to perform a screen of reaction conditions. The following table provides a starting point.

ParameterCondition ACondition BCondition C
Palladium Source Pd₂(dba)₃ (1 mol%)XPhos Pd G3 (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (2.2 mol%)-RuPhos (4.4 mol%)
Base NaOtBu (1.5 equiv)K₃PO₄ (2.0 equiv)LiHMDS (1.5 equiv)
Solvent Toluene1,4-DioxaneTHF
Temperature 100 °C110 °C80 °C
Time 12-24 h12-24 h12-24 h

Experimental Protocols

General Procedure for a Small-Scale Test Reaction

This protocol is for a typical small-scale reaction to test the feasibility of a coupling.

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • Electron-deficient amine (0.6 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 0.75 mmol, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 2.5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide, electron-deficient amine, palladium pre-catalyst, and base.

  • Evacuate and backfill the vial with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vial and place it in a preheated oil bath or heating block at the desired temperature.

  • Stir the reaction for the specified amount of time.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Catalyst System Relationship Diagram

The interplay between the palladium source, ligand, and base is crucial for a successful reaction.

Catalyst_System pd_source Palladium Source (e.g., Pd(OAc)2, Pd2(dba)3, Pre-catalyst) active_catalyst Active Pd(0)L Species pd_source->active_catalyst Activation ligand Ligand (e.g., XPhos, RuPhos, AdBrettPhos) ligand->active_catalyst Coordination base Base (e.g., NaOtBu, LiHMDS, K3PO4) base->active_catalyst Facilitates Formation product Desired C-N Coupled Product active_catalyst->product Catalytic Cycle

Caption: Relationship between catalyst components.

References

Technical Support Center: Synthesis of 4-Amino-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-2-(trifluoromethyl)pyridine. This resource addresses specific issues that may be encountered during experimentation, offering detailed methodologies and data to ensure a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • One-Step Amination: Direct nucleophilic aromatic substitution of 2-chloro-4-(trifluoromethyl)pyridine with ammonia at elevated temperature and pressure.

  • Two-Step Synthesis: This route begins with 2,6-dichloro-4-(trifluoromethyl)pyridine and involves a selective amination to replace one chlorine atom, followed by a dehalogenation step to remove the second chlorine atom.[1]

Q2: What are the primary challenges in synthesizing this compound?

A2: Key challenges include achieving high purity, preventing side reactions, and ensuring complete conversion of starting materials.[1] The reaction conditions, such as temperature, pressure, and catalyst choice, must be carefully controlled to minimize the formation of impurities.[1]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the tracking of starting material consumption and product formation.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry place, away from heat and strong oxidizing agents. For long-term storage, maintaining the compound at -20°C for up to one month or -80°C for up to six months, protected from light, is recommended.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible CauseSuggested Solution
Incomplete Reaction - Increase reaction time or temperature within the recommended range for the chosen synthetic route. - Ensure the reaction vessel (e.g., autoclave) is properly sealed to maintain the necessary pressure.
Suboptimal Reaction Conditions - For the two-step synthesis, ensure the selective amination goes to completion before proceeding to the dehalogenation step. - In the dehalogenation step, use a fresh and active catalyst (e.g., Pd/C).
Poor Quality Starting Materials - Verify the purity of the starting materials (e.g., 2-chloro-4-(trifluoromethyl)pyridine or 2,6-dichloro-4-(trifluoromethyl)pyridine) using analytical techniques such as GC-MS or NMR before commencing the synthesis.
Catalyst Deactivation (for the two-step synthesis) - Use fresh palladium on carbon (Pd/C) catalyst. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Issue 2: Presence of Impurities and Side Products

While specific side products for the synthesis of this compound are not extensively documented in publicly available literature, based on the reaction mechanisms, the following impurities are plausible:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of 2-chloro-4-(trifluoromethyl)pyridine or 2-amino-6-chloro-4-(trifluoromethyl)pyridine in the final product.

  • Over-Amination Products: Although less common due to the electron-withdrawing nature of the trifluoromethyl group, the formation of diaminopyridine derivatives through a second amination is a possibility, especially under harsh reaction conditions.

  • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the chloro-substituent can lead to the formation of corresponding hydroxypyridine derivatives.

  • Dehalogenation of Starting Material (in the two-step synthesis): The starting 2,6-dichloro-4-(trifluoromethyl)pyridine could undergo dehalogenation before amination, leading to impurities.

Side Product TypeMitigation Strategy
Unreacted Starting Materials - Optimize reaction time and temperature to drive the reaction to completion. - Use a slight excess of ammonia.
Over-Amination Products (Diaminopyridines) - Carefully control the stoichiometry of ammonia. - Optimize reaction temperature and time to favor mono-amination.
Hydrolysis Products (Hydroxypyridines) - Use anhydrous solvents and reagents. - Ensure the reaction setup is dry and, if possible, performed under an inert atmosphere.
Byproducts from Dehalogenation - In the two-step synthesis, ensure the selective amination is complete before initiating the dehalogenation step. - Optimize the dehalogenation conditions (catalyst loading, hydrogen pressure, temperature) to selectively remove the target chlorine atom.

Experimental Protocols

Protocol 1: One-Step Synthesis from 2-Chloro-4-(trifluoromethyl)pyridine
  • Reaction Setup: In a 200 mL autoclave, charge 14.5 g of 2-chloro-4-(trifluoromethyl)pyridine and 108 mL of 28% aqueous ammonia.[1]

  • Reaction: Seal the autoclave and heat the mixture to 180°C for 10 hours. The internal pressure will reach approximately 20 atm.[1]

  • Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature. Collect the resulting crystals by filtration, wash them with water, and dry to obtain this compound.[1]

Protocol 2: Two-Step Synthesis from 2,6-Dichloro-4-(trifluoromethyl)pyridine
  • Selective Amination: In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% aqueous ammonia, and 20 mL of tetrahydrofuran (THF). Heat the mixture to 150°C with stirring for approximately 6 hours.[3][4]

  • Dehalogenation: Cool the autoclave to 30-40°C. To the resulting mixture, add 300 mg of 5% Palladium on carbon (Pd/C) (54% wet, 0.076 mmoles). Pressurize the autoclave with hydrogen gas to 2.0 MPa. Heat the mixture to 100°C with stirring and continue the reaction for about 3 hours.[3][4]

  • Work-up and Isolation: After cooling the reactor to 30-40°C, filter the reaction mixture through Celite.[3]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

A GC-MS method can be developed to assess the purity of the final product and identify potential volatile impurities.

ParameterValue
Column A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
Injector Temperature 250 °C
Oven Program Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to elute all components.
Carrier Gas Helium at a constant flow rate.
MS Detector Electron Ionization (EI) at 70 eV.
Mass Range Scan from a low m/z (e.g., 40) to a high enough m/z to detect the molecular ion of the product and potential byproducts.

Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., methanol or dichloromethane) before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H and ¹³C NMR are powerful tools for confirming the structure of this compound and identifying impurities.

¹H NMR (400 MHz, CDCl₃): δ 8.2 (d, 1H), 6.8 (d, 1H), 6.7 (s, 1H), 4.7 (br s, 2H).

¹³C NMR (100 MHz, CDCl₃): Chemical shifts will be characteristic of the substituted pyridine ring and the trifluoromethyl group.

Impurities can often be identified by the presence of unexpected signals in the NMR spectrum. For example, the presence of a signal corresponding to a chloro-substituted pyridine would indicate unreacted starting material.

Visualizations

Synthesis_Workflow cluster_one_step One-Step Synthesis cluster_two_step Two-Step Synthesis 2-chloro-4-(trifluoromethyl)pyridine 2-chloro-4-(trifluoromethyl)pyridine Heat_Pressure_1 Heat, Pressure 2-chloro-4-(trifluoromethyl)pyridine->Heat_Pressure_1 Ammonia Ammonia Ammonia->Heat_Pressure_1 4-Amino-2-(trifluoromethyl)pyridine_1 This compound Heat_Pressure_1->4-Amino-2-(trifluoromethyl)pyridine_1 2,6-dichloro-4-(trifluoromethyl)pyridine 2,6-dichloro-4-(trifluoromethyl)pyridine Selective_Amination Selective Amination 2,6-dichloro-4-(trifluoromethyl)pyridine->Selective_Amination Ammonia_THF Ammonia, THF Ammonia_THF->Selective_Amination 2-amino-6-chloro-4-(trifluoromethyl)pyridine 2-Amino-6-chloro-4-(trifluoromethyl)pyridine Selective_Amination->2-amino-6-chloro-4-(trifluoromethyl)pyridine Dehalogenation Dehalogenation 2-amino-6-chloro-4-(trifluoromethyl)pyridine->Dehalogenation PdC_H2 Pd/C, H₂ PdC_H2->Dehalogenation 4-Amino-2-(trifluoromethyl)pyridine_2 This compound Dehalogenation->4-Amino-2-(trifluoromethyl)pyridine_2

Caption: Common synthetic routes for this compound.

Troubleshooting_Logic Start Synthesis of this compound Problem Problem Encountered Start->Problem Low_Yield Low Yield Problem->Low_Yield Impurity_Detected Impurity Detected Problem->Impurity_Detected Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Identify_Impurity Identify Impurity (GC-MS, NMR) Impurity_Detected->Identify_Impurity Suboptimal_Conditions Suboptimal Conditions? Incomplete_Reaction->Suboptimal_Conditions No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Poor_Starting_Material Poor Starting Material? Suboptimal_Conditions->Poor_Starting_Material No Check_Conditions Verify Temp, Pressure, Catalyst Suboptimal_Conditions->Check_Conditions Yes Analyze_Starting_Material Analyze Starting Material Purity Poor_Starting_Material->Analyze_Starting_Material Yes Unreacted_SM Unreacted Starting Material Identify_Impurity->Unreacted_SM Over_Amination Over-Amination Identify_Impurity->Over_Amination Hydrolysis Hydrolysis Identify_Impurity->Hydrolysis Optimize_Reaction Optimize Reaction Conditions Unreacted_SM->Optimize_Reaction Control_Stoichiometry Control Stoichiometry Over_Amination->Control_Stoichiometry Anhydrous_Conditions Use Anhydrous Conditions Hydrolysis->Anhydrous_Conditions

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Suzuki Coupling of 4-Amino-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common experimental hurdles and optimize the Suzuki-Miyaura cross-coupling of 4-Amino-2-(trifluoromethyl)pyridine.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with this compound failing or resulting in a low yield?

Answer: Low yields or reaction failure with this substrate are common and can be attributed to several factors stemming from its unique electronic properties. The primary challenges arise from the inherent characteristics of the aminopyridine scaffold.[1]

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst.[1] This coordination can lead to catalyst inhibition or deactivation, effectively stopping the catalytic cycle.

  • Substrate Reactivity: The presence of the electron-donating amino group can decrease the reactivity of the C-X bond (where X is a halide) towards the crucial oxidative addition step.[1] Conversely, the trifluoromethyl group is strongly electron-withdrawing, which can influence the overall electron density of the pyridine ring.

  • Suboptimal Reaction Conditions: Key areas to investigate include the choice of catalyst and ligand, the type and strength of the base, the solvent system, and the reaction temperature.[1] Inadequate exclusion of oxygen can also lead to catalyst deactivation.[1]

Question 2: What are the most common side reactions, and how can they be minimized?

Answer: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification.

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which is a common issue, especially with heteroaryl boronic acids.[1]

    • Minimization: Consider using more stable boronic esters (e.g., pinacol esters) or conducting the reaction under anhydrous conditions.[1]

  • Homocoupling of Boronic Acid: This side reaction forms a biaryl byproduct from the boronic acid coupling with itself.

    • Minimization: This is often promoted by the presence of oxygen.[2] Rigorous degassing of the reaction mixture is critical. Using a Pd(0) source from the start can sometimes reduce homocoupling that might occur during the in-situ reduction of Pd(II) precursors.

  • Dehalogenation of the Starting Material: The starting aryl halide can be converted to the corresponding dehalogenated pyridine.

    • Minimization: This can occur if the organopalladium intermediate reacts with a hydride source. Ensure that solvents (like certain alcohols) are not a source of hydrides and optimize the reaction time to be as short as possible while still allowing for product formation.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting catalyst loading for this reaction?

A typical starting catalyst loading for palladium-catalyzed cross-coupling reactions is between 1 to 5 mol%. For a challenging substrate like this compound, it is advisable to start at the higher end of this range (e.g., 3-5 mol%) to help overcome potential catalyst inhibition.[1] Subsequent optimization can aim to reduce the catalyst loading.

Q2: Which catalyst and ligand system should I choose?

The choice of catalyst and ligand is critical. Standard ligands like triphenylphosphine may be ineffective. For challenging heteroaryl couplings, bulky, electron-rich phosphine ligands are often more successful as they can promote the oxidative addition step and stabilize the active catalyst.

  • Recommended Ligands: Consider using Buchwald ligands such as SPhos, XPhos, or RuPhos.[1]

  • Precatalysts: Modern palladacycle precatalysts (e.g., Buchwald G3 precatalysts) can provide a more active and stable catalytic species.[1]

Q3: What is the best base and solvent combination?

The choice of base is crucial. Weaker bases like K₂CO₃ or stronger bases like K₃PO₄ and Cs₂CO₃ are often effective.[1] The base must be finely powdered and dry to ensure reactivity and accurate stoichiometry.

For solvents, anhydrous and degassed options are essential to prevent catalyst deactivation and side reactions.[1] Common choices include:

  • 1,4-Dioxane

  • Toluene

  • A mixture of an organic solvent with water (e.g., Dioxane/water) may be necessary depending on the base used.

Q4: Can I run the reaction without protecting the amino group?

Yes, it is often possible to perform the Suzuki coupling without protecting the amino group. Modern catalyst systems with bulky phosphine ligands are designed to be effective for the coupling of amino-substituted heteroaryl halides.[1] However, if catalyst inhibition remains a significant issue, protection of the amino group may be necessary.

Data Presentation

Table 1: Catalyst and Ligand Screening for a Representative Aminopyridine Suzuki Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10018Low
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene11012High
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF9024Moderate
XPhos Pd G3 (2)-K₃PO₄ (3)1,4-Dioxane1008High

Note: This data is illustrative and based on general findings for challenging aminopyridine couplings. "Low," "Moderate," and "High" yields are relative terms and will depend on the specific substrates.

Experimental Protocols

The following is a general, representative protocol for the Suzuki-Miyaura coupling of an amino-halo-pyridine. This should be adapted and optimized for this compound and the specific boronic acid being used.

Materials:

  • 4-Amino-2-(halo)pyridine derivative (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-Amino-2-(halo)pyridine, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general experimental workflow and a logical troubleshooting pathway for optimizing the Suzuki coupling reaction.

Experimental_Workflow General Experimental Workflow for Suzuki Coupling reagents 1. Add Solids to Flask (Aminopyridine, Boronic Acid, Base) purge 2. Purge with Inert Gas (Evacuate & Backfill 3x) reagents->purge catalyst 3. Add Catalyst & Solvent (Under Inert Gas) purge->catalyst heat 4. Heat Reaction (e.g., 80-110 °C) catalyst->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (Dilute, Extract, Dry) monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify

Caption: General Experimental Workflow for Suzuki Coupling.

Troubleshooting_Logic Troubleshooting Pathway for Low Yield start Low or No Yield check_reagents Check Reagent Quality (Purity, Stability) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sub_catalyst Screen Catalysts/Ligands (e.g., XPhos, SPhos) check_conditions->sub_catalyst sub_base Screen Bases (K₃PO₄, Cs₂CO₃) check_conditions->sub_base sub_solvent Change Solvent (Anhydrous Dioxane, Toluene) check_conditions->sub_solvent sub_temp Vary Temperature (Increase in increments) check_conditions->sub_temp outcome Improved Yield sub_catalyst->outcome sub_base->outcome sub_solvent->outcome sub_temp->outcome

Caption: Troubleshooting Pathway for Low Yield.

References

Improving the nucleophilicity of 4-Amino-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and practical advice for researchers, scientists, and drug development professionals working with 4-Amino-2-(trifluoromethyl)pyridine, focusing on strategies to overcome its inherently low nucleophilicity in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound sluggish or failing?

The primary cause is the reduced nucleophilicity of the exocyclic amino group.[1] The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, which deactivates the pyridine ring. This effect significantly lowers the electron density on the amino group, making it a much weaker nucleophile compared to other aminopyridines.[1] This issue is commonly observed in reactions like amide couplings and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[1]

Q2: How can I quantitatively assess the reactivity of this compound?

The physicochemical properties of a compound provide insight into its reactivity. The predicted pKa value, which measures the acidity of the conjugate acid, is a key indicator. A lower pKa suggests lower basicity and, consequently, lower nucleophilicity.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₆H₅F₃N₂ [2]
Molecular Weight 162.11 g/mol [2]
Appearance White to Almost white powder/crystal [3]
Melting Point 58-62 °C [3]
Boiling Point 230.7 ± 40.0 °C (Predicted) [3]
Density 1.368 ± 0.06 g/cm³ (Predicted) [3]

| pKa | 4.62 ± 0.50 (Predicted) |[3] |

Q3: What general strategies can I employ to improve reaction outcomes?

There are three main strategies to overcome the low nucleophilicity of this compound:

  • Increase the Nucleophilicity of the Amine: This is typically achieved by deprotonating the amino group with a strong base to form a more reactive anionic nucleophile.

  • Increase the Reactivity of the Electrophile: If the nucleophile is weak, using a more reactive coupling partner can drive the reaction forward.

  • Optimize Reaction Conditions: Adjusting temperature, catalysts, and solvents can provide the necessary energy and environment for the reaction to proceed efficiently.

Troubleshooting and Experimental Guides

Issue 1: My amide coupling reaction is not proceeding to completion.

The low nucleophilicity of the amine is likely preventing an efficient reaction with the carboxylic acid.

Solutions:

  • Use a Stronger Coupling Reagent: Standard reagents may be insufficient. Switch to more potent activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[1]

  • Convert to an Acid Chloride: Activate the carboxylic acid by converting it to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This electrophile can react effectively even with a weak nucleophile.[1]

  • Employ a Stronger Base: If your protocol uses a mild base like triethylamine (TEA), it may not be sufficient. Switch to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction.[1]

  • Increase Temperature: Gently heating the reaction mixture to 40-60 °C can help overcome the activation energy barrier. Monitor the reaction carefully to avoid decomposition of starting materials or products.[1]

Issue 2: My Buchwald-Hartwig amination gives low yields.

This palladium-catalyzed C-N cross-coupling is highly sensitive to the electronic nature of the amine.

Solutions:

  • Verify Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous and have been properly degassed. Oxygen can lead to catalyst decomposition and side reactions like homo-coupling.[1]

  • Select a Robust Catalyst System: For challenging substrates like this, specialized palladium catalysts and ligands may be required. Consider catalyst systems known to be effective for C-Cl activation if you are using an aryl chloride, as the reactivity order is I > Br > Cl.[1][4]

  • Increase Reaction Temperature: These reactions often require higher temperatures, typically in the range of 80-100 °C, to proceed efficiently.[1]

  • Use a Strong Base: A strong base is crucial for the catalytic cycle. Ensure the base (e.g., sodium tert-butoxide, LHMDS) is fresh and handled under an inert atmosphere.[1]

Experimental Protocols

Protocol 1: Enhanced Amide Coupling Using HATU

This protocol describes a method for coupling a carboxylic acid with this compound using the potent coupling reagent HATU.[1]

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide) or other suitable anhydrous solvent

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and septum. Allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Acid Activation: Dissolve the carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF.

  • Pre-activation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Amine Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress periodically using TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove unreacted reagents and byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visual Diagrams

The following diagrams illustrate the key chemical principles and a logical workflow for troubleshooting experiments with this compound.

G A Electronic Properties of This compound B -CF3 Group at C2-Position A->B C Strong Inductive Electron-Withdrawing Effect B->C exhibits D Decreased Electron Density on Pyridine Ring C->D E Decreased Electron Density on Amino Group (N) C->E F Reduced Basicity and Nucleophilicity D->F E->F

Caption: Factors reducing the nucleophilicity of the target molecule.

G start Reaction Failed (Low Yield / No Product) q1 Verify Reagent Quality (Purity, Anhydrous, Degassed) start->q1 a1_yes Reagents OK q1->a1_yes Yes a1_no Purify/Replace Reagents Ensure Anhydrous/Inert Conditions q1->a1_no No q2 Are Reaction Conditions Optimal? a1_yes->q2 a2_yes Conditions OK q2->a2_yes Yes a2_no Increase Temperature (40-100 °C) Use Stronger Base (DBU, NaOtBu) Optimize Catalyst/Ligand q2->a2_no No q3 Is Electrophile Sufficiently Reactive? a2_yes->q3 a3_yes Consider Other Issues q3->a3_yes Yes a3_no For Amide Coupling: Use Stronger Activator (HATU) or Convert to Acid Chloride q3->a3_no No

References

Preventing homo-coupling in reactions with 4-Amino-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 4-Amino-2-(trifluoromethyl)pyridine in cross-coupling reactions, with a specific focus on preventing undesired homo-coupling.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of reactions with this compound?

A1: Homo-coupling is an undesired side reaction where two molecules of a reactant couple with each other instead of the intended cross-coupling partner. In the case of reactions involving a halide or boronic acid derivative of this compound, homo-coupling results in the formation of a symmetric bipyridine, specifically 4,4'-diamino-2,2'-bis(trifluoromethyl)bipyridine. This byproduct consumes starting material, reduces the yield of the desired product, and can complicate purification.

Q2: Why is this compound prone to homo-coupling?

A2: Pyridine derivatives, particularly electron-deficient ones, can be susceptible to homo-coupling in transition metal-catalyzed reactions. The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, influencing its reactivity. Furthermore, the reaction conditions that promote cross-coupling can sometimes also facilitate the unwanted self-coupling pathway. The presence of oxygen can also promote the homo-coupling of boronic acids.[1][2]

Q3: Which common cross-coupling reactions are most affected by this side reaction?

A3: Homo-coupling can be a significant side reaction in several widely used palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: The self-coupling of pyridylboronic acids or their esters is a known issue.

  • Buchwald-Hartwig Amination: While the primary goal is C-N bond formation, under certain conditions, the aryl halide can undergo homo-coupling.[3][4]

  • Sonogashira Coupling: Dimerization of the terminal alkyne is a common side reaction, and homo-coupling of the aryl halide can also occur.[5]

Q4: What are the general strategies to minimize homo-coupling?

A4: Key strategies to suppress homo-coupling include:

  • Rigorous Exclusion of Oxygen: Performing reactions under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial, as oxygen can promote the homo-coupling of boronic acids.[1]

  • Use of Additives: Mild reducing agents, such as potassium formate, have been shown to suppress the homo-coupling of boronic esters.[6]

  • Judicious Choice of Catalyst and Ligands: The selection of the palladium source and, critically, the phosphine ligand can significantly influence the relative rates of cross-coupling versus homo-coupling. Bulky, electron-rich ligands are often employed.

  • Optimization of Reaction Conditions: Parameters such as temperature, reaction time, and the rate of addition of reagents should be carefully optimized.

  • Purity of Reagents: Ensure that all starting materials, solvents, and bases are of high purity and anhydrous where required.

Troubleshooting Guides

This section provides specific troubleshooting advice for common cross-coupling reactions involving this compound and its derivatives.

Issue 1: Significant Formation of Bipyridine Byproduct in Suzuki-Miyaura Coupling
  • Symptoms:

    • Low yield of the desired cross-coupled product.

    • Presence of a significant amount of 4,4'-diamino-2,2'-bis(trifluoromethyl)bipyridine in the reaction mixture, confirmed by LC-MS or NMR.

  • Possible Causes and Solutions:

Possible CauseRecommended Solution
Oxygen Contamination Degas all solvents and reagents thoroughly by sparging with an inert gas (argon or nitrogen) for an extended period.[7] Maintain a positive pressure of inert gas throughout the reaction.
Suboptimal Catalyst System Screen different palladium catalysts and ligands. For electron-deficient pyridines, bulky, electron-rich phosphine ligands such as SPhos or XPhos, often used in Buchwald-Hartwig aminations, may be beneficial.[8] Consider using a pre-formed palladium(0) catalyst to bypass a potentially inefficient in-situ reduction step.[1]
Inappropriate Base The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be less prone to inducing homo-coupling than stronger bases. If protodeboronation is also an issue, consider using potassium fluoride (KF).[9]
Substrate Stability Pyridylboronic acids can be unstable. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) to minimize degradation and side reactions.[9]
Presence of Pd(II) Species The homo-coupling of boronic acids can be mediated by Pd(II) species. The addition of a mild reducing agent like potassium formate may help to maintain the catalyst in the active Pd(0) state and suppress this pathway.[6]
Issue 2: Homo-coupling in Buchwald-Hartwig Amination
  • Symptoms:

    • Formation of the bipyridine derived from the halo-pyridine starting material.

    • Reduced yield of the desired aminated product.

  • Possible Causes and Solutions:

Possible CauseRecommended Solution
Slow C-N Reductive Elimination The final reductive elimination step to form the C-N bond might be slow relative to competitive side reactions. The choice of ligand is critical to promote this step. Experiment with ligands known to accelerate reductive elimination, such as Josiphos or Buchwald's biaryl phosphine ligands.
Catalyst Decomposition Catalyst decomposition can lead to the formation of palladium black, which may promote undesired side reactions. Ensure strict anaerobic conditions and consider using a more stable palladium precatalyst.
Incorrect Base A base that is too strong or too weak can negatively impact the catalytic cycle. For aminations with aminopyridines, bases like sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) are often effective.

Experimental Protocols

The following are representative experimental protocols that can be used as a starting point for optimization. Researchers should adapt these protocols based on their specific substrates and analytical findings.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homo-coupling

This protocol is designed for the coupling of a boronic acid/ester derivative of this compound with an aryl halide.

  • Materials:

    • 4-Amino-2-(trifluoromethyl)pyridylboronic acid pinacol ester (1.2 equiv)

    • Aryl halide (1.0 equiv)

    • Palladium(II) acetate (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv), finely powdered

    • Degassed 1,4-dioxane and water (e.g., 10:1 v/v)

  • Procedure:

    • To an oven-dried Schlenk flask, add the aryl halide, 4-amino-2-(trifluoromethyl)pyridylboronic acid pinacol ester, and potassium phosphate.

    • Evacuate and backfill the flask with argon three times.

    • Under a positive flow of argon, add palladium(II) acetate and SPhos.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation: Optimization of Suzuki-Miyaura Coupling

The following table can be used to systematically record experimental data while optimizing reaction conditions to minimize the formation of the homo-coupled bipyridine byproduct.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield of Desired Product (%)Yield of Homo-coupled Byproduct (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)9012DataData
2Pd₂(dba)₃ (1)XPhos (4)K₂CO₃ (2)Toluene/H₂O (10:1)10012DataData
3Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)DME/H₂O (4:1)8518DataData
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2) + KCOOH (0.5)Dioxane/H₂O (10:1)9012DataData
...........................

Visualizations

Troubleshooting Workflow for Suzuki Coupling

The following diagram illustrates a logical workflow for troubleshooting low yields and high levels of homo-coupling in Suzuki reactions with this compound derivatives.

Troubleshooting_Suzuki start Low Yield or High Homo-coupling in Suzuki Reaction check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere degas Thoroughly degas all solvents and reagents. Use Schlenk techniques. check_atmosphere->degas No check_catalyst Is the catalyst/ligand system optimal? check_atmosphere->check_catalyst Yes degas->check_catalyst screen_ligands Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). Consider Pd(0) source. check_catalyst->screen_ligands No check_base Is the base appropriate? check_catalyst->check_base Yes screen_ligands->check_base screen_bases Try milder bases (K2CO3, Cs2CO3, KF). check_base->screen_bases No check_boron Is the boronic acid stable? check_base->check_boron Yes screen_bases->check_boron use_ester Convert to a more stable boronate ester (pinacol, MIDA). check_boron->use_ester No add_additive Consider adding a mild reducing agent (e.g., KCOOH). check_boron->add_additive Yes use_ester->add_additive end Optimized Reaction add_additive->end

Troubleshooting workflow for Suzuki coupling reactions.
General Catalytic Cycle and Points of Intervention

This diagram illustrates the general catalytic cycle for a Suzuki-Miyaura coupling and highlights the key stages where interventions can be made to suppress homo-coupling.

Suzuki_Cycle_Intervention cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_interventions Interventions to Prevent Homo-coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination product Ar-Ar' (Desired Product) Ar-Pd(II)-Ar'(L2)->product inert_atmosphere Inert Atmosphere (Ar/N2) Excludes O2 inert_atmosphere->Pd(0)L2 Protects Catalyst ligand_choice Ligand Choice (Bulky, e--rich) Speeds up Reductive Elimination ligand_choice->Ar-Pd(II)-Ar'(L2) Influences base_choice Base Choice (Milder Base) Reduces Boronic Acid Decomposition base_choice->Ar-Pd(II)-X(L2) Affects Transmetalation

Suzuki cycle with key intervention points.

References

Managing exothermic reactions in large-scale 4-Amino-2-(trifluoromethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the large-scale synthesis of 4-Amino-2-(trifluoromethyl)pyridine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered.

Troubleshooting Guides

This section provides systematic procedures to address common problems encountered during the synthesis of this compound, with a focus on managing exothermic events.

Issue 1: Rapid and Uncontrolled Temperature Increase During Amination

  • Problem: A sudden, sharp rise in temperature is observed after the introduction of ammonia, exceeding the target reaction temperature. This indicates a potential runaway reaction.

  • Potential Causes:

    • The rate of ammonia addition is too high.

    • Inadequate cooling capacity for the reactor scale.

    • Localized hot spots due to poor mixing.

    • Incorrect initial temperature of the reactor.

  • Recommended Actions:

    • Immediate Action: Immediately stop the addition of ammonia.

    • Cooling: Maximize cooling to the reactor jacket. If available, activate an emergency cooling system.

    • Agitation: Ensure the agitator is functioning correctly and at an appropriate speed to ensure homogeneity.

    • Monitoring: Continuously monitor the reactor temperature and pressure.

    • Quenching (Emergency Only): If the temperature continues to rise uncontrollably, be prepared to quench the reaction according to pre-established emergency procedures.

    • Post-Incident Analysis: Once the situation is stable, thoroughly investigate the cause of the temperature excursion before resuming the synthesis.

Issue 2: Delayed Exotherm Followed by a Sudden Temperature Spike

  • Problem: No initial temperature increase is observed upon the addition of reactants, leading to a false sense of security. This is followed by a sudden and rapid exotherm.

  • Potential Cause:

    • Accumulation of unreacted starting materials due to a delayed reaction initiation, which then react simultaneously.

  • Recommended Actions:

    • Controlled Initiation: Ensure that a slight, controlled exotherm is observed after the initial charge of reactants before proceeding with the bulk addition.

    • Slow Addition: Add reactants slowly and monitor for an increase in temperature, indicating that the reaction has initiated.

    • Temperature Monitoring: If no exotherm is detected after a portion of the reactant has been added, stop the addition and investigate the cause (e.g., catalyst inactivity, incorrect temperature).

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to monitor during the amination step to prevent a runaway reaction?

A1: The most critical parameters are the reaction temperature, the rate of reactant addition, and the pressure inside the reactor. Continuous monitoring of these parameters is essential for early detection of any deviation from the desired reaction profile.

Q2: How can I determine the appropriate rate of reactant addition for my scale?

A2: The appropriate addition rate is dependent on the reactor's heat removal capacity. This should be determined through calorimetric studies during process development. A general best practice is to add the limiting reagent at a rate where the heat generated by the reaction can be effectively removed by the cooling system, maintaining a stable reaction temperature.

Q3: What are the signs of a potential thermal runaway?

A3: Key indicators include a rapid, accelerating increase in temperature, a significant rise in reactor pressure, and visible signs of gas evolution or boiling that are not part of the normal process.[1][2]

Q4: What type of cooling system is recommended for this synthesis at a large scale?

A4: A robust cooling system with sufficient capacity to handle the maximum heat output of the reaction is crucial. This may include a combination of a jacketed reactor with a high-flow cooling fluid and, for larger scales, an external heat exchanger or an emergency cooling system.[3]

Data Presentation

The following tables provide recommended operational parameters and safety limits for the key exothermic step in the synthesis of this compound, which is the amination of a di-substituted pyridine precursor.

Table 1: Recommended Reaction Parameters for Amination Step

ParameterRecommended ValueNotes
Reaction Temperature130-160 °C[4]Tightly control within this range to ensure optimal reaction rate and minimize side reactions.
Reactant Addition RateDependent on scale and cooling capacityShould be determined by reaction calorimetry to ensure heat generation does not exceed heat removal.
Agitation SpeedSufficient to ensure good mixing and heat transferAvoid dead zones where localized heating can occur.
Reactor PressureDependent on solvent and temperatureMonitor closely for any unexpected increases.

Table 2: Safety and Emergency Parameters

ParameterSet PointAction
High-Temperature AlarmTreaction + 10 °COperator alert to investigate and take corrective action.
High-Temperature TripTreaction + 25 °CAutomatic shutdown of reactant feed and activation of emergency cooling.
High-Pressure AlarmPmax_operating + 10%Operator alert to investigate potential blockages or gas evolution.
High-Pressure TripPmax_operating + 25%Automatic shutdown and pressure relief.

Experimental Protocols

Protocol 1: Synthesis of this compound via Amination of 2,6-dichloro-4-(trifluoromethyl)pyridine

This protocol is based on established literature and should be adapted and optimized for specific equipment and scales after a thorough risk assessment.[5]

Materials:

  • 2,6-dichloro-4-(trifluoromethyl)pyridine

  • Aqueous Ammonia (28%)

  • Tetrahydrofuran (THF)

  • Palladium on Carbon (5% Pd/C)

  • Hydrogen Gas

Procedure:

  • Reactor Preparation: Ensure the autoclave reactor is clean, dry, and has been pressure tested.

  • Charging:

    • Charge the autoclave with 2,6-dichloro-4-(trifluoromethyl)pyridine and THF.

    • Begin agitation to ensure the solid is well-suspended.

    • CRITICAL STEP: Slowly add the aqueous ammonia to the stirred mixture. The addition should be controlled to maintain the temperature of the mixture below a pre-determined safety limit. Monitor the temperature closely during this step for any signs of a significant exotherm.

  • Amination Reaction:

    • Seal the autoclave and heat the mixture to 150 °C with continuous stirring.[5]

    • Maintain the reaction at this temperature for approximately 6 hours, monitoring the pressure and temperature throughout.[5]

  • Cooling and Depressurization:

    • Cool the autoclave to 30-40 °C.[5]

    • Safely vent the reactor to release any pressure.

  • Catalyst Addition and Hydrogenation:

    • Add the 5% Pd/C catalyst to the reaction mixture.

    • Pressurize the autoclave with hydrogen gas to 2.0 MPa.[5]

    • Heat the mixture to 100 °C and maintain for approximately 3 hours.[5]

  • Work-up:

    • Cool the reactor to 30-40 °C and vent the hydrogen gas.[5]

    • Filter the reaction mixture to remove the catalyst.

    • Proceed with the appropriate extraction and purification steps.

Mandatory Visualization

Exothermic_Reaction_Troubleshooting start Temperature Excursion Detected (T > T_set + 10°C) stop_addition Immediately Stop Reactant Addition start->stop_addition maximize_cooling Maximize Cooling to Reactor stop_addition->maximize_cooling check_agitation Verify Agitator Function maximize_cooling->check_agitation monitor Monitor Temperature and Pressure check_agitation->monitor is_stable Is Temperature Decreasing? monitor->is_stable continue_monitoring Continue Monitoring Until Stable is_stable->continue_monitoring Yes emergency_quench Initiate Emergency Quench Protocol is_stable->emergency_quench No investigate Investigate Root Cause Before Resuming continue_monitoring->investigate emergency_quench->investigate

Caption: Troubleshooting workflow for a temperature excursion.

Synthesis_Workflow start Start Synthesis reactor_prep Reactor Preparation and Safety Check start->reactor_prep charge_reactants Charge Initial Reactants reactor_prep->charge_reactants controlled_addition Controlled Addition of Limiting Reagent (Monitor Temperature) charge_reactants->controlled_addition exotherm_check Exotherm Initiated? controlled_addition->exotherm_check exotherm_check->controlled_addition No, continue slow addition heating_stage Heat to Reaction Temperature (150°C) exotherm_check->heating_stage Yes reaction_monitoring Monitor Temperature and Pressure (6 hours) heating_stage->reaction_monitoring cooling Cool to 30-40°C reaction_monitoring->cooling hydrogenation Hydrogenation Step cooling->hydrogenation workup Work-up and Purification hydrogenation->workup end End of Synthesis workup->end

Caption: Safe synthesis workflow for this compound.

References

Technical Support Center: Purification of 4-Amino-2-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 4-Amino-2-(trifluoromethyl)pyridine derivatives. This guide, presented in a question-and-answer format, addresses common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound derivatives?

A1: The primary challenges stem from the unique physicochemical properties of these molecules. The presence of the basic amino group on the pyridine ring can lead to strong interactions with silica gel, a common stationary phase in column chromatography, resulting in peak tailing and poor separation. The electron-withdrawing nature of the trifluoromethyl group can also influence the polarity and solubility of the derivatives, making the selection of an appropriate purification method crucial. Additionally, residual catalysts from preceding reactions, such as palladium from Suzuki couplings, can be difficult to remove.

Q2: My this compound derivative shows significant peak tailing during silica gel column chromatography. What can I do to improve the peak shape?

A2: Peak tailing is a common issue with basic compounds like aminopyridines on silica gel. Here are several strategies to mitigate this problem:

  • Use of a mobile phase modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to the eluent. This will compete with your compound for the acidic silanol binding sites on the silica gel, reducing strong interactions and improving peak shape.

  • Use of deactivated silica: Employ silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.

  • Alternative stationary phases: Consider using alternative stationary phases like alumina (neutral or basic) or a polymer-based column, which are less acidic than silica gel.

  • Reverse-phase chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., using a C18 column) can be an effective alternative.

Q3: I am having difficulty removing the palladium catalyst from my Suzuki coupling product, a derivative of this compound. What are the best methods for this?

A3: Residual palladium can be challenging to remove, especially when your product contains nitrogen atoms that can coordinate with the metal. Here are some effective methods:

  • Filtration through Celite® or silica gel: A simple filtration of the crude reaction mixture through a pad of Celite® or a short plug of silica gel can remove a significant portion of the palladium catalyst.[1]

  • Metal Scavengers: Use solid-supported scavengers with thiol or amine functional groups. These have a high affinity for palladium and can effectively remove it from the solution.[2]

  • Activated Carbon: Stirring the crude product solution with activated carbon can adsorb the residual palladium.[2]

  • Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute acid can help extract the palladium.[2]

Q4: What are good solvent systems for the recrystallization of this compound derivatives?

A4: The choice of solvent will depend on the specific derivative's polarity. A good starting point is to screen a range of solvents with varying polarities. Common choices include:

  • Single solvent systems: Ethanol, isopropanol, acetonitrile, or ethyl acetate.

  • Two-solvent systems: A combination of a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate, or dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane, or water). A common example is recrystallization from an ethanol/water mixture.

Troubleshooting Guides

Issue 1: Low recovery of the desired product after column chromatography.
Possible Cause Troubleshooting Steps
Irreversible adsorption on silica gel The basicity of the amino-pyridine can cause it to bind strongly to the acidic silica gel. • Add a basic modifier (e.g., 0.5% triethylamine) to your eluent. • Switch to a less acidic stationary phase like neutral alumina.
Compound is too polar and eluting with the solvent front The trifluoromethyl group can sometimes increase polarity unexpectedly. • Start with a less polar solvent system. • Check the polarity of your compound with TLC in various solvent systems before running the column.
Compound is not stable on silica gel Some complex derivatives might degrade on acidic silica. • Perform a quick stability test by spotting your compound on a TLC plate and letting it sit for an hour before developing. If a new spot appears, your compound is likely degrading. • Use a less acidic stationary phase or switch to a different purification method like recrystallization.
Issue 2: Presence of unreacted starting materials in the purified product.
Possible Cause Troubleshooting Steps
Incomplete reaction The reaction may not have gone to completion. • Monitor the reaction closely by TLC or LC-MS to ensure full conversion before workup. • If the reaction is sluggish, consider increasing the reaction time or temperature.
Co-elution with the product The starting material may have a similar polarity to the product. • Optimize the mobile phase for column chromatography to achieve better separation. A shallower gradient or a different solvent system might be necessary. • Consider recrystallization if there is a significant difference in solubility between the product and the starting material in a particular solvent.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical this compound Derivative

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Notes
Silica Gel Column Chromatography (Hexane/Ethyl Acetate) 759570Some peak tailing observed.
Silica Gel Column Chromatography (Hexane/Ethyl Acetate + 0.5% TEA) 759885Improved peak shape and yield.
Recrystallization (Ethanol/Water) 75>9960Higher purity but lower yield compared to chromatography with a modifier.
Preparative HPLC (C18, Acetonitrile/Water) 75>9950High purity, suitable for small-scale purification.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a this compound Derivative

This protocol is a general guideline for the purification of a moderately polar derivative.

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the crude product onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes) to elute the compounds based on their polarity.

  • Fraction Collection: Collect fractions and monitor the elution of the desired product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of a this compound Derivative

This protocol is a general guideline for recrystallization from a two-solvent system.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of a hot solvent in which it is readily soluble (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the solution is still hot, slowly add an anti-solvent in which the product is poorly soluble (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Crystal Formation: Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or a refrigerator.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load_sample Load Sample adsorb->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc TLC Analysis collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic decision decision issue issue start Purification Issue Encountered issue_type What is the issue? start->issue_type tailing tailing issue_type->tailing Peak Tailing low_recovery low_recovery issue_type->low_recovery Low Recovery impurities impurities issue_type->impurities Impurities Present add_modifier Add Basic Modifier (e.g., Triethylamine) tailing->add_modifier On Silica Gel check_stability Check Stability on Silica (TLC) low_recovery->check_stability Possible Degradation unreacted_sm unreacted_sm impurities->unreacted_sm Unreacted Starting Material solution1 Problem Solved add_modifier->solution1 Improved? change_phase Change Stationary Phase (Alumina, C18) add_modifier->change_phase No change_phase->solution1 stable stable check_stability->stable Stable unstable unstable check_stability->unstable Unstable optimize_eluent optimize_eluent stable->optimize_eluent Optimize Eluent change_phase2 change_phase2 unstable->change_phase2 Switch to Non-acidic Phase change_phase2->solution1 optimize_eluent->solution1 optimize_chrom Optimize Chromatography (Gradient, Solvents) unreacted_sm->optimize_chrom Co-eluting recrystallize Attempt Recrystallization unreacted_sm->recrystallize Different Solubility optimize_chrom->solution1 recrystallize->solution1

Caption: Troubleshooting decision tree for purification challenges.

References

Identifying impurities in 4-Amino-2-(trifluoromethyl)pyridine by NMR

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Amino-2-(trifluoromethyl)pyridine

Welcome to the technical support center for the analysis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities by Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: I am seeing unexpected peaks in the aromatic region of the ¹H NMR spectrum of my this compound sample. What could they be?

A1: Unexpected aromatic signals often arise from starting materials or structurally related impurities. The most common synthetic precursor is 4-Nitro-2-trifluoromethylpyridine-N-oxide.[1] Incomplete reduction during synthesis can leave traces of this starting material. Another possibility is the presence of isomeric impurities, such as 2-Amino-4-(trifluoromethyl)pyridine, or precursors like 2-Chloro-4-(trifluoromethyl)pyridine.[2] Compare the chemical shifts and coupling patterns of the unknown peaks with the reference data provided in Table 2 to identify the impurity.

Q2: The integration of my amino (-NH₂) protons is lower than expected (less than 2H). Why is this happening?

A2: The protons of an amino group are acidic and can exchange with deuterium from the NMR solvent, especially if traces of water (D₂O) are present. This exchange process can lead to signal broadening and a decrease in integration value. To confirm this, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The -NH₂ signal should diminish or disappear completely.

Q3: My baseline is noisy and the peaks are broad. How can I improve the quality of my NMR spectrum?

A3: Poor spectral quality can result from several factors:

  • Low Sample Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient.[3] For the less sensitive ¹³C NMR, a higher concentration (20-50 mg) is recommended.[3]

  • Presence of Particulate Matter: Suspended solids in the NMR sample can severely degrade the magnetic field homogeneity, leading to broad lines. Always filter your sample through a pipette with a glass wool plug into the NMR tube.[4]

  • Improper Shimming: The magnetic field must be properly "shimmed" before acquisition to ensure homogeneity. Modern spectrometers have automated shimming routines that are usually effective.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is thoroughly cleaned.

Q4: I see a singlet around -60 to -70 ppm in the ¹⁹F NMR spectrum. Is this my product?

A4: Yes, a strong singlet in this region is characteristic of the trifluoromethyl (-CF₃) group in your target compound, this compound. The exact chemical shift can vary slightly depending on the solvent and concentration. Other fluorinated impurities would likely appear as separate singlets. For instance, the -CF₃ group of the potential impurity 2-Chloro-4-(trifluoromethyl)pyridine is reported to appear at -68.3 ppm in CDCl₃.[2]

Q5: What are some common non-fluorinated impurities I should look out for?

A5: Besides starting materials, residual solvents from the synthesis and purification steps are common impurities. Typical solvents include ethanol, methanol, and dichloromethane.[1] Water is also a very common contaminant in deuterated solvents.[5] These will appear as characteristic signals in the ¹H NMR spectrum (e.g., a broad singlet for water, a quartet and triplet for ethanol).

Data Presentation

For accurate identification, compare the chemical shifts (δ) in your spectra to the reference data below.

Table 1: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityProtons
¹H~8.10 - 8.32Doublet (d)1H (H-6)
¹H~6.90Singlet (s)1H (H-3)
¹H~6.65Doublet (d)1H (H-5)
¹H~4.42 - 6.52Broad Singlet (br s)2H (-NH₂)
¹⁹F~ -65Singlet (s)3F (-CF₃)
Note: ¹H NMR chemical shifts are referenced to TMS at 0 ppm. Data is compiled from multiple sources and may vary based on solvent and concentration.[1][6]

Table 2: NMR Data for Potential Impurities

CompoundNucleusChemical Shift (δ, ppm)Multiplicity
2-Chloro-4-(trifluoromethyl)pyridine[2]¹H8.60, 7.58, 7.46d, s, d
¹⁹F-68.3s
2-Amino-4-(trifluoromethyl)pyridine[3]¹⁹F-63 to -66s
Residual Water (in CDCl₃)¹H~1.56s
Residual Dichloromethane (in CDCl₃)¹H~5.32s
Residual Ethanol (in CDCl₃)¹H~3.7 (q), ~1.2 (t)q, t

Experimental Protocols

Detailed Methodology for NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound for analysis.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)

  • 5 mm NMR tubes, clean and dry

  • Pasteur pipettes

  • Glass wool

  • Small vials

  • Kimwipes

Procedure:

  • Weigh the Sample: Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.

  • Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3]

  • Dissolve the Sample: Gently swirl or vortex the vial to ensure the sample dissolves completely. The solution should be clear and homogeneous.

  • Prepare a Filter Pipette: Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip. Do not use cotton wool, as solvents may leach impurities from it.

  • Filter the Sample: Using the filter pipette, transfer the solution from the vial into a clean 5 mm NMR tube.[4] This step is critical to remove any insoluble particles that could degrade spectral quality.

  • Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.

  • Analysis: Insert the sample into the NMR spectrometer. Follow the instrument-specific instructions for loading, locking, shimming, and acquiring the ¹H and ¹⁹F NMR spectra.

Mandatory Visualization

The following workflow diagram illustrates the logical steps for identifying an unknown impurity in a sample of this compound.

G cluster_0 Impurity Identification Workflow A Acquire ¹H and ¹⁹F NMR Spectra of the Sample B Process Data (FT, Phasing, Baseline Correction) A->B C Analyze ¹⁹F Spectrum: Is there more than one singlet in the -60 to -70 ppm region? B->C D Analyze ¹H Spectrum: Are there unexpected peaks? B->D E Potential Fluorinated Impurity Present C->E Yes F Sample is Likely Pure of Fluorinated Impurities C->F No I Check for common solvent peaks (DCM, EtOH, H₂O) D->I Yes K No Significant Impurities Detected D->K No G Correlate ¹H impurity peaks with ¹⁹F impurity peaks via integration and comparison to reference data (Table 2) E->G H Identify Impurity as Starting Material, Isomer, or Byproduct G->H J Identify Residual Solvents or Water I->J

Caption: Workflow for NMR-based impurity analysis.

References

Technical Support Center: Amination of 2-Chloro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the amination of 2-chloro-4-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for aminating 2-chloro-4-(trifluoromethyl)pyridine?

The primary methods for introducing an amino group to 2-chloro-4-(trifluoromethyl)pyridine are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. Due to the electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen, the chloro-substituent is activated towards nucleophilic attack.

Q2: I am planning a large-scale synthesis. Which amination method is most suitable?

For large-scale synthesis, direct amination using aqueous ammonia under high temperature and pressure is a common industrial method. While it requires specialized equipment like an autoclave, it is often more cost-effective than palladium-catalyzed methods. However, process safety and optimization are critical.

Q3: Can I use an alternative to aqueous ammonia for the amination?

Yes, several ammonia surrogates can be used, particularly in the context of Buchwald-Hartwig amination. These include lithium bis(trimethylsilyl)amide (LiHMDS), triphenylsilylamine, and lithium amide. Ammonium salts have also been reported as effective ammonia equivalents in palladium-catalyzed reactions. For a transition-metal-free alternative, acetamidine hydrochloride with a base like sodium hydroxide in DMSO/water has been reported for analogous substrates.

Q4: My Buchwald-Hartwig amination is failing or giving low yields. What are the likely causes?

Failure or low yields in Buchwald-Hartwig aminations of 2-chloro-4-(trifluoromethyl)pyridine are often attributed to:

  • Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

  • Incorrect ligand choice: Bulky, electron-rich phosphine ligands are crucial for the amination of electron-deficient aryl chlorides.

  • Suboptimal base: A strong, non-nucleophilic base is typically required.

  • Side reactions: Hydrodehalogenation, where the chlorine is replaced by hydrogen, is a common side reaction.

Q5: Is it possible to use 2-fluoro-4-(trifluoromethyl)pyridine as a starting material?

Yes, the corresponding fluoro-pyridine can be a viable alternative. Generally, the C-F bond is more activated towards nucleophilic aromatic substitution than the C-Cl bond, potentially allowing for milder reaction conditions.

Troubleshooting Guides

Buchwald-Hartwig Amination
Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalystUse a pre-formed palladium catalyst or ensure the in-situ generation of the active Pd(0) species is efficient.
Inappropriate ligandFor this electron-deficient substrate, consider using bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.
Insufficiently strong baseUse a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is fresh and anhydrous.
Low reaction temperatureGradually increase the reaction temperature, monitoring for potential decomposition.
Significant Hydrodehalogenation Side Product Slow reductive eliminationOptimize the ligand and reaction temperature to favor the desired C-N bond formation.
Presence of water or protic impuritiesEnsure all reagents and solvents are scrupulously dry.
Incorrect baseSome bases can promote hydrodehalogenation. NaOtBu is generally a good choice.
Formation of Unidentified Byproducts Catalyst decompositionUse a more stable pre-catalyst and maintain a strict inert atmosphere.
Side reactions of the starting material or productAnalyze the byproducts by LC-MS or GC-MS to identify their structures and adjust reaction conditions accordingly. For instance, diarylamine formation can occur if the product amine is also reactive.
Direct Amination with Aqueous Ammonia (High Pressure/Temperature)
Issue Possible Cause(s) Suggested Solution(s)
Incomplete Reaction Insufficient temperature or pressureEnsure the autoclave is properly sealed and reaches the target temperature and pressure. Increase reaction time if necessary.
Inadequate mixingEnsure efficient stirring throughout the reaction.
Formation of Hydroxypyridine Byproduct Hydrolysis of the starting materialThis is a potential side reaction at high temperatures in aqueous media. Optimization of reaction time and temperature may be necessary. Consider using a co-solvent to improve solubility and reaction rate.
Product Isolation Difficulties Product remains dissolved in the aqueous phaseAfter cooling, if the product does not precipitate, extraction with a suitable organic solvent is necessary.

Data Presentation

The following table summarizes quantitative data for various amination methods for 2-chloro-4-(trifluoromethyl)pyridine and related substrates.

Reagent/MethodStarting MaterialCatalyst/ConditionsSolventTemp. (°C)Time (h)Yield (%)Citation(s)
28% Aqueous Ammonia2-chloro-4-(trifluoromethyl)pyridineAutoclaveWater18010~70.8[1]
Acetamidine hydrochloride/NaOH2-fluoro-4-(trifluoromethyl)pyridine-DMSO/H₂ONot specifiedNot specifiedHigh (reported for analogues)[1]
Ammonia, 5% Pd/C, H₂2,6-dichloro-4-(trifluoromethyl)pyridineTwo-step reactionTHF150 (amination), 100 (dehalogenation)971.9[1]

Note: Yields are highly dependent on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Direct Amination with Aqueous Ammonia

This protocol is adapted from a reported synthesis of 2-amino-4-(trifluoromethyl)pyridine.[1]

  • Charging the Autoclave: In a 200 mL autoclave, charge 14.5 g of 2-chloro-4-(trifluoromethyl)pyridine and 108 mL of 28% aqueous ammonia.

  • Reaction: Seal the autoclave and heat the mixture to 180°C for 10 hours. The internal pressure will reach approximately 20 atm.

  • Work-up: After the reaction is complete, allow the autoclave to cool to room temperature.

  • Isolation: The product is expected to crystallize upon cooling. Collect the crystals by filtration, wash with water, and dry under vacuum.

Protocol 2: Buchwald-Hartwig Amination (General Procedure)

This is a general protocol and may require optimization for 2-chloro-4-(trifluoromethyl)pyridine.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-5 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).

  • Addition of Reagents: Add 2-chloro-4-(trifluoromethyl)pyridine (1.0 equivalent) and the ammonia surrogate (e.g., LiHMDS, 1.1-1.5 equivalents) dissolved in a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent 2-Chloro-4-(trifluoromethyl)pyridine setup Reaction Setup (Inert atmosphere for Buchwald-Hartwig) reagent->setup amine Amine Source (e.g., Aq. Ammonia, Ammonia Surrogate) amine->setup heating Heating & Stirring setup->heating quench Quenching/Cooling heating->quench extract Extraction quench->extract purify Purification (Crystallization/Chromatography) extract->purify product 2-Amino-4-(trifluoromethyl)pyridine purify->product

Caption: General experimental workflow for the amination of 2-chloro-4-(trifluoromethyl)pyridine.

troubleshooting_logic start Low Yield in Buchwald-Hartwig Amination check_catalyst Check Catalyst System: - Pre-catalyst vs. in-situ generation - Appropriate ligand (e.g., XPhos) - Inert atmosphere start->check_catalyst check_conditions Review Reaction Conditions: - Anhydrous solvent and reagents - Strong, non-nucleophilic base - Sufficient temperature start->check_conditions side_reaction Analyze for Side Products: - Hydrodehalogenation - Diarylamine formation start->side_reaction optimize Optimize Conditions: - Screen ligands and bases - Adjust temperature and time check_catalyst->optimize check_conditions->optimize side_reaction->optimize

Caption: Troubleshooting logic for low-yield Buchwald-Hartwig amination reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Amino-2-(trifluoromethyl)pyridine and 4-Amino-2-chloropyridine for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Halogenated pyridines are a versatile class of intermediates, with their reactivity being highly dependent on the nature and position of the substituents on the pyridine ring. This guide provides an objective comparison of the reactivity of two key building blocks: 4-amino-2-(trifluoromethyl)pyridine and 4-amino-2-chloropyridine, in commonly employed synthetic transformations. The information presented herein, supported by experimental data from analogous systems, aims to facilitate informed decisions in synthetic route design.

Introduction

4-Amino-2-chloropyridine and this compound are both valuable precursors in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of an amino group at the 4-position and a leaving group (chloro or trifluoromethyl) at the 2-position makes them suitable substrates for a variety of cross-coupling and nucleophilic substitution reactions. The choice between these two reagents often depends on the desired reactivity profile, downstream reaction compatibility, and the electronic properties sought in the final molecule.

The primary difference in reactivity between these two compounds stems from the distinct electronic properties of the chloro and trifluoromethyl substituents. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electron density of the pyridine ring and the reactivity of the C-X bond (where X is the leaving group). In contrast, the chloro group is also electron-withdrawing but to a lesser extent.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental tools for the construction of complex molecules. The reactivity of 4-amino-2-chloropyridine and this compound in these transformations is a key consideration for their application.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the context of the title compounds, it allows for the introduction of a variety of aryl and heteroaryl substituents at the 2-position of the pyridine ring.

The oxidative addition of the C-X bond to the Pd(0) catalyst is a crucial step in the catalytic cycle. Generally, the reactivity of aryl halides in this step follows the order I > Br > Cl. Therefore, 4-amino-2-chloropyridine is expected to be less reactive than its bromo or iodo analogs. The coupling of chloropyridines often requires more specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[3]

The trifluoromethyl group, being strongly electron-withdrawing, is generally not a leaving group in palladium-catalyzed cross-coupling reactions. Instead, it acts as a powerful activating group on the pyridine ring. Therefore, for Suzuki-Miyaura reactions, a halogen (like chlorine or bromine) would typically be present at the 2-position alongside the trifluoromethyl group at another position to enable the cross-coupling. For the purpose of this comparison, we will consider the reactivity of the C-Cl bond in 4-amino-2-chloropyridine versus a hypothetical scenario where a leaving group is present on a trifluoromethyl-substituted pyridine.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

Feature4-Amino-2-chloropyridineThis compound
Leaving Group ChloroTrifluoromethyl (not a leaving group)
Reactivity of C-X Bond Lower reactivity of C-Cl bond towards oxidative addition compared to C-Br or C-I. Requires more forcing conditions or specialized catalysts.The C-CF3 bond is generally inert to oxidative addition under typical Suzuki-Miyaura conditions.
Electronic Effect on Ring The chloro group is moderately electron-withdrawing.The trifluoromethyl group is strongly electron-withdrawing, which can influence the overall reactivity of other groups on the ring.
Typical Yields Moderate to good yields can be achieved with optimized catalyst systems.[4]Not directly applicable for C-CF3 bond cleavage. A separate leaving group would be required.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Amino-2-chloropyridine with Phenylboronic Acid

This protocol is a representative procedure and may require optimization for specific substrates.

  • Materials: 4-amino-2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 mmol), 1,4-dioxane (5 mL), and water (0.5 mL).

  • Procedure:

    • To an oven-dried Schlenk tube, add 4-amino-2-chloropyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle cluster_1 Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R'-B(OR)2) PdII->Transmetal PdII_R_R R-Pd(II)-R'(L_n) Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Reactant1 4-Amino-2-chloropyridine (R-X) Reactant2 Arylboronic Acid (R'-B(OR)2)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of many biologically active molecules. The reactivity of the C-Cl bond in 4-amino-2-chloropyridine is again a key factor. As with Suzuki coupling, the oxidative addition to the C-Cl bond is often the rate-limiting step and requires robust catalytic systems.[3]

For this compound, the C-CF3 bond is unreactive. Therefore, a direct comparison of leaving group ability is not applicable. However, the strong electron-withdrawing nature of the CF₃ group significantly deactivates the amino group at the 4-position towards nucleophilic attack, making it a less effective nucleophile in a Buchwald-Hartwig reaction where it might be the coupling partner.

Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination

Feature4-Amino-2-chloropyridine (as electrophile)This compound (as nucleophile)
Role in Reaction Electrophile (Aryl Halide)Nucleophile (Amine)
Reactivity The C-Cl bond is moderately reactive and requires optimized palladium catalysts with bulky, electron-rich ligands for efficient coupling.[5]The amino group is a poor nucleophile due to the strong electron-withdrawing effect of the CF₃ group, making amination reactions challenging.
Typical Yields Moderate to good yields are achievable with appropriate catalyst/ligand combinations.[6]Generally lower yields compared to more nucleophilic amines.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Amino-2-chloropyridine with Aniline

This is a general procedure and optimization is likely required.

  • Materials: 4-amino-2-chloropyridine (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 mmol), and dry toluene (5 mL).

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add 4-amino-2-chloropyridine and a magnetic stir bar.

    • Evacuate and backfill the tube with argon.

    • Add dry, degassed toluene and aniline via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle cluster_1 Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Ar-Pd(II)-X(L_n) OxAdd->PdII_X Amine_Coord Amine Coordination (R2NH) PdII_X->Amine_Coord PdII_Amine [Ar-Pd(II)-NHR2(L_n)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (-HX) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR2(L_n) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product Reactant1 4-Amino-2-chloropyridine (Ar-X) Reactant2 Amine (R2NH)

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. The reactivity in SNAr is governed by the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing groups.

The pyridine nitrogen itself makes the 2- and 4-positions electron-deficient and thus susceptible to nucleophilic attack. The trifluoromethyl group is a very strong electron-withdrawing group, significantly more so than a chloro substituent. This has a profound effect on the reactivity of the pyridine ring towards nucleophilic attack.

Therefore, this compound is expected to be significantly more reactive in SNAr reactions where the trifluoromethyl group is not the leaving group, but rather an activating group for the displacement of another leaving group (e.g., a halide at the 6-position). However, in the direct comparison of 4-amino-2-chloropyridine and a hypothetical this compound where the trifluoromethyl group would act as a leaving group, the C-F bond strength would make the latter extremely unreactive.

In a more practical scenario, comparing the reactivity of the chloro group in 4-amino-2-chloropyridine with the chloro group in a trifluoromethyl-substituted analogue (e.g., 4-amino-2-chloro-6-(trifluoromethyl)pyridine) would show a significantly enhanced reactivity for the latter due to the additional activation by the CF₃ group.

Table 3: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Feature4-Amino-2-chloropyridineThis compound
Leaving Group ChloroTrifluoromethyl (poor leaving group)
Electronic Activation The pyridine nitrogen and the chloro group provide moderate activation of the ring for nucleophilic attack at the 2-position.The trifluoromethyl group is a strong activator for SNAr when another leaving group is present on the ring. The C-CF3 bond itself is very resistant to cleavage.
Reactivity Moderately reactive towards strong nucleophiles, often requiring elevated temperatures.[7]The C-CF3 bond is generally unreactive in SNAr. However, the CF₃ group would strongly activate a leaving group at an adjacent position.
Typical Yields Yields are dependent on the nucleophile and reaction conditions.Not applicable for direct displacement of the CF₃ group.

Experimental Protocol: Nucleophilic Aromatic Substitution of 4-Amino-2-chloropyridine with Morpholine

This is a representative procedure.

  • Materials: 4-amino-2-chloropyridine (1.0 mmol), morpholine (2.0 mmol), K₂CO₃ (1.5 mmol), and DMSO (5 mL).

  • Procedure:

    • To a round-bottom flask, add 4-amino-2-chloropyridine, morpholine, and K₂CO₃.

    • Add DMSO and heat the mixture to 120 °C.

    • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, pour it into water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

SNAr_Reaction cluster_0 SNAr Mechanism cluster_1 Example Reactants Ar-X + Nu- Attack Nucleophilic Attack Reactants->Attack Meisenheimer Meisenheimer Complex [Ar(X)(Nu)]- Attack->Meisenheimer Elimination Elimination of Leaving Group Meisenheimer->Elimination Product Ar-Nu + X- Elimination->Product ArX Ar-X = 4-Amino-2-chloropyridine Nu Nu- = Nucleophile (e.g., R2N-)

Caption: Generalized mechanism for nucleophilic aromatic substitution (SNAr).

Conclusion

The reactivity of this compound and 4-amino-2-chloropyridine is dictated by the distinct electronic nature of the trifluoromethyl and chloro substituents.

  • 4-Amino-2-chloropyridine is a versatile intermediate where the chloro group acts as a moderately reactive leaving group in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Its successful application often requires carefully optimized conditions, particularly in cross-coupling reactions where specialized ligands may be necessary to activate the C-Cl bond.

  • This compound is characterized by the strong electron-withdrawing trifluoromethyl group. This group renders the C-CF₃ bond largely unreactive as a leaving group in common synthetic transformations. However, its presence significantly deactivates the amino group at the 4-position, making it a less potent nucleophile. Conversely, the CF₃ group is a powerful activator for SNAr reactions when another suitable leaving group is present on the pyridine ring.

References

A Comparative Guide to Trifluoromethylpyridine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (-CF3) group being a particularly favored substituent. When appended to a pyridine ring, the resulting trifluoromethylpyridine scaffold offers a versatile platform for developing novel therapeutics with enhanced pharmacological properties. The position of the -CF3 group on the pyridine ring—at the 2, 3, or 4 position—profoundly influences the molecule's physicochemical and biological characteristics. This guide provides a comprehensive comparison of 2-trifluoromethylpyridine, 3-trifluoromethylpyridine, and 4-trifluoromethylpyridine, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal isomer for their drug discovery programs.

Physicochemical Properties: A Tale of Three Isomers

The electronic and lipophilic properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic profile. The position of the electron-withdrawing trifluoromethyl group on the pyridine ring significantly impacts its basicity (pKa) and lipophilicity (logP).

Property2-(Trifluoromethyl)pyridine3-(Trifluoromethyl)pyridine4-(Trifluoromethyl)pyridine
pKa (Predicted) ~1.91No Data Available2.92
logP 1.70[1]No Data Available1.7[2]

The trifluoromethyl group's strong electron-withdrawing nature generally decreases the basicity of the pyridine nitrogen, leading to lower pKa values compared to pyridine itself (pKa ≈ 5.2). This reduction in basicity can be advantageous in drug design, as it can modulate interactions with biological targets and improve membrane permeability. The lipophilicity, as indicated by logP, is increased by the presence of the trifluoromethyl group, which can enhance a compound's ability to cross cellular membranes.[4]

Metabolic Stability: The Trifluoromethyl Advantage

A key reason for incorporating a trifluoromethyl group is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] This "metabolic blocking" can lead to a longer drug half-life and improved bioavailability.

While direct comparative metabolic stability data for the three parent isomers is limited, the general principle is that the introduction of a trifluoromethyl group at a site of potential metabolism can significantly increase the compound's half-life in human liver microsomes (HLM). The position of the -CF3 group can influence which other positions on the ring become more susceptible to metabolism.

Hypothetical Comparative Metabolic Stability Data in HLM

IsomerHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
2-(Trifluoromethyl)pyridine> 60< 10
3-(Trifluoromethyl)pyridine> 60< 10
4-(Trifluoromethyl)pyridine> 60< 15

This data is illustrative and based on the generally observed high metabolic stability of trifluoromethylated aromatics. Actual values will vary depending on the specific compound and experimental conditions.

Biological Activity: A Positional Paradigm

The isomeric position of the trifluoromethyl group can have a profound impact on a compound's biological activity, influencing its binding affinity to target proteins and its overall efficacy. This is often explored through structure-activity relationship (SAR) studies.

Kinase Inhibition

Trifluoromethylpyridine moieties are prevalent in a wide range of kinase inhibitors. The position of the -CF3 group can alter the molecule's interaction with the kinase active site, leading to differences in potency and selectivity. For instance, in the development of inhibitors for proline-rich tyrosine kinase 2 (PYK2), a therapeutic target in cancer and other diseases, the trifluoromethylpyrimidine scaffold has been successfully employed.[6]

Illustrative Kinase Inhibition Data (Hypothetical)

Kinase Target2-(Trifluoromethyl)pyridine Derivative IC50 (nM)3-(Trifluoromethyl)pyridine Derivative IC50 (nM)4-(Trifluoromethyl)pyridine Derivative IC50 (nM)
Kinase A5025015
Kinase B12030500

This table illustrates how the isomeric position can dramatically affect potency against different kinase targets. The data is hypothetical and intended to showcase the importance of positional isomerism in SAR.

Cytotoxicity

The cytotoxic effects of trifluoromethylpyridine derivatives against cancer cell lines are also influenced by the isomer used. The differential positioning of the -CF3 group can affect cellular uptake, target engagement, and downstream signaling pathways, leading to varying levels of cancer cell growth inhibition.

Illustrative Cytotoxicity Data (Hypothetical)

Cancer Cell Line2-(Trifluoromethyl)pyridine Derivative IC50 (µM)3-(Trifluoromethyl)pyridine Derivative IC50 (µM)4-(Trifluoromethyl)pyridine Derivative IC50 (µM)
MCF-7 (Breast)5.212.82.5
HCT-116 (Colon)8.13.715.4

This hypothetical data demonstrates that the optimal isomer for cytotoxic activity can be cell-line dependent.

Experimental Protocols

To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Determination of pKa by UV-Vis Spectrophotometry

Objective: To determine the acid dissociation constant (pKa) of a trifluoromethylpyridine isomer.

Principle: The UV-Vis absorption spectrum of a pyridine derivative changes with the protonation state of the nitrogen atom. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be calculated using the Henderson-Hasselbalch equation.

Procedure:

  • Solution Preparation: Prepare a stock solution of the trifluoromethylpyridine isomer in a suitable solvent (e.g., methanol or water). Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Spectrophotometric Measurement: For each pH value, add a small aliquot of the stock solution to the buffer to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.2-0.8 AU).

  • Data Acquisition: Record the absorbance spectrum for each pH solution. Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly.

  • Data Analysis: Plot the absorbance at the chosen wavelength against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Determination of logP by Shake-Flask Method

Objective: To determine the partition coefficient (logP) of a trifluoromethylpyridine isomer.

Principle: The shake-flask method is the traditional and most reliable method for determining logP. It involves partitioning a compound between two immiscible phases, typically n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium.

Procedure:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then allowing the phases to separate.

  • Partitioning: Prepare a solution of the trifluoromethylpyridine isomer in the n-octanol-saturated water phase at a known concentration. Add an equal volume of water-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate the logP using the formula: logP = log([Compound]octanol / [Compound]water).

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the in vitro metabolic stability (half-life and intrinsic clearance) of a trifluoromethylpyridine isomer.

Principle: The compound is incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, in the presence of the necessary cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine human liver microsomes, phosphate buffer (pH 7.4), and the trifluoromethylpyridine isomer at a final concentration typically around 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to distribute.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard). The 0-minute time point serves as the initial concentration.

  • Protein Precipitation: Centrifuge the samples at a high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration).

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a trifluoromethylpyridine derivative against a specific kinase.

Principle: A variety of assay formats are available, with a common method being the measurement of ATP consumption or ADP production during the kinase-catalyzed phosphorylation of a substrate. The inhibitory effect of the compound is quantified by measuring the reduction in kinase activity.

Procedure (Example using an ADP-Glo™ Assay):

  • Compound Preparation: Prepare serial dilutions of the trifluoromethylpyridine derivative in DMSO.

  • Kinase Reaction: In a 96- or 384-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer. Add the test compound at various concentrations.

  • Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a specified time.

  • ATP Depletion and ADP Conversion: Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect (IC50) of a trifluoromethylpyridine derivative on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyridine derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizing Key Concepts in Drug Discovery

To further elucidate the role of trifluoromethylpyridine isomers in the drug discovery process, the following diagrams illustrate a general workflow and a representative signaling pathway.

DrugDiscoveryWorkflow cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development Target ID Target ID HTS HTS Target ID->HTS Hit ID Hit ID HTS->Hit ID Hit-to-Lead Hit-to-Lead Hit ID->Hit-to-Lead SAR Studies SAR Studies Hit-to-Lead->SAR Studies ADME Profiling ADME Profiling SAR Studies->ADME Profiling TFMP Isomer Selection TFMP Isomer Selection SAR Studies->TFMP Isomer Selection Isomer Comparison Lead Optimization Lead Optimization ADME Profiling->Lead Optimization TFMP Isomer Selection->ADME Profiling In vivo Efficacy In vivo Efficacy Lead Optimization->In vivo Efficacy Tox Studies Tox Studies In vivo Efficacy->Tox Studies

Caption: A generalized workflow for drug discovery, highlighting the stage of trifluoromethylpyridine (TFMP) isomer selection during lead optimization.

KinaseSignalingPathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor TFMP-Kinase Inhibitor Inhibitor->RAF

References

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Amino-2-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that yield potent and selective therapeutic agents is perpetual. Among the myriad of heterocyclic compounds, 4-Amino-2-(trifluoromethyl)pyridine has emerged as a privileged substructure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, spanning from targeted cancer therapies to the modulation of fibrotic pathways and antimicrobial action. This guide provides an objective comparison of the performance of various this compound derivatives, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

The unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity, combined with the versatile chemistry of the aminopyridine core, have made this class of compounds a fertile ground for drug discovery.[1] This guide will delve into the diverse therapeutic applications of these derivatives, with a focus on their activity as kinase inhibitors in oncology, their role in mitigating fibrosis through enzyme inhibition, and their potential as antimicrobial and antiviral agents.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have been instrumental in the development of potent and selective inhibitors of various protein kinases, which are critical regulators of cancer cell proliferation, survival, and metastasis.

RAF Kinase Inhibition

The RAF-MEK-ERK signaling pathway is a crucial cascade that, when dysregulated, drives the growth of many cancers.[2] Naporafenib (LXH254) is a notable example of a this compound derivative that acts as a potent type II inhibitor of both BRAF and CRAF kinases.[3]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF\n(BRAF/CRAF)", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"]; Naporafenib [label="Naporafenib", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> RAS [label="Activates"]; RAS -> RAF [label="Activates"]; RAF -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> Nucleus; Nucleus -> Transcription; Naporafenib -> RAF [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } caption: "RAF-MEK-ERK Signaling Pathway and Naporafenib Inhibition"

Checkpoint Kinase 1 (CHK1) Inhibition

Checkpoint Kinase 1 (CHK1) is a pivotal serine/threonine kinase in the DNA damage response (DDR) pathway. Its activation leads to cell cycle arrest, allowing time for DNA repair.[4][5] Inhibiting CHK1 can sensitize cancer cells to DNA-damaging chemotherapies. CCT245737 (SRA737) is an orally active and selective CHK1 inhibitor built upon the this compound scaffold.[3]

// Nodes DNA_Damage [label="DNA Damage", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ATR [label="ATR", fillcolor="#F1F3F4", fontcolor="#202124"]; CHK1 [label="CHK1", fillcolor="#FBBC05", fontcolor="#202124"]; Cdc25 [label="Cdc25\nPhosphatases", fillcolor="#F1F3F4", fontcolor="#202124"]; CDK [label="CDK", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Cycle [label="Cell Cycle\nProgression", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; CCT245737 [label="CCT245737", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DNA_Damage -> ATR [label="Activates"]; ATR -> CHK1 [label="Phosphorylates\n(Activates)"]; CHK1 -> Cdc25 [arrowhead=tee, label="Inhibits"]; Cdc25 -> CDK [label="Activates"]; CDK -> Cell_Cycle; CCT245737 -> CHK1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } caption: "CHK1 in DNA Damage Response and CCT245737 Inhibition"

PI3K/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is another critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[6][7] Bimiralisib (PQR309) is a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor that features the this compound moiety.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Growth &\nProliferation", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Bimiralisib [label="Bimiralisib", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates PIP2"]; PIP2 -> PI3K [style=invis]; PIP3 -> Akt [label="Activates"]; mTORC2 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation; Bimiralisib -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Bimiralisib -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } caption: "PI3K/Akt/mTOR Pathway and Bimiralisib Inhibition"

Breast Cancer Cell Inhibition

A novel retinoid derivative, 4-Amino-2-trifluoromethyl-phenyl retinate (ATPR), has been shown to inhibit the proliferation, invasion, and migration of breast cancer cells.[8] This compound demonstrates the versatility of the core structure in developing anticancer agents with mechanisms that may extend beyond kinase inhibition.

Table 1: Comparative Anticancer Activity of this compound Derivatives

CompoundTarget(s)IC50 (nM)Cell Line(s)Reference(s)
Naporafenib (LXH254) BRAF0.21-[9]
CRAF0.072-[9]
CCT245737 (SRA737) CHK11.3-[6]
G2 Checkpoint Abrogation30-220HT29, SW620, MiaPaCa-2, Calu6[6]
Bimiralisib (PQR309) PI3Kα33-[10]
PI3Kβ661-[10]
PI3Kδ451-[10]
PI3Kγ708-[10]
mTOR89-[10]
Lymphoma Cell Lines (Median)233DLBCL, MCL, CLL, SMZL[11]
PAT-1251 hLOXL2710-[4]
hLOXL31170-[4]

Antifibrotic Activity: Inhibition of Lysyl Oxidase-Like 2 (LOXL2)

Fibrosis, the excessive accumulation of extracellular matrix, can lead to organ dysfunction and failure. Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin, contributing to the stiffening of fibrotic tissue.[12] PAT-1251 is a potent and selective irreversible inhibitor of LOXL2, derived from the this compound scaffold, and has shown promise in preclinical models of fibrosis.[4]

// Nodes Procollagen [label="Procollagen", fillcolor="#F1F3F4", fontcolor="#202124"]; Collagen [label="Collagen", fillcolor="#F1F3F4", fontcolor="#202124"]; LOXL2 [label="LOXL2", fillcolor="#FBBC05", fontcolor="#202124"]; Crosslinking [label="Collagen Cross-linking", fillcolor="#F1F3F4", fontcolor="#202124"]; Fibrosis [label="Fibrosis", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; PAT1251 [label="PAT-1251", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Procollagen -> Collagen [label="Secretion &\nProcessing"]; Collagen -> Crosslinking; LOXL2 -> Crosslinking [label="Catalyzes"]; Crosslinking -> Fibrosis; PAT1251 -> LOXL2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } caption: "Role of LOXL2 in Fibrosis and Inhibition by PAT-1251"

Antimicrobial and Antiviral Activity

The this compound scaffold has also been explored for the development of agents to combat infectious diseases.

Antibacterial Activity

Certain fluorinated pyridine nucleosides and non-nucleoside analogues have demonstrated promising antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.

Table 2: Comparative Antibacterial Activity of 4-Trifluoromethylpyridine Derivatives

Compound TypeBacterial StrainMIC (µg/mL)Reference Drug (Amoxicillin) MIC (µg/mL)Reference(s)
Fluorinated Pyridine Nucleosides Staphylococcus aureus1.3 - 4.91.0 - 2.0[12]
Bacillus infantis1.3 - 4.91.0 - 2.0[12]
Escherichia coli1.3 - 4.91.0 - 2.0[12]
Stenotrophomonas maltophilia1.3 - 4.91.0 - 2.0[12]
Fluoroaryl Derivatives Staphylococcus aureus1.8 - 5.51.0 - 2.0[12]
Bacillus infantis1.8 - 5.51.0 - 2.0[12]
Escherichia coli1.8 - 5.51.0 - 2.0[12]
Stenotrophomonas maltophilia1.8 - 5.51.0 - 2.0[12]
Antiviral Activity

Derivatives of trifluoromethylpyridine have also shown potential as antiviral agents. For instance, novel phthalamide-like thiourea derivatives have exhibited significant activity against the Tobacco Mosaic Virus (TMV) by inhibiting the self-assembly of viral particles.[13][14] Another study on trifluoromethyl pyridine piperazine derivatives identified compounds with potent protective activity against both TMV and Cucumber Mosaic Virus (CMV).[11]

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of these compounds, detailed experimental protocols for key biological assays are provided below.

// Nodes Compound [label="this compound\nDerivative Synthesis"]; Kinase_Assay [label="In Vitro Kinase\nInhibition Assay"]; MTT_Assay [label="Cell Proliferation\n(MTT) Assay"]; MIC_Assay [label="Antimicrobial Susceptibility\n(MIC) Testing"]; Data_Analysis [label="Data Analysis\n(IC50 / MIC Determination)"];

// Edges Compound -> Kinase_Assay; Compound -> MTT_Assay; Compound -> MIC_Assay; Kinase_Assay -> Data_Analysis; MTT_Assay -> Data_Analysis; MIC_Assay -> Data_Analysis; } caption: "General Experimental Workflow for Biological Evaluation"

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (this compound derivative)

  • Positive control inhibitor

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a microplate, add the kinase, the appropriate substrate, and the kinase assay buffer.

  • Add the serially diluted test compound or positive control to the wells. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of a test compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line(s)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include untreated control wells.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Minimum Inhibitory Concentration (MIC) Testing

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain(s)

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Test compound

  • Positive control antibiotic

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Perform serial two-fold dilutions of the test compound and the positive control antibiotic in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The this compound scaffold represents a highly versatile and valuable platform in modern drug discovery. The derivatives synthesized from this core structure have demonstrated significant and diverse biological activities, particularly as potent inhibitors of key enzymes in oncology and fibrosis, and as promising antimicrobial and antiviral agents. The compelling preclinical data for compounds like naporafenib, CCT245737, bimiralisib, and PAT-1251 underscore the immense potential of this chemical class. Continued exploration of the structure-activity relationships and the development of novel derivatives are poised to yield the next generation of targeted therapeutics for a wide range of diseases.

References

Trifluoromethylpyridine Compounds: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, aimed at enhancing pharmacokinetic properties. Among the various fluorination strategies, the introduction of a trifluoromethyl (-CF3) group to a pyridine ring is a widely adopted approach to improve metabolic stability. This guide provides a comparative analysis of the metabolic stability of trifluoromethylpyridine-containing compounds versus their non-fluorinated analogues, supported by experimental data and detailed methodologies.

The Impact of Trifluoromethylation on Metabolic Stability

The trifluoromethyl group significantly enhances metabolic stability primarily through two mechanisms. Firstly, the carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes like the Cytochrome P450 (CYP) superfamily.[1] By replacing a metabolically labile group, such as a methyl group, with a trifluoromethyl group, a common site of oxidative metabolism can be effectively blocked.[1] Secondly, the strong electron-withdrawing nature of the trifluoromethyl group can deactivate the pyridine ring, making it less susceptible to oxidative metabolism.[2]

A compelling illustration of this "metabolic shielding" effect is observed in the development of picornavirus inhibitors. In a comparative study using monkey liver microsomes, a methyl-substituted compound was found to generate eight distinct metabolic products. In stark contrast, its trifluoromethyl-substituted analogue produced only two minor metabolites, demonstrating a significant global protective effect against metabolism.[3]

Comparative Metabolic Stability Data

While extensive head-to-head quantitative data for a wide range of compounds is not always readily available in the public domain, the following table summarizes the generally observed and expected differences in metabolic stability between a hypothetical pyridine-containing compound and its trifluoromethylpyridine analogue based on in vitro liver microsomal assays.

ParameterPyridine Analogue (with -CH3)Trifluoromethylpyridine Analogue (with -CF3)Rationale
Half-life (t½) in HLM (min) ShorterLongerThe trifluoromethyl group blocks a primary site of metabolism, leading to a slower rate of clearance.[1]
Intrinsic Clearance (CLint) (µL/min/mg protein) HigherLowerA lower rate of metabolism results in a reduced intrinsic clearance by the liver microsomes.[1]
Number of Metabolites HigherSignificantly ReducedBlocking a major metabolic pathway limits the formation of downstream metabolites.[1][3]

HLM: Human Liver Microsomes

Key Metabolic Pathways

The primary metabolic pathways for pyridine-containing compounds are oxidation reactions catalyzed by Cytochrome P450 enzymes. The two most common metabolic transformations are hydroxylation of the pyridine ring and N-oxidation of the pyridine nitrogen.

  • Pyridine Ring Hydroxylation: This process involves the insertion of a hydroxyl group onto the pyridine ring, a reaction mediated by CYP enzymes.[4][5][6]

  • Pyridine N-oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide.[7][8][9]

The introduction of a trifluoromethyl group can hinder these metabolic processes, leading to increased stability of the parent compound.

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is a standard method to evaluate the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[1][10][11]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds (e.g., trifluoromethylpyridine derivative and its non-fluorinated analogue)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare working solutions of the test compounds and positive controls (e.g., testosterone, verapamil) in a suitable solvent like DMSO.

    • Thaw the pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound to the wells and pre-incubate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Termination:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots from the incubation mixture.

    • Terminate the reaction by adding the aliquot to a well containing ice-cold stopping solution.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_reagents Prepare Reagents (Compounds, Microsomes, NADPH system) mix Mix Microsomes and Compound prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction incubate Incubate at 37°C with shaking start_reaction->incubate sampling Take Aliquots at Time Points incubate->sampling termination Terminate Reaction with Cold Acetonitrile sampling->termination centrifuge Centrifuge to Precipitate Proteins termination->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

In Vitro Microsomal Stability Assay Workflow

metabolic_pathway Compound Trifluoromethylpyridine Compound CYP450 Cytochrome P450 Enzymes Compound->CYP450 Hydroxylated Hydroxylated Metabolite CYP450->Hydroxylated Ring Hydroxylation N_Oxide N-Oxide Metabolite CYP450->N_Oxide N-Oxidation

Primary Metabolic Pathways for Trifluoromethylpyridine Compounds

References

Comparative analysis of catalysts for Suzuki coupling with aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, particularly in the synthesis of biaryl and hetero-biaryl structures prevalent in pharmaceuticals. The coupling of aminopyridines, however, presents unique challenges due to the potential for the amino group to coordinate with and inhibit the catalyst. This guide provides a comparative analysis of common palladium-based catalyst systems for the Suzuki coupling of aminopyridines, supported by experimental data, to facilitate catalyst selection and optimization.

Performance Comparison of Catalytic Systems

The choice of the palladium precursor and, more critically, the ancillary ligand is crucial for overcoming the challenges associated with the Suzuki coupling of electron-rich and potentially coordinating aminopyridine substrates. Below is a summary of the performance of different catalyst systems in the coupling of various halo-aminopyridines with arylboronic acids. While direct comparison is best, data is often reported for structurally similar substrates, providing a strong indication of expected performance.

Catalyst SystemLigandSubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃5-bromo-2-methylpyridin-3-aminePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)85-951885[1]
Pd(PPh₃)₄PPh₃5-bromo-2-methylpyridin-3-amine4-Methylphenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)85-951882[1]
Pd(PPh₃)₄PPh₃5-bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)85-951888[1]
Pd(OAc)₂ / SPhosSPhos3-BromopyridinePhenylboronic AcidK₃PO₄1,4-Dioxane100495[2]
PEPPSI-IPrIPr (NHC)3-BromopyridinePhenylboronic AcidCs₂CO₃t-AmylOH100298[2]
Pd(dppf)Cl₂dppf6-bromopyridin-3-aminePhenylboronic acidNa₂CO₃1,4-DioxaneReflux8-4886[3]

Analysis of Catalyst Performance:

  • Traditional Phosphine Ligands (e.g., PPh₃): As seen with Pd(PPh₃)₄, traditional phosphine ligands can provide good to excellent yields for the Suzuki coupling of aminopyridines.[1] They are widely available and cost-effective, making them a good starting point for optimization.

  • Buchwald Ligands (e.g., SPhos): Bulky, electron-rich phosphine ligands, such as SPhos, are often more effective for challenging substrates.[4] These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and turnover numbers, especially with less reactive chloro-aminopyridines.[2]

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings.[2][5] The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[2] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and reproducibility of these cross-coupling reactions. Below are representative protocols for the Suzuki coupling of aminopyridines using different catalyst systems.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a generalized method adapted for the coupling of aminopyridines.[1][6]

Materials:

  • Amino-halopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[3]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[6]

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)[3][6]

  • Anhydrous 1,4-dioxane and degassed water (4:1 mixture)[3]

Procedure:

  • To a dry reaction vessel, add the amino-halopyridine, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[3]

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.[6]

  • Add the degassed solvent mixture via syringe.[3]

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.[1]

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using a Buchwald Ligand (e.g., Pd(OAc)₂/SPhos)

This protocol is a general method for using bulky, electron-rich phosphine ligands.[2]

Materials:

  • Amino-halopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (1 mol%)

  • SPhos (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, SPhos, the amino-halopyridine, and the arylboronic acid.

  • Add the base and the solvent.

  • Degas the reaction mixture by bubbling a stream of inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time.

  • Monitor the reaction progress.

  • Follow a standard aqueous work-up and purification procedure as described in Protocol 1.

Protocol 3: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly shorten reaction times.[3]

Materials:

  • Amino-halopyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)[3]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (appropriate mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)[3]

  • Solvent such as 1,4-dioxane/water (4:1) or DMF[3]

Procedure:

  • In a microwave vial, combine the amino-halopyridine, arylboronic acid, base, and palladium catalyst.[3]

  • Add the chosen solvent system to the vial.[3]

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[3]

  • After cooling, perform a standard aqueous work-up and purification.[3]

Visualizing the Experimental Workflow

A generalized workflow for the Suzuki coupling of aminopyridines is depicted below. This diagram illustrates the key steps from reaction setup to product isolation.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aminopyridine - Boronic Acid - Base inert_atm Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert_atm 1. catalyst_add Add Catalyst System: - Pd Precursor - Ligand inert_atm->catalyst_add 2. solvent_add Add Degassed Solvent catalyst_add->solvent_add 3. heating Heat and Stir (Conventional or MW) solvent_add->heating 4. monitoring Monitor Progress (TLC, LC-MS) heating->monitoring 5. quench Cool and Quench monitoring->quench 6. extraction Aqueous Extraction quench->extraction 7. drying Dry Organic Layer extraction->drying 8. concentration Concentrate drying->concentration 9. purification Column Chromatography concentration->purification 10. product Isolated Product purification->product 11.

Caption: A typical experimental workflow for the Suzuki coupling of aminopyridines.

References

The Strategic Advantage of the 4-Amino-2-(trifluoromethyl)pyridine Scaffold in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic innovation. The selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the myriad of heterocyclic systems employed in kinase inhibitor design, the 4-amino-2-(trifluoromethyl)pyridine moiety has emerged as a privileged scaffold, offering a unique combination of properties that address key challenges in drug development.

This guide provides an objective comparison of the this compound scaffold against other common kinase inhibitor scaffolds. We will delve into supporting experimental data, provide detailed methodologies for key experiments, and visualize the complex signaling pathways targeted by these inhibitors.

Physicochemical Properties and Rationale for Use

The strategic incorporation of a trifluoromethyl (-CF3) group imparts several advantageous properties to a drug candidate. These include increased metabolic stability, enhanced membrane permeability, and improved binding affinity to the target protein. The electron-withdrawing nature of the -CF3 group also lowers the basicity of the pyridine nitrogen, which can be beneficial in reducing off-target effects at aminergic G-protein coupled receptors.

Performance Comparison: this compound vs. Alternative Scaffolds

The true measure of a scaffold's utility lies in its performance within a specific biological context. Here, we compare kinase inhibitors built upon the this compound scaffold with those based on other prevalent scaffolds, such as quinazoline, aminopyrimidine, and indazole, across several key kinase targets.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The quinazoline scaffold is a well-established core for EGFR inhibitors, with several approved drugs like Gefitinib and Erlotinib. However, the this compound scaffold has been successfully employed to develop potent EGFR inhibitors with distinct profiles.

Compound Scaffold Target IC50 (nM) Reference
Compound 10j 2-Amino-4-(trifluoromethyl)pyridineU87-EGFRvIIIMore potent than Osimertinib/Lazertinib[Not specified in search results]
Osimertinib AminopyrimidineEGFR T790M1-15[Not specified in search results]
Gefitinib QuinazolineEGFR2.4 - 3.22[1][2]
Erlotinib QuinazolineEGFR~6[Not specified in search results]
PI3K/mTOR Inhibitors

The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is common in cancer. The this compound scaffold has been utilized in the development of potent dual PI3K/mTOR inhibitors.

Compound Scaffold Target IC50 (nM) Reference
Bimiralisib (PQR309) This compoundPI3Kα/mTOR33 / Not specified[Not specified in search results]
GDC-0941 Thieno[3,2-d]pyrimidinePI3Kα3[3]
NVP-BEZ235 Imidazo[4,5-c]quinolinePI3Kα/mTOR4 / 20.7[]
PI-103 PyridofuropyrimidinePI3Kα/mTOR2 / 20[3][]
RAF Kinase Inhibitors

RAF kinases are key components of the MAPK/ERK signaling pathway, which is frequently activated in cancer. The this compound scaffold is present in inhibitors targeting RAF kinases.

Compound Scaffold Target IC50 (nM) Reference
Naporafenib This compoundBRAF/CRAFPreclinically effective[Not specified in search results]
Vemurafenib Pyrrolo[2,3-b]pyridineBRAF V600E31[5]
Dabrafenib ThiazoleBRAF V600E0.8[5]
SB590885 Not SpecifiedBRAF2.5-15[5]
Checkpoint Kinase 1 (CHK1) Inhibitors

CHK1 is a crucial regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.

Compound Scaffold Target IC50 (nM) Reference
CCT245737 This compoundCHK11.3[Not specified in search results]
AZD7762 ThienopyridineCHK1/CHK25 / <10[6]
MK-8776 Not SpecifiedCHK1<1[7]
SRA737 Not SpecifiedCHK11.3[7]

Signaling Pathway Visualizations

Understanding the context in which these inhibitors function is crucial. Below are diagrams of the key signaling pathways generated using Graphviz (DOT language).

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2/Sos->Ras Activates Raf Raf Ras->Raf Activates Akt Akt PI3K->Akt Activates MEK MEK Raf->MEK Activates mTOR mTOR Akt->mTOR Activates ERK ERK MEK->ERK Activates Transcription Transcription mTOR->Transcription Regulates ERK->Transcription Regulates Cell Proliferation, Survival Cell Proliferation, Survival Transcription->Cell Proliferation, Survival

Caption: Simplified EGFR Signaling Pathway.

PI3K_mTOR_Signaling_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits Cell Growth, Proliferation Cell Growth, Proliferation S6K->Cell Growth, Proliferation 4E-BP1->Cell Growth, Proliferation

Caption: PI3K/AKT/mTOR Signaling Pathway.

RAF_MEK_ERK_Signaling_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Ras Ras RTK->Ras via Grb2/Sos RAF RAF Ras->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Differentiation Cell Proliferation, Differentiation Transcription Factors->Cell Proliferation, Differentiation

Caption: RAF-MEK-ERK Signaling Pathway.

CHK1_Signaling_Pathway DNA Damage DNA Damage ATR ATR DNA Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates Cdc25 Cdc25 CHK1->Cdc25 Inhibits CDK1/Cyclin B CDK1/Cyclin B Cdc25->CDK1/Cyclin B Activates Cell Cycle Arrest Cell Cycle Arrest Cdc25->Cell Cycle Arrest Mitosis Mitosis CDK1/Cyclin B->Mitosis

Caption: CHK1 Signaling in DNA Damage Response.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, it is essential to understand the methodologies employed. Below is a detailed protocol for a common in vitro kinase inhibition assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay is a robust, high-throughput method for measuring kinase activity and inhibition.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (serially diluted in DMSO)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC or XL665)

  • Stop solution (e.g., 10 mM EDTA)

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents to their final concentrations in kinase reaction buffer.

  • Compound Dispensing: Dispense the serially diluted test compound or DMSO (vehicle control) into the microplate wells.

  • Kinase Addition: Add the kinase to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP to each well.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection: Add a mixture of the europium-labeled antibody and streptavidin-conjugated acceptor fluorophore to each well.

  • Incubation: Incubate the plate at room temperature for at least 60 minutes to allow for antibody-antigen binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold represents a valuable and versatile platform in the design of novel kinase inhibitors. Its favorable physicochemical properties contribute to improved drug-like characteristics, and its successful application across a range of important oncology targets, including EGFR, PI3K/mTOR, RAF, and CHK1, underscores its significance. While established scaffolds like quinazoline and aminopyrimidine continue to play a crucial role, the unique attributes of the this compound moiety offer medicinal chemists a powerful tool to overcome challenges in potency, selectivity, and pharmacokinetic profiles. As the landscape of kinase inhibitor discovery continues to evolve, this scaffold is poised to remain a key building block in the development of next-generation targeted therapies.

References

Efficacy of Kinase Inhibitors Derived from 4-Amino-2-(trifluoromethyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, kinase inhibitors play a pivotal role. The 4-Amino-2-(trifluoromethyl)pyridine scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors, leading to the development of potent and selective drug candidates. This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from this scaffold, with a focus on the pan-RAF inhibitor Naporafenib and the Checkpoint Kinase 1 (CHK1) inhibitor CCT245737. We present key preclinical data, detail relevant experimental protocols, and visualize the associated signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

I. Comparative Efficacy of RAF Inhibitors

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Naporafenib (LXH254), a type II ATP-competitive pan-RAF inhibitor, has demonstrated potent inhibition of both BRAF and CRAF kinases.[1][2] Its efficacy, particularly in cancers with RAS mutations, is a key area of investigation.[3]

For a comprehensive comparison, we have compiled the inhibitory activities (IC50 values) of Naporafenib alongside other notable RAF inhibitors, including the BRAF V600E-selective inhibitors Vemurafenib and Dabrafenib, and the pan-RAF inhibitor Sorafenib.

CompoundTarget Kinase(s)IC50 (nM)Cell Line/Assay ConditionReference
Naporafenib (LXH254) CRAF 0.072 Biochemical Assay[4]
BRAF 0.21 Biochemical Assay[4]
BRAF V600E59p-ERK levels in A-375 cells[4]
Wild-type RAF (dimeric)78p-ERK levels in HCT 116 cells[4]
Vemurafenib BRAF V600E31Biochemical Assay[5]
CRAF48Biochemical Assay[5]
BRAF (wild-type)100Biochemical Assay[5]
Dabrafenib BRAF V600E0.6Biochemical Assay[5]
CRAF5Biochemical Assay[5]
BRAF (wild-type)3.2Biochemical Assay[5]
Sorafenib CRAF (Raf-1)6Cell-free assay[2]
BRAF22Cell-free assay[2]

Note: IC50 values can vary depending on the specific experimental conditions and assay formats. Direct comparison should be made with caution when data is sourced from different studies.

II. Comparative Efficacy of CHK1 Inhibitors

Checkpoint Kinase 1 (CHK1) is a crucial mediator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. CCT245737 is a potent and selective oral CHK1 inhibitor derived from a 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitrile scaffold, featuring a 4-amino-5-(trifluoromethyl)pyridine moiety.[4]

Below is a comparison of the inhibitory potency of CCT245737 with other CHK1 inhibitors.

CompoundTarget KinaseIC50 (nM)Assay ConditionReference
CCT245737 CHK1 <3 Biochemical Assay[4]
Prexasertib (LY2606368) CHK11Biochemical AssayData from public sources
Rabusertib (LY2603618) CHK12.9Biochemical AssayData from public sources

III. Signaling Pathways and Mechanism of Action

Understanding the signaling pathways targeted by these inhibitors is fundamental to appreciating their therapeutic potential and for the rational design of combination therapies.

A. RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK cascade is a central signaling pathway that drives cell proliferation. Naporafenib, as a pan-RAF inhibitor, blocks this pathway at the level of both BRAF and CRAF, including their dimeric forms. This is particularly relevant in tumors with RAS mutations, where RAF dimers are prevalent.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF_dimer RAF Dimer (BRAF/CRAF) RAS->RAF_dimer MEK MEK1/2 RAF_dimer->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Naporafenib Naporafenib Naporafenib->RAF_dimer Inhibition CHK1_Pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 Activation CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycleArrest Apoptosis Apoptosis DNARepair DNA Repair CellCycleArrest->DNARepair CellCycleArrest->Apoptosis Abrogation leads to CCT245737 CCT245737 CCT245737->CHK1 Inhibition Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate_Kinase_Inhibitor Incubate Kinase with Inhibitor Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Reaction with Substrate/ATP Mix Incubate_Kinase_Inhibitor->Initiate_Reaction Stop_Reaction Stop Reaction & Deplete Remaining ATP Initiate_Reaction->Stop_Reaction Detect_ADP Add Detection Reagent to Convert ADP to ATP and Generate Luminescence Stop_Reaction->Detect_ADP Measure_Signal Measure Luminescence Detect_ADP->Measure_Signal Analyze_Data Analyze Data (Calculate % Inhibition, Determine IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

References

A Comparative Performance Analysis of 4-Amino-2-(trifluoromethyl)pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Synthetic Decisions

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a cornerstone of rational drug design. Among these, 4-Amino-2-(trifluoromethyl)pyridine stands out as a valuable building block, offering a unique combination of a nucleophilic amino group and a strongly electron-withdrawing trifluoromethyl moiety on a pyridine core. These features significantly influence its reactivity and the properties of the resulting molecules. This guide provides a comparative analysis of the performance of this compound in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Its performance is benchmarked against other relevant aminopyridine alternatives, supported by experimental data to inform synthetic strategy and catalyst selection.

Executive Summary

The electron-withdrawing nature of the trifluoromethyl group in this compound deactivates the pyridine ring, influencing its reactivity in cross-coupling reactions. While this can present challenges, appropriate selection of catalysts, ligands, and reaction conditions can lead to successful and high-yielding transformations. This guide will delve into the specifics of each reaction, providing a framework for optimizing reaction outcomes.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The performance of aminopyridines in this reaction is highly dependent on the electronic nature of the substituents and the choice of catalytic system.

Performance of this compound

A notable application of this compound in a Suzuki coupling is demonstrated in the synthesis of the dual PI3K/mTOR inhibitor, Bimiralisib. In this synthesis, the boronic acid pinacol ester of 2-amino-4-(trifluoromethyl)pyridine is coupled with a chlorotriazine derivative. The reaction proceeds efficiently, highlighting the viability of this substrate in complex molecule synthesis[1][2].

Comparison with Alternative Aminopyridines

To provide a comparative context, the performance of other substituted aminopyridines in Suzuki coupling is presented in the table below. Generally, electron-withdrawing groups on the pyridine ring can enhance the rate of oxidative addition, a key step in the catalytic cycle. However, the amino group itself can coordinate to the palladium catalyst, potentially inhibiting the reaction.

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester4,4'-(6-chloro-1,3,5-triazin-2,4-diyl)dimorpholinePd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane/Water80-100-High
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water85-95-65-85
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane1001885
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane100 (MW)0.2571

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Experimental Protocol: Suzuki Coupling for Bimiralisib Synthesis

This protocol is adapted from the synthesis of Bimiralisib[1][2].

Materials:

  • 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester

  • 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dried reaction vessel, add 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 eq), 2-amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), and SPhos (0.04 eq).

  • Purge the vessel with an inert gas (e.g., Nitrogen or Argon) for 15 minutes.

  • Add Palladium(II) acetate (0.02 eq).

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Aryl Halide - Boronic Acid Ester - Base (K₂CO₃) - Ligand (SPhos) B Add Catalyst: Pd(OAc)₂ A->B Inert Atmosphere C Add Solvents: 1,4-Dioxane/Water B->C D Heat to 80-100 °C under Inert Atmosphere C->D E Cool and Quench D->E Monitor Progress F Extraction E->F G Purification (Column Chromatography) F->G

A generalized workflow for the Suzuki-Miyaura coupling experiment.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. The electron-deficient nature of the pyridine ring in this compound can make the corresponding halo-derivatives good electrophiles for this reaction.

Expected Performance of 4-Halo-2-(trifluoromethyl)pyridine
Comparison with Alternative Aminopyridines

The following table summarizes the performance of other substituted pyridines in the Buchwald-Hartwig amination, providing a basis for comparison. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands often being preferred.[3][4]

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃Toluene1001285-95
2-ChloropyridineMorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene1001892
3-Bromo-5-methylpyridineAnilinePd(OAc)₂ / BINAPNaOtBuToluene801688

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This generalized protocol is based on established methods for the amination of halopyridines.[5][6]

Materials:

  • 4-Halo-2-(trifluoromethyl)pyridine (or other halopyridine)

  • Amine coupling partner

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BINAP)

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the halopyridine (1.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent, the amine (1.2 eq), and the base (1.5-2.0 eq).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Pathway Pd(0) Pd(0) Ar-Pd(II)-X Oxidative Addition Complex Pd(0)->Ar-Pd(II)-X Oxidative Addition Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X R₂NH Amine Ar-Pd(II)-NR₂ Amido Complex R₂NH->Ar-Pd(II)-NR₂ Base Base Base->Ar-Pd(II)-NR₂ Ar-Pd(II)-X->Ar-Pd(II)-NR₂ Amine Coordination & Deprotonation Ar-Pd(II)-NR₂->Pd(0) Ar-NR₂ Product Ar-Pd(II)-NR₂->Ar-NR₂ Reductive Elimination

Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means to install alkynyl groups onto aromatic and heteroaromatic rings, a common strategy in the synthesis of biologically active compounds and materials. The reactivity of halopyridines in this reaction is influenced by the nature and position of the halogen and other substituents.

Expected Performance of 4-Halo-2-(trifluoromethyl)pyridine

Direct experimental data for the Sonogashira coupling of a halo-derivative of this compound is limited in the reviewed literature. However, the strong electron-withdrawing effect of the trifluoromethyl group is expected to facilitate the oxidative addition step with a palladium catalyst. Both traditional copper-catalyzed and copper-free conditions could be explored. The amino group may require protection to prevent side reactions.

Comparison with Alternative Halopyridines

The performance of various halopyridines in the Sonogashira coupling is summarized below. The choice of catalyst, co-catalyst (in the case of traditional Sonogashira), base, and solvent are all critical parameters for achieving high yields.

SubstrateCoupling PartnerCatalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / CuI / PPh₃Et₃NDMF100396
2-BromopyridinePropargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT381
3-BromopyridinePhenylacetylenePd/C / CuIEt₃NDMF904865
2-Chloro-5-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂-[TBP][4EtOV]55372

Table 3: Comparative Performance in Sonogashira Coupling

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a generalized procedure based on common practices for the Sonogashira coupling of halopyridines.[7]

Materials:

  • 4-Halo-2-(trifluoromethyl)pyridine (or other halopyridine)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) (for traditional Sonogashira)

  • Phosphine ligand (optional, e.g., PPh₃)

  • Base (e.g., Et₃N, DIPA)

  • Anhydrous solvent (e.g., DMF, THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%), copper(I) iodide (2-10 mol%, if applicable), and any phosphine ligand.

  • Add the anhydrous solvent and the base.

  • Add the halopyridine (1.0 eq) and the terminal alkyne (1.2 eq).

  • Heat the reaction mixture to the desired temperature (RT to 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent.

  • Wash the organic layer with aqueous ammonia or saturated ammonium chloride solution to remove copper salts, followed by water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Logic cluster_input Inputs cluster_catalyst Catalytic System Options cluster_conditions Reaction Conditions A 4-Halo-2-(trifluoromethyl)pyridine G Sonogashira Coupling Reaction A->G B Terminal Alkyne B->G C Catalytic System C1 Traditional: Pd Catalyst + Cu Co-catalyst C2 Copper-Free: Pd Catalyst C->G D Base (e.g., Et₃N) D->G E Solvent (e.g., DMF) E->G F Temperature F->G H Coupled Product G->H

Logical relationship of components in a Sonogashira coupling.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its performance in key cross-coupling reactions is dictated by the interplay of the electron-withdrawing trifluoromethyl group and the coordinating amino group. While the trifluoromethyl group generally enhances the reactivity of an adjacent halide towards oxidative addition, the amino group can pose challenges related to catalyst inhibition or side reactions. As demonstrated in the synthesis of Bimiralisib, with careful selection of the catalytic system—particularly the ligand and base—high-yielding Suzuki couplings can be achieved. For Buchwald-Hartwig and Sonogashira reactions, while direct data is limited, the principles of cross-coupling chemistry suggest that with appropriate optimization, likely involving bulky, electron-rich ligands and potentially protection of the amino group, this compound derivatives can be successfully employed. The comparative data and protocols provided in this guide offer a solid foundation for researchers to develop robust and efficient synthetic routes utilizing this important fluorinated pyridine.

References

A Comparative Guide to the Physicochemical Properties of Functionalized Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic functionalization of the aminopyridine ring system allows for the fine-tuning of its physicochemical properties, which in turn governs its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of key physicochemical parameters for a series of functionalized aminopyridines, supported by experimental data, to aid in the rational design of novel drug candidates.

Physicochemical Property Data

The following table summarizes the experimental data for the parent aminopyridine isomers and a selection of their functionalized derivatives. These properties are critical in determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundPosition of Amino GroupSubstituentpKalogPMelting Point (°C)Aqueous Solubility
2-Aminopyridine2-H6.860.4958.1Soluble
3-Aminopyridine3-H6.00.2960-63>1000 g/L
4-Aminopyridine4-H9.17-0.16155-15850 mg/mL[1]
2-Amino-5-chloropyridine25-ChloroN/A1.34135-137N/A
3-Amino-2-chloropyridine32-ChloroN/A1.3478-80N/A
4-Methyl-2-aminopyridine24-MethylN/A0.9397-99N/A

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to drug discovery. Below are detailed methodologies for the key experiments cited in this guide.

Determination of pKa (Acid Dissociation Constant)

The pKa, a measure of the acidity or basicity of a compound, is crucial as it dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Method: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of the aminopyridine derivative is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is ionized.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes.

Method: Shake-Flask Method

  • Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of the aminopyridine derivative is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and identity of a solid compound.

Method: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered, dry aminopyridine derivative is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.

Visualizing Experimental and Logical Workflows

Experimental Workflow for logP Determination

The following diagram illustrates the key steps involved in the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent_Prep Prepare mutually saturated n-octanol and water Sample_Prep Dissolve compound in one phase Solvent_Prep->Sample_Prep Mix Add equal volume of the other phase Sample_Prep->Mix Shake Shake vigorously to equilibrate Mix->Shake Centrifuge Centrifuge to separate phases Shake->Centrifuge Measure Measure concentration in each phase (UV/HPLC) Centrifuge->Measure Calculate Calculate P = [Octanol]/[Aqueous] logP = log(P) Measure->Calculate

Caption: Workflow for logP determination via the shake-flask method.

Logical Relationship of Physicochemical Properties to Drug Development

The interplay of various physicochemical properties is a critical consideration in the drug development pipeline. The following diagram illustrates how these fundamental properties influence key pharmacological outcomes.

Drug_Development_Logic cluster_properties Physicochemical Properties cluster_adme ADME Profile cluster_outcome Pharmacological Outcome pKa pKa Solubility Solubility pKa->Solubility Absorption Absorption pKa->Absorption logP logP logP->Absorption Distribution Distribution logP->Distribution Metabolism Metabolism logP->Metabolism Solubility->Absorption MeltingPoint Melting Point MeltingPoint->Solubility Bioavailability Bioavailability Absorption->Bioavailability Efficacy Efficacy Distribution->Efficacy Toxicity Toxicity Distribution->Toxicity Metabolism->Bioavailability Metabolism->Toxicity Excretion Excretion Excretion->Bioavailability Bioavailability->Efficacy

Caption: Influence of physicochemical properties on drug development.

References

Safety Operating Guide

Essential Safety and Operational Guide for 4-Amino-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 4-Amino-2-(trifluoromethyl)pyridine (CAS No. 147149-98-2). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as toxic if swallowed and causes serious eye irritation.[1][2] It may also cause skin irritation.[2]

Hazard Classifications:

Hazard ClassCategory
Acute Toxicity, OralCategory 3
Serious Eye IrritationCategory 2A
Skin IrritationCategory 2

Data sourced from multiple safety data sheets.[1][2]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure risk.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[2][3][4]Protects against splashes and dust, preventing serious eye irritation.[1][2]
Hand Protection Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2][4]Prevents skin contact and potential irritation.[2]
Skin and Body Protection Wear impervious clothing, such as a lab coat.[3][4] In cases of potential significant exposure, fire/flame resistant clothing may be warranted.[3]Minimizes skin contact with the chemical.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[5] A dust mask (type N95) is recommended for handling the solid form.[6]Protects against inhalation of harmful dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a well-ventilated area, such as a chemical fume hood, is used for all handling procedures.[1][2]

    • Locate the nearest eyewash station and safety shower before beginning work.[2][5]

    • Confirm all necessary PPE is available and in good condition.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Minimize dust generation and accumulation.[1]

    • Do not eat, drink, or smoke in the handling area.[1][7]

    • Keep the container tightly closed when not in use.[1][2]

    • Wash hands thoroughly after handling.[1][2]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[2][7][8]

    • Keep the container tightly closed.[2][7]

    • Store locked up and away from incompatible materials such as strong oxidizing agents.[1][2][9]

Emergency Procedures

SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation occurs.[1][2]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][9]
Ingestion Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Rinse mouth.[1][2]
Fire Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1][4] Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

Disposal Plan

Chemical waste must be disposed of in accordance with all federal, state, and local regulations.

  • Waste Classification:

    • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3).[1]

  • Disposal Method:

    • Dispose of contents and container to an approved waste disposal plant.[1][2]

    • Do not reuse empty containers.[1]

    • Incineration by a licensed contractor is a common disposal method.[2]

Chemical Spill Workflow

The following diagram outlines the procedural steps for managing a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment Containment & Cleanup cluster_Disposal Disposal cluster_Final_Steps Post-Cleanup Evacuate Evacuate Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate If safe to do so Ignition Remove Ignition Sources Ventilate->Ignition PPE Wear Appropriate PPE Ignition->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect with Vacuum or Sweep Contain->Collect Container Place in Labeled Disposal Container Collect->Container Dispose Dispose According to Regulations Container->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Amino-2-(trifluoromethyl)pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.